5-Amino-6-chloro-2,3-dicyanopyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-amino-6-chloropyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN5/c7-5-6(10)12-4(2-9)3(1-8)11-5/h(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKQWBZSAPRZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345062 | |
| Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56413-96-8 | |
| Record name | 5-Amino-6-chloro-2,3-pyrazinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56413-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |
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Foundational & Exploratory
A Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine: A Versatile Heterocyclic Building Block in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
5-Amino-6-chloro-2,3-dicyanopyrazine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in both materials science and medicinal chemistry. Its unique arrangement of reactive functional groups—an amino group, a chloro substituent, and two cyano groups—on a pyrazine core makes it a versatile precursor for the synthesis of a diverse array of complex molecules. The pyrazine ring system itself is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its potential in the development of novel therapeutics.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in research and development.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 56413-96-8 | [3][4] |
| Molecular Formula | C₆H₂ClN₅ | [3][4] |
| Molecular Weight | 179.57 g/mol | [3][4] |
| IUPAC Name | 5-amino-6-chloropyrazine-2,3-dicarbonitrile | [3] |
| Appearance | Light yellow to brown powder or crystals | [5] |
| Melting Point | 208 °C | [4] |
| Solubility | Soluble in methanol | [4] |
Spectroscopic Profile
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a broad singlet for the two protons of the amino group (–NH₂). The exact chemical shift of this peak would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be more complex, with distinct signals anticipated for each of the six carbon atoms in the molecule. The two cyano carbons (–CN) would appear in the downfield region (typically 115-125 ppm). The four carbons of the pyrazine ring would have chemical shifts influenced by the different substituents (amino, chloro, and cyano groups).
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. Strong, sharp peaks corresponding to the C≡N stretching of the dicyano groups would be expected around 2230-2240 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. Other characteristic peaks would include C=N and C=C stretching vibrations of the pyrazine ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be expected, which is a characteristic signature for monochlorinated compounds.
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility and predictable reactivity of this compound are central to its utility as a building block.
Synthetic Pathway
The most plausible and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The likely precursor for this synthesis is 5,6-dichloro-2,3-dicyanopyrazine .[9] The reaction proceeds by the selective displacement of one of the chloro groups by an amino group, typically by treatment with ammonia.[10] The electron-withdrawing nature of the two cyano groups activates the pyrazine ring towards nucleophilic attack, facilitating this substitution.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: A Generalized Approach
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 5,6-dichloro-2,3-dicyanopyrazine in a suitable polar, aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Addition of Ammonia: Introduce a source of ammonia into the reaction mixture. This can be in the form of aqueous ammonia, a solution of ammonia in an organic solvent, or by bubbling ammonia gas through the solution. The reaction is typically carried out at or below room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
-
Workup and Isolation: Upon completion, the reaction mixture is typically quenched with water. The product can then be extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Potential for Derivatization
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.
-
The Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. This is the most common reaction pathway for derivatization.[13]
-
The Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic rings.
-
The Dicyano Groups: The cyano groups can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. They also play a crucial role in activating the pyrazine ring.
Figure 2: Key reaction pathways for the derivatization of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound serves as a key starting material for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors.
A Precursor to Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazine ring is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.
While a specific, marketed drug directly synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of Janus Kinase (JAK) inhibitors.[1] The JAK-STAT signaling pathway is a crucial pathway for a number of cytokines and growth factors, and its inhibition has proven to be a successful therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[14]
For instance, the core structure of Tofacitinib, a well-known JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core, which can be conceptually derived from a highly substituted pyrimidine or pyrazine precursor.[3][4] The functional group handles on this compound provide the necessary reactivity to construct such complex heterocyclic systems.
Figure 3: The JAK-STAT signaling pathway and the potential point of intervention for inhibitors derived from pyrazine scaffolds.
Synthesis of Fused Heterocyclic Systems
The reactivity of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. For example, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of pteridines, another important class of heterocyclic compounds with diverse biological activities.[15] Similarly, intramolecular cyclization or reactions with other bifunctional reagents can be employed to construct novel polycyclic scaffolds for drug discovery programs.
Safety and Handling
This compound is classified as a toxic substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion and Future Outlook
This compound is a potent and versatile chemical intermediate with significant potential in both academic research and industrial applications. Its rich functionality allows for the synthesis of a wide range of complex molecules, making it a valuable tool for medicinal chemists in the quest for novel therapeutics. While its direct application in a marketed drug is not yet widely publicized, its structural features are highly relevant to the development of next-generation kinase inhibitors and other bioactive compounds. Further exploration of the reactivity of this compound and its derivatives is likely to open up new avenues in drug discovery and materials science. As synthetic methodologies continue to advance, the strategic use of such highly functionalized building blocks will be instrumental in the efficient construction of molecules with desired properties and functions.
References
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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- El-Shafei, A. K., et al. (1994). Synthesis and Reactions of Some Pyrazine Derivatives.
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Wikipedia. (2023). Janus kinase inhibitor. Retrieved from [Link]
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UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[3][6][16]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses.
- Norman, P. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(15), 6247-6266.
- Zhang, J.-Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 258, 115848.
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ResearchGate. (n.d.). a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK.... Retrieved from [Link]
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ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones.... Retrieved from [Link]
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- Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University.
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Alfa Aesar. (n.d.). This compound. Retrieved from [Link]
- Murashevych, B., et al. (2019). Synthesis of amidrazones by the reaction between quinone arenalazines and ammonia. Russian Journal of Organic Chemistry, 55(1), 116-121.
- Al-Zaydi, K. M. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6537-6548.
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A Comprehensive Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of 5-Amino-6-chloro-2,3-dicyanopyrazine (CAS Number: 56413-96-8), a pivotal heterocyclic intermediate. This document moves beyond a simple recitation of facts to deliver a cohesive narrative grounded in established chemical principles and field-proven insights. We will delve into its synthesis, molecular architecture, reactivity, and its burgeoning potential in medicinal chemistry and materials science, equipping researchers with the knowledge to effectively harness this compound's synthetic versatility.
Molecular Overview and Physicochemical Properties
This compound is a highly functionalized pyrazine derivative. The pyrazine core, an electron-deficient aromatic system, is rendered even more electrophilic by the presence of two cyano (-C≡N) groups and a chloro (-Cl) substituent. This inherent electronic character is the primary determinant of its reactivity. The amino (-NH₂) group, conversely, acts as an electron-donating group, modulating the overall electronic profile of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56413-96-8 | [1] |
| Molecular Formula | C₆H₂ClN₅ | [1] |
| Molecular Weight | 179.57 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 208 °C | [1] |
| Solubility | Soluble in polar organic solvents such as methanol. | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Topological Polar Surface Area | 99.4 Ų | [1] |
Synthesis of the Pyrazine Core: A Mechanistic Approach
Conceptual Synthetic Workflow
The synthesis hinges on the construction of the pyrazine ring through condensation, followed by chlorination and amination. A plausible and efficient route involves the reaction of a suitable precursor with ammonia.
Caption: Proposed synthetic route to the target compound.
Protocol: Synthesis of this compound
This protocol is an adapted procedure based on established methodologies for analogous pyrazine systems. Researchers should consider this a starting point for optimization.
Step 1: Synthesis of 5,6-Dichloro-2,3-pyrazinedicarbonitrile (Precursor)
The synthesis of the precursor, 5,6-Dichloro-2,3-pyrazinedicarbonitrile, can be achieved through various methods, often starting from diaminomaleonitrile and oxalyl chloride or a related two-carbon electrophile, followed by chlorination.
Step 2: Amination of 5,6-Dichloro-2,3-pyrazinedicarbonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 5,6-Dichloro-2,3-pyrazinedicarbonitrile (1 equivalent) in a suitable anhydrous solvent such as dioxane or THF.
-
Addition of Amine: Add a solution of ammonia in the chosen solvent (e.g., a saturated solution of ammonia in dioxane or a solution of ammonium hydroxide) (2-3 equivalents) dropwise to the stirred solution at room temperature. The use of excess ammonia is to drive the reaction towards monosubstitution and to neutralize the HCl byproduct.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically stirred at room temperature or gently heated (40-60 °C) to facilitate the substitution.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude solid is then taken up in water and the solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and a non-polar solvent like hexane to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Spectroscopic Characterization
Authentic spectroscopic data for this compound is not widely published. The following table provides expected spectroscopic characteristics based on the analysis of structurally similar N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles[3]. These values serve as a reliable guide for the characterization of the title compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR (in DMSO-d₆) | A broad singlet corresponding to the two protons of the primary amino group (NH₂) is expected in the range of δ 7.0-8.0 ppm. The exact chemical shift will be dependent on solvent and concentration. |
| ¹³C NMR (in DMSO-d₆) | Four distinct signals for the pyrazine ring carbons are expected. The carbons bearing the cyano groups would appear in the range of δ 115-120 ppm. The carbons attached to the amino and chloro groups would be further downfield, likely in the range of δ 140-160 ppm. |
| Infrared (IR) Spectroscopy (ATR) | - N-H stretching of the primary amine: two bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).- C≡N stretching of the nitrile groups: a sharp, strong absorption band around 2220-2240 cm⁻¹.- C=N and C=C stretching of the pyrazine ring: multiple bands in the 1400-1600 cm⁻¹ region.- C-Cl stretching: in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z ≈ 179.5, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). |
Chemical Reactivity: A Tale of Three Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups: the chloro substituent, the amino group, and the dicyano moieties.
Caption: Reactivity map of the key functional groups.
The Chloro Group: A Gateway for Nucleophilic Aromatic Substitution (SNAr)
The chloro atom is highly activated towards nucleophilic displacement due to the strong electron-withdrawing nature of the adjacent cyano groups and the pyrazine ring nitrogens. This makes it an excellent leaving group in SNAr reactions.
-
Amination: As demonstrated in the synthesis of related compounds, the chloro group can be readily displaced by primary and secondary amines, including anilines and alkylamines, to generate a diverse library of substituted aminopyrazines. These reactions are often carried out in polar solvents and may be facilitated by a non-nucleophilic base to scavenge the generated HCl[3].
-
Alkoxylation and Thiolation: Similarly, alkoxides and thiolates are effective nucleophiles for the displacement of the chloro group, leading to the formation of the corresponding ethers and thioethers.
The Amino Group: A Handle for Derivatization
The primary amino group offers a wealth of opportunities for further functionalization.
-
Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, hydroxyl, and hydrogen.
-
Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions can be used to introduce a wide range of functionalities and to modulate the electronic and steric properties of the molecule.
The Dicyano Groups: Versatile Precursors
The two nitrile groups are valuable functional handles for a variety of transformations.
-
Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to the corresponding amides or carboxylic acids, providing access to another class of pyrazine derivatives.
-
Cyclization Reactions: The dicyano moiety is a classic precursor for the formation of fused heterocyclic systems. For example, it can react with suitable reagents to form phthalocyanine-like macrocycles, which have important applications in materials science as dyes and pigments[4].
Applications in Drug Discovery and Materials Science
The unique structural and electronic features of this compound make it an attractive scaffold for the development of novel therapeutic agents and functional materials.
Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The aminopyrazine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The amino and chloro groups provide vectors for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. While direct applications of the title compound are not extensively documented, the closely related aminopyrazine scaffolds have been successfully employed in the development of inhibitors for a range of kinases implicated in cancer and inflammatory diseases.
Materials Science: A Building Block for Functional Dyes and Pigments
As mentioned previously, the dicyanopyrazine unit is a key precursor for the synthesis of phthalocyanines and other macrocyclic pigments[4]. The introduction of amino and chloro substituents allows for the fine-tuning of the electronic properties of the resulting macrocycles, which in turn influences their color, solubility, and photophysical properties. These materials have applications as industrial colorants, in optical data storage, and as photosensitizers in photodynamic therapy.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from moisture and light.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a highly versatile and reactive building block with significant potential in both medicinal chemistry and materials science. Its electron-deficient pyrazine core, coupled with the strategic placement of reactive functional groups, provides a powerful platform for the synthesis of complex molecular architectures. While its full potential is still being explored, the foundational knowledge of its synthesis, reactivity, and the applications of related structures provides a clear roadmap for its future utilization in the development of novel therapeutics and advanced materials. This guide serves as a comprehensive resource to empower researchers in their endeavors with this promising heterocyclic compound.
References
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Jandourek, O., Dolezal, M., Paterova, P., Kubicek, V., Pesko, M., Kunes, J., Coffey, A., Guo, J., & Kralova, K. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 651–671. [Link]
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Asubio Pharma Co., Ltd. (n.d.). 5−アミノ−6−クロロ−2,3−ジシアノピラジン 購入 (CAS 56413...). Retrieved January 16, 2026, from [Link]
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Al-Ghamdi, S. A. M., Hagar, M., & El-Gazzar, A. B. A. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8278. [Link]
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Rigby, J. M., Chantry, A., Hemmings, A. M., Richards, C. J., Stephenson, G. R., & Storr, T. E. (2023). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Synthesis, 55(01), 123-128. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. [Link]
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An In-Depth Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
5-Amino-6-chloro-2,3-dicyanopyrazine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of advanced materials and complex organic molecules. Its unique electronic properties, stemming from the electron-withdrawing cyano groups and the electron-donating amino group on the pyrazine core, make it a valuable precursor for a range of applications, from high-performance pigments and dyes to novel pharmaceutical intermediates. This guide provides a comprehensive overview of its physical and chemical properties, a detailed look into its synthesis and characterization, and an exploration of its current and potential applications in science and industry.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline solid.[1][2] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClN₅ | [3][4] |
| Molecular Weight | 179.57 g/mol | [3] |
| Melting Point | 206-210 °C | [1][2] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Solubility | Soluble in Methanol | [2] |
| CAS Number | 56413-96-8 | [1][3] |
Synthesis and Purification
The synthesis of this compound is conceptually based on the nucleophilic aromatic substitution (SNAr) of a more halogenated precursor. A plausible and efficient synthetic route starts from the readily available 2,3-dichloro-5,6-dicyanopyrazine. The rationale behind this approach is the sequential and controlled displacement of the chlorine atoms by nucleophiles. The first substitution with ammonia (or an ammonia equivalent) is generally regioselective due to the electronic effects of the cyano groups.
Proposed Synthetic Protocol:
A detailed experimental protocol for the synthesis of this compound can be adapted from established procedures for similar nucleophilic substitutions on chlorinated pyrazines.[4]
Step 1: Reaction Setup
-
In a well-ventilated fume hood, a solution of 2,3-dichloro-5,6-dicyanopyrazine in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is cooled in an ice bath to 0-5 °C.
Step 2: Nucleophilic Addition
-
A solution of ammonia in the same solvent, or aqueous ammonium hydroxide, is added dropwise to the stirred solution of the starting material. The molar ratio should be carefully controlled to favor monosubstitution.
-
The reaction mixture is allowed to slowly warm to room temperature and is then gently heated to reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then treated with water to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Purification:
Recrystallization is a common and effective method for the purification of this compound. Given its solubility profile, methanol is a suitable solvent for this purpose.[2] The crude solid is dissolved in a minimal amount of hot methanol, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration and dried.
Spectral Characterization
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to be relatively simple, showing a broad singlet in the aromatic region corresponding to the two protons of the amino group. The chemical shift of this peak would likely be in the range of δ 6.0-8.0 ppm, with the exact position influenced by the solvent and concentration.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will be more complex and informative. The key expected signals are:
-
Two distinct signals for the cyano carbons (C≡N), likely in the range of δ 110-120 ppm.
-
Four signals for the pyrazine ring carbons, with their chemical shifts influenced by the attached substituents (amino, chloro, and cyano groups). The carbon bearing the amino group would be the most upfield, while the carbon attached to the chlorine atom would be further downfield.
Predicted Infrared (IR) Spectrum:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretching: Two distinct sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C≡N stretching: A strong, sharp absorption band around 2220-2240 cm⁻¹ for the nitrile groups.
-
C=N and C=C stretching: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazine ring.
-
C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the presence of the reactive chlorine atom, which is susceptible to nucleophilic aromatic substitution. The electron-deficient nature of the pyrazine ring, further enhanced by the two cyano groups, facilitates the displacement of the chloride ion by a variety of nucleophiles.
Caption: Reactivity of this compound.
This reactivity makes it an excellent precursor for creating a library of substituted dicyanopyrazine derivatives with tailored properties.
Key Applications:
-
Functional Dyes and Pigments: The dicyanopyrazine core is a known chromophore. By introducing different substituents through the displacement of the chlorine atom, the electronic and optical properties can be fine-tuned to create dyes with specific absorption and emission characteristics. These are of interest in areas such as organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells.[5]
-
Aza-Phthalocyanine Precursors: Dicyanopyrazines are key building blocks for the synthesis of aza-substituted phthalocyanines. These macrocyclic compounds have applications in catalysis, chemical sensors, and photodynamic therapy. The presence of the amino group in this compound can be used to modulate the electronic properties and solubility of the resulting phthalocyanine analogues.
-
Pharmaceutical and Agrochemical Synthesis: The pyrazine ring is a common scaffold in many biologically active molecules. The ability to introduce various functional groups onto the this compound core makes it a valuable intermediate in the discovery and development of new therapeutic agents and agrochemicals.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in materials science and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it a reliable building block for the synthesis of a wide range of functional molecules. As research into novel organic materials and pharmaceuticals continues to expand, the importance of such highly functionalized heterocyclic compounds is set to grow.
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Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. National Institutes of Health. [Link]
- US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives.
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An In-depth Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the Pyrazine Core
In the landscape of medicinal chemistry, the pyrazine ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds and approved drugs.[1] Its unique electronic properties, characterized by two nitrogen atoms in a 1,4-para arrangement within a six-membered aromatic ring, confer upon it the ability to engage in a variety of non-covalent interactions with biological targets. This, coupled with its metabolic stability, makes it a cornerstone in the design of novel therapeutics. This guide focuses on a particularly valuable derivative: 5-Amino-6-chloro-2,3-dicyanopyrazine. The strategic placement of an amino group, a chloro atom, and two cyano moieties on this core creates a highly versatile and reactive building block, ripe for elaboration into complex molecular architectures with significant therapeutic potential.
Molecular Structure and Physicochemical Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for this compound is 5-amino-6-chloropyrazine-2,3-dicarbonitrile .[2] Its structure is characterized by a central pyrazine ring substituted with an amino group at position 5, a chlorine atom at position 6, and two nitrile (cyano) groups at positions 2 and 3.
Figure 1: Chemical structure of 5-amino-6-chloropyrazine-2,3-dicarbonitrile.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 56413-96-8 | [2] |
| Molecular Formula | C₆H₂ClN₅ | [2] |
| Molecular Weight | 179.57 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | ~208 °C | |
| Solubility | Soluble in methanol | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility of this compound is a key factor in its widespread use as a building block. The presence of multiple functional groups also imparts a rich and versatile reactivity profile.
Proposed Synthetic Pathway
Figure 2: Conceptual workflow for the synthesis of this compound.
Key Experimental Protocol: One-Pot Synthesis of a Related Scaffold
The following protocol, adapted from the synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, provides a strong template for the synthesis of the target molecule and its derivatives.[3]
Materials:
-
Substituted carbonyl chloride (1.0 mmol)
-
Alkyl isocyanide (1.0 mmol)
-
Diaminomaleonitrile (DAMN) (1.0 mmol)
-
Dry tetrahydrofuran (THF) (10 mL)
-
Appropriate reaction vessel (e.g., two-necked round-bottom flask)
-
Standard work-up and purification equipment (filtration apparatus, rotary evaporator, chromatography columns)
Procedure:
-
To a dry 50 mL two-necked round-bottom flask, add the substituted aryl carbonyl chloride (1.0 mmol) and the corresponding alkyl isocyanide (1.0 mmol).
-
Heat the mixture at 60 °C for 1 hour. For more reactive isocyanides like tert-butyl isocyanide, the reaction can be stirred at 25-30 °C for 25-30 minutes.
-
Add dry tetrahydrofuran (10 mL) and diaminomaleonitrile (DAMN) (1.0 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, collect the solid product by filtration.
-
The crude product can be further purified by crystallization or column chromatography.
Chemical Reactivity: The Trifecta of Functionality
The chemical behavior of this compound is dominated by the interplay of its three key functional groups:
-
The Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine ring and the two cyano groups activates the chlorine atom, making it an excellent leaving group. This allows for the facile introduction of a wide variety of substituents, including amines, alcohols, and thiols. This reactivity is exemplified in the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles via aminodehalogenation.[4]
-
The Amino Group: The amino group is a versatile handle for further functionalization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems.
-
The Dicyano Groups: The two nitrile groups are relatively stable but can participate in cyclization reactions to form fused ring systems. They are also strong electron-withdrawing groups that influence the reactivity of the pyrazine core.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
The unique structural and electronic features of this compound make it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.
The Rationale: Targeting the Kinome
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[5] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrazine scaffold is frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.
A Building Block for Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are essential for cytokine signaling.[7] Inhibitors of the JAK/STAT pathway have shown significant therapeutic benefit in the treatment of autoimmune diseases and certain cancers.[8] The 5-amino-6-chloropyrazine-2,3-dicarbonitrile scaffold provides an excellent starting point for the synthesis of JAK inhibitors. The chloro group can be displaced by a nucleophile to introduce a side chain that occupies the hydrophobic pocket of the ATP-binding site, while the amino and cyano groups can be modified to optimize potency and selectivity.
Figure 3: The role of this compound as a scaffold in the development of JAK kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Studies on related aminopyridine-dicarbonitrile and pyrazine derivatives have provided valuable insights into their structure-activity relationships.[9][10] Key findings include:
-
Substitution at the 6-position: The nature of the substituent introduced via SNAr at the chloro position is critical for determining potency and selectivity. Bulky, hydrophobic groups often enhance binding affinity by occupying a hydrophobic pocket in the kinase active site.
-
The Amino Group: The amino group at the 5-position is often involved in crucial hydrogen bonding interactions with the kinase hinge region.
-
The Dicyano Groups: The electron-withdrawing nature of the cyano groups can modulate the pKa of the pyrazine nitrogens and the amino group, thereby influencing binding interactions and pharmacokinetic properties.
Future Directions and Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of a new generation of targeted therapies. The continued exploration of its reactivity and its application in the synthesis of inhibitors for a wider range of kinases and other therapeutic targets will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This in-depth guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this privileged scaffold in their quest for innovative medicines.
References
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Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 2007. [Link]
-
Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 2022. [Link]
-
5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 2012. [Link]
-
N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 2014. [Link]
-
QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 2021. [Link]
-
Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 2010. [Link]
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p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 2006. [Link]
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JAK3 binds JAK3 inhibitors. Reactome. [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 2021. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 2023. [Link]
-
Jak inhibitors and their selectivity profile. ResearchGate. [Link]
-
JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 2024. [Link]
-
Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. Cell Chemical Biology, 2016. [Link]
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5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]
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Technical Guide: Physicochemical Characterization of 5-Amino-6-chloro-2,3-dicyanopyrazine
This technical guide provides an in-depth analysis of the physicochemical properties of 5-Amino-6-chloro-2,3-dicyanopyrazine, with a specific focus on its melting point and physical appearance. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.
Introduction and Compound Identity
This compound is a substituted pyrazine derivative with significant applications as a building block in the synthesis of functional materials, such as phthalocyanines, and as an intermediate in the development of novel pharmaceutical agents.[1][2] Its chemical structure, characterized by an amino group, a chloro substituent, and two cyano groups on the pyrazine ring, dictates its reactivity and physical properties.
Chemical Structure:
-
IUPAC Name: 5-amino-6-chloropyrazine-2,3-dicarbonitrile[3]
-
Synonyms: 5-Amino-6-chloro-2,3-pyrazinedicarbonitrile, Aminochlorodicyanopyrazine[1][4][5]
-
Molecular Formula: C₆H₂ClN₅[4]
Physicochemical Properties
The physical characteristics of a compound are critical indicators of its purity and are fundamental to its handling, formulation, and application.
Physical Appearance
At ambient temperature, this compound typically presents as a solid. The color can range from light yellow to brown, and the form is generally a powder or crystalline solid.[1][2][5][6][8] The variation in color may be attributed to the presence of minor impurities or differences in the crystalline structure resulting from the synthesis and purification processes.
Melting Point
The melting point is a crucial thermal property that provides a reliable indication of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. Impurities tend to depress and broaden the melting point range.
The experimentally determined melting point for this compound is consistently reported in the range of 206.0 to 210.0 °C .[1][2][6][8] Some sources report a specific melting point of 208 °C .[3][5][9]
| Property | Description |
| Appearance | Light yellow to brown powder or crystal |
| Melting Point | 206.0 - 210.0 °C |
Experimental Protocol: Melting Point Determination
The following protocol outlines a standard laboratory procedure for the accurate determination of the melting point of this compound using a digital melting point apparatus.
Materials and Equipment
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Step-by-Step Methodology
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any larger crystals using a mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube and tap the open end into the powdered sample. A small amount of the compound will be forced into the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be between 2-4 mm for optimal heat transfer and clear observation.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Profile:
-
Rapid Heating Phase: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~185 °C).
-
Ramp Phase: Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute. This slow rate is critical for accurately observing the melting process.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
-
Data Analysis: The recorded temperature range is the melting point of the sample. A narrow range (e.g., 1-2 °C) is indicative of high purity.
Causality and Self-Validation
-
Why a fine powder? A finely ground powder ensures uniform packing and efficient heat transfer within the sample, leading to a more accurate and sharper melting point reading.
-
Why a slow heating rate? A slow ramp rate ensures that the temperature of the heating block and the sample are in thermal equilibrium. A rapid heating rate can cause the thermometer to read a temperature higher than the actual temperature of the sample, leading to an erroneously high and broad melting point.
-
Self-Validating System: The sharpness of the observed melting range serves as an internal validation of the sample's purity. A broad melting range would suggest the presence of impurities, prompting further purification and re-characterization.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the physicochemical characterization of this compound.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-6-chloro-2,3-dicyanopyrazine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-Amino-6-chloro-2,3-dicyanopyrazine (CAS No. 56413-96-8), a key heterocyclic compound with applications in materials science and as a pharmaceutical intermediate.[1] The structural elucidation of this molecule is paramount for ensuring purity, verifying synthesis, and understanding its chemical properties. This document details the theoretical underpinnings, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating these three powerful analytical techniques, we present a self-validating methodology for the unambiguous confirmation of the molecular structure of this compound, designed for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a highly functionalized pyrazine derivative. Its structure, featuring an electron-donating amino group, an electron-withdrawing chloro group, and two nitrile moieties on a pyrazine core, results in a unique electronic profile.[1] Accurate and thorough characterization is essential for its use in synthesizing more complex molecules, such as phthalocyanine analogues, or for its inclusion in drug discovery pipelines.[2][3] This guide establishes a foundational analytical workflow, explaining not just what the spectral data shows, but why it manifests in a particular way, providing field-proven insights into the structural confirmation process.
Molecular Structure Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. The key features of this compound (C₆H₂ClN₅) are the aromatic pyrazine ring, a primary amine (-NH₂), a chloro (-Cl) substituent, and two cyano (-C≡N) groups.[4][5] Each of these functional groups provides a distinct spectroscopic signature.
Caption: Molecular structure of this compound.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Expertise & Experience: The "Why" of NMR
For a molecule like this compound, NMR is not just for confirmation; it's for verification of substitution patterns. The pyrazine ring itself has no protons, making ¹H NMR exceptionally simple and a powerful tool for identifying proton-bearing impurities. ¹³C NMR is crucial for confirming the carbon backbone, with the chemical shifts of the ring carbons being highly sensitive to the electronic effects of the substituents. The choice of solvent is critical; while some vendor data mentions CDCl₃, a solvent like DMSO-d₆ is often superior for resolving the exchangeable -NH₂ protons, which might otherwise be overly broad or difficult to observe.[6]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ facilitates the observation of the N-H protons.[6]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard proton experiment.
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024-2048 (required due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds to ensure quantitative observation of all carbons, including quaternary ones.[6]
-
-
Processing: Process the data using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[6]
Predicted Spectral Data & Interpretation
¹H NMR Analysis The structure contains only one set of protons: those of the primary amine.
-
Expected Signal: A single, broad singlet corresponding to the two protons of the -NH₂ group.
-
Chemical Shift (δ): Expected in the range of 7.5 - 8.5 ppm . Amine protons on electron-deficient aromatic rings, like pyrazine, are significantly deshielded and appear downfield.[7] The broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with any trace water.[8]
¹³C NMR Analysis The molecule has six unique carbon atoms, and therefore six distinct signals are expected in the proton-decoupled spectrum. The chemical shifts are predicted based on the effects of the substituents on the pyrazine ring.[9][10]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 / C3 (cyano-substituted) | 125 - 135 | Attached to an electron-withdrawing cyano group and adjacent to a ring nitrogen. |
| C5 (amino-substituted) | 150 - 158 | Strongly deshielded by the adjacent ring nitrogen but shielded by the electron-donating amino group. |
| C6 (chloro-substituted) | 145 - 155 | Deshielded due to the electronegativity of the chlorine atom and the adjacent ring nitrogen. |
| -C≡N (Nitrile Carbons) | 115 - 120 | Characteristic chemical shift range for aromatic nitrile carbons.[9] |
Chapter 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Experience: The "Why" of IR
For this molecule, IR spectroscopy serves as a robust confirmation of its key functionalities. The most telling signals will be the sharp, strong absorption from the two nitrile groups and the characteristic stretches from the primary amine. The presence of these peaks provides immediate, confirmatory evidence of a successful synthesis, while their absence would indicate a failed reaction or the presence of a different compound. The fingerprint region (below 1500 cm⁻¹) will provide a unique pattern for batch-to-batch comparison and identification.[11]
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Measurement: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder should be collected and subtracted.
Predicted Spectral Data & Interpretation
The IR spectrum is expected to show distinct peaks corresponding to the vibrations of its functional groups.[12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| 2240 - 2220 | C≡N Stretch | Aromatic Nitrile (-CN) | Strong, Sharp |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1600 - 1450 | C=C / C=N Ring Stretch | Pyrazine Ring | Medium-Strong |
| 850 - 750 | C-Cl Stretch | Aryl-Chloride | Medium-Strong |
-
N-H Vibrations: The primary amine should give rise to two bands in the 3450-3300 cm⁻¹ region for asymmetric and symmetric stretching, confirming its presence.[13][14]
-
C≡N Stretch: The most characteristic peak will be the intense, sharp absorption around 2230 cm⁻¹. Its position indicates conjugation with the aromatic pyrazine ring.[15][16]
-
Ring Vibrations: A series of absorptions between 1600 and 1450 cm⁻¹ are characteristic of the stretching vibrations within the aromatic pyrazine ring.[17]
Chapter 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and fragmentation, offering a final layer of structural verification.
Expertise & Experience: The "Why" of MS
The key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[18] Observing a pair of peaks at the calculated molecular weight, separated by two mass units and with a ~3:1 intensity ratio, is unambiguous proof of a molecule containing a single chlorine atom. This self-validating feature is one of the most powerful tools in mass spectrometry for halogenated compounds.
Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, which is a soft ionization technique that typically keeps the molecular ion intact.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, scanning a mass-to-charge (m/z) range from 50 to 500.
-
Analysis: Identify the molecular ion peak [M+H]⁺ and analyze its isotopic distribution.
Predicted Spectral Data & Interpretation
Molecular Ion Peak The molecular formula is C₆H₂ClN₅, with a monoisotopic mass of 178.9999 Da.[5]
-
[M+H]⁺ for ³⁵Cl: 180.0077 m/z (100% relative abundance)
-
[M+H]⁺ for ³⁷Cl: 182.0048 m/z (~32% relative abundance) The spectrum should show a base peak at m/z 180, accompanied by a smaller peak at m/z 182 with approximately one-third the intensity.
Plausible Fragmentation Pathways While ESI is a soft technique, some fragmentation can occur. Logical losses from the molecular ion can further support the structure.[19][20]
-
Loss of Cl: A fragment corresponding to [M-Cl]⁺ at m/z ~144.
-
Loss of HCN: A common fragmentation for nitriles, leading to a fragment at m/z ~153.
| m/z (for ³⁵Cl isotope) | Proposed Fragment | Rationale |
| 180 | [M+H]⁺ | Protonated molecular ion |
| 153 | [M+H - HCN]⁺ | Loss of hydrogen cyanide |
| 144 | [M - Cl]⁺ | Loss of a chlorine radical |
Chapter 4: Integrated Spectroscopic Analysis
No single technique provides the complete picture. True structural confirmation comes from the seamless integration of NMR, IR, and MS data. Each technique corroborates the findings of the others, creating a robust and defensible structural assignment.
Caption: Integrated workflow for spectroscopic structure confirmation.
This workflow demonstrates the principle of orthogonal verification. NMR defines the C-H framework, IR confirms the required functional groups are present, and MS verifies the exact molecular weight and elemental composition (specifically the presence of chlorine). When the data from all three are consistent, the proposed structure can be assigned with a high degree of confidence.
Conclusion
The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The key diagnostic features are the simple ¹H NMR spectrum showing only an amine singlet, the six distinct signals in the ¹³C NMR spectrum, the strong nitrile absorption in the IR spectrum, and the characteristic 3:1 isotopic pattern for the molecular ion in the mass spectrum. This guide provides the theoretical basis and practical protocols for researchers to confidently verify the identity and purity of this important chemical intermediate.
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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Jaung, J. Y., Matsuoka, M., & Fukunishi, K. (1998). Syntheses and Spectral Properties of New Dicyanopyrazine-related Heterocycles from Diaminomaleonitrile. Journal of Chemical Research, Synopses, (2), 86-87. Available at: [Link]
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A Comprehensive Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine and its Chemical Synonyms
This guide provides an in-depth exploration of 5-Amino-6-chloro-2,3-dicyanopyrazine, a pivotal heterocyclic building block in contemporary chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, chemical properties, synthesis, and applications, with a focus on the causal relationships that underpin its utility and the experimental methodologies for its use.
Nomenclature and Identification: Establishing a Common Lexicon
In the landscape of chemical research, precise identification of a compound is paramount. This compound is known by several synonyms, which can often be a source of ambiguity. This section aims to consolidate these names and provide clear identifiers.
The most common and accepted synonyms for this compound include:
-
2-Amino-3-chloro-5,6-dicyanopyrazine [4]
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-amino-6-chloropyrazine-2,3-dicarbonitrile .[5] For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 56413-96-8 .[1][2][4]
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-amino-6-chloropyrazine-2,3-dicarbonitrile[5] |
| CAS Number | 56413-96-8[1][2][4] |
| Molecular Formula | C₆H₂ClN₅[1] |
| Molecular Weight | 179.57 g/mol [6] |
| Appearance | Light yellow to brown powder or crystals[1][2] |
| Melting Point | 206.0 to 210.0 °C[1][2] |
Synthesis and Mechanistic Rationale
A plausible and mechanistically sound approach is the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile (DAMN).[7][8] This method allows for the construction of the highly substituted pyrazine core in a one-pot synthesis.
Proposed Synthetic Pathway
The reaction proceeds through a series of well-understood intermediates. The initial step involves the reaction of an alkyl isocyanide with a carbonyl chloride to form a highly reactive imidoyl chloride intermediate. This electrophilic species is then attacked by the nucleophilic diaminomaleonitrile. Subsequent intramolecular cyclization and dehydration lead to the formation of the final pyrazine-2,3-dicarbonitrile product.[8]
Caption: Proposed synthetic workflow for substituted dicyanopyrazines.
Applications in Drug Discovery and Materials Science
The utility of this compound lies in its dual role as a versatile chemical building block and a scaffold for biologically active molecules.[6]
Heterocyclic Scaffolding
As a "heterocyclic building block," this compound serves as a starting material for the synthesis of more complex molecular architectures.[4][6] The presence of multiple reactive sites—the amino group, the chloro substituent, and the nitrile functionalities—allows for a wide range of chemical transformations. This makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery.
Antimicrobial Potential
Derivatives of the 5-amino-pyrazine-2,3-dicarbonitrile core have demonstrated significant biological activity. Notably, N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have shown promising antimycobacterial activity against Mycobacterium tuberculosis.[5] This suggests that the pyrazine scaffold is a privileged structure for the development of new anti-infective agents. The lipophilicity of the substituents on the benzyl moiety has been found to be a critical factor for this antimycobacterial activity.[5]
Herbicidal and Photosynthetic Inhibition
In addition to antimicrobial properties, certain derivatives have been shown to inhibit photosynthetic electron transport in spinach chloroplasts, indicating potential applications as herbicides.[5]
Materials Science
The dicyanopyrazine moiety is a known building block for phthalocyanines and other functional materials. These materials have applications in electronics and photonics, suggesting a broader utility for this compound beyond the life sciences.
Experimental Protocols and Safety Considerations
Given the toxic nature of this compound, proper handling and safety precautions are essential. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2]
General Handling and Storage
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[2]
-
Ventilation: Use only in a well-ventilated area or outdoors.[2]
-
Storage: Store at 4°C in a sealed container, away from moisture and light.
A Generic Protocol for Derivatization (Aminodehalogenation)
This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for specific substrates.
-
Reaction Setup: In a microwave-safe vial, combine this compound (1 equivalent) with the desired amine (1.2 equivalents) in a suitable solvent (e.g., ethanol or DMF).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 120°C) for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Caption: A generalized workflow for the derivatization of this compound.
Conclusion
This compound, along with its synonyms, represents a molecule of significant interest in both medicinal chemistry and materials science. Its versatile chemical nature allows it to serve as a foundational element for the construction of a diverse array of more complex structures. The demonstrated biological activities of its derivatives, particularly in the realm of infectious diseases, underscore its potential as a scaffold for the development of novel therapeutics. As research continues, a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to new and innovative applications.
References
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- Jampilek, J., et al. (2015). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Bioorganic & Medicinal Chemistry, 23(15), 4569-4577.
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The Expanding Chemical Frontier of Substituted Dicyanopyrazines: A Technical Guide to Research Applications
Abstract
The dicyanopyrazine core, a deceptively simple heterocyclic scaffold, has in recent years revealed itself to be a powerhouse of chemical versatility. Characterized by a potent electron-accepting pyrazine ring adorned with two nitrile groups, this moiety serves as an exceptional platform for the construction of sophisticated molecular architectures with tunable electronic and photophysical properties. Initially explored for their charge-transfer characteristics, substituted dicyanopyrazines have now emerged as transformative tools across a remarkable breadth of scientific disciplines. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, synthesis, and burgeoning research applications of these remarkable compounds. We will delve into their pivotal role in revolutionizing photoredox catalysis, their promise in medicinal chemistry as targeted therapeutic agents, their utility in materials science for advanced organic electronics, and their nascent potential in photodynamic therapy and bioimaging. This guide is designed not as a rigid protocol, but as a foundational resource to inspire and direct future innovation in this exciting and rapidly evolving field.
The Dicyanopyrazine Core: A Nexus of Functionality
The power of substituted dicyanopyrazines lies in their inherent "push-pull" electronic structure. The pyrazine-2,3-dicarbonitrile unit acts as a strong electron acceptor (the "pull"). When electron-donating groups (the "push") are introduced at the 5- and 6-positions, a significant intramolecular charge-transfer (ICT) character is established.[1] This fundamental property is the cornerstone of their diverse applications, as it allows for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[2] By judiciously selecting the donor groups and the π-conjugated linker, researchers can meticulously engineer the compound's absorption and emission spectra, redox potentials, and excited-state reactivity.[3]
A key feature that has propelled dicyanopyrazines to the forefront of modern organic chemistry is their capacity to act as purely organic photocatalysts.[2][4] Unlike traditional transition-metal-based catalysts, such as those containing ruthenium and iridium, dicyanopyrazine derivatives offer the advantages of being metal-free, less expensive, and possessing easily modifiable structures.[5]
Synthesis of Substituted Dicyanopyrazines: Building the Core
The construction of the dicyanopyrazine scaffold is accessible through several synthetic routes. A prevalent and efficient method involves the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound.[2] For the synthesis of arguably the most successful dicyanopyrazine photocatalyst, 5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile (often abbreviated as DPZ), a highly efficient one-pot, two-step procedure has been developed.[6]
Experimental Protocol: Synthesis of 5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile[6]
Materials:
-
2-Methoxythiophene
-
Oxalyldichloride
-
Titanium(IV) chloride (TiCl₄)
-
Pyridine
-
Diaminomaleonitrile (DAMN)
-
1,2-Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dichloroethane (DCE). Cool the flask to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath or a cryocooler).
-
Addition of TiCl₄: Slowly add titanium(IV) chloride (TiCl₄) dropwise to the cooled DCE with vigorous stirring.
-
Formation of the Diketone: In a separate flask, dissolve oxalyldichloride in DCE. Add this solution dropwise to the reaction mixture. Allow the mixture to stir for 5 minutes at -15 °C. In another flask, prepare a solution of 2-methoxythiophene and pyridine in DCE. Add this solution dropwise to the reaction mixture and continue stirring at -15 °C for 20 minutes. This in-situ generation of the 1,2-diketone is a key efficiency of this protocol.
-
Condensation with DAMN: Add diaminomaleonitrile (DAMN) to the reaction mixture in one portion.
-
Heating and Work-up: Remove the cooling bath and heat the reaction mixture to reflux for 30 minutes.
-
Purification: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane (DCM). The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization to afford the desired 5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile as a red solid.
The causality behind this experimental design lies in the Lewis acid-catalyzed Friedel-Crafts acylation of the electron-rich 2-methoxythiophene with oxalyldichloride to form the diketone intermediate, which is then immediately trapped by DAMN in a condensation reaction to form the pyrazine ring. The one-pot nature of this procedure significantly improves the overall yield and reduces purification steps compared to earlier multi-step syntheses.[6]
Applications in Photoredox Catalysis
Substituted dicyanopyrazines have emerged as exceptionally potent organic photoredox catalysts, capable of mediating a wide array of chemical transformations with high efficiency.[2][4] Their mechanism of action typically involves the absorption of visible light (often from a simple blue LED source) to generate an excited state that is a powerful oxidant or reductant.[2]
One of the most impactful applications is the α-functionalization of amines.[3] This transformation is of immense importance in medicinal chemistry and drug discovery for the synthesis of complex nitrogen-containing molecules.
Experimental Protocol: DPZ-Catalyzed α-Functionalization of N-Aryl Tetrahydroisoquinoline[3]
Materials:
-
N-phenyl-tetrahydroisoquinoline
-
Michael acceptor (e.g., methyl vinyl ketone)
-
5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile (DPZ)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
3W blue LED strip (λ = 450–455 nm)
Procedure:
-
Reaction Setup: To a reaction vial, add N-phenyl-tetrahydroisoquinoline (0.05 mmol, 1.0 equiv), methyl vinyl ketone (0.15 mmol, 3.0 equiv), DPZ (0.0005 mmol, 1 mol%), and acetonitrile (1.0 mL).
-
Acid Additive: Add trifluoroacetic acid (TFA) (0.075 mmol, 1.5 equiv) to the reaction mixture.
-
Degassing (Optional but Recommended): Bubble nitrogen or argon through the solution for 5-10 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vial near a 3W blue LED strip and stir at room temperature (25 °C).
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to yield the desired α-functionalized product.
The rationale for this protocol is the single-electron transfer (SET) from the tertiary amine to the photoexcited DPZ, generating a radical cation of the amine and the radical anion of DPZ. Subsequent deprotonation of the α-C-H bond of the amine radical cation forms an α-amino radical, which then adds to the Michael acceptor.[3] The TFA serves to facilitate the initial SET process and subsequent steps.
Diagram of the Photocatalytic Cycle for α-Functionalization of Amines
Caption: Photocatalytic cycle for the α-functionalization of amines using a dicyanopyrazine catalyst.
Potential Applications in Medicinal Chemistry and Drug Development
The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The introduction of dicyano substituents offers new avenues for modulating the electronic properties and biological activities of these compounds. While research in this area is still emerging, several promising directions are being explored.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The electron-deficient nature of the dicyanopyrazine core makes it an attractive pharmacophore for designing kinase inhibitors that can interact with the ATP-binding site. Several pyrazine-based kinase inhibitors have already entered clinical trials.[8] While specific IC₅₀ values for a broad range of dicyanopyrazine derivatives are not yet widely published, the core structure presents a compelling starting point for inhibitor design. For instance, novel 2,3-diphenylpyrazine-based compounds have shown potent activity against S-phase kinase-associated protein 2 (Skp2), with IC₅₀ values in the low micromolar range.[9]
| Compound Class | Target | Reported Activity (IC₅₀) | Reference |
| 2,3-Diphenylpyrazine Derivatives | Skp2-Cks1 Interaction | 2.8 µM | [9] |
| Pyrazoline Derivatives | AsPC-1, U251 Cancer Cells | 11.9 - 16.8 µM | [9] |
| Alkynylated Pyrrole Derivatives | U251, A549 Cancer Cells | 2.29 - 3.49 µM | [10] |
Table 1: Examples of anticancer activity of pyrazine and related heterocyclic derivatives.
Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including pyrazines, have historically been a rich source of antibacterial and antifungal drugs. The unique electronic and structural features of dicyanopyrazines could be exploited to develop new classes of antimicrobials. While extensive screening of dicyanopyrazines is yet to be reported, related pyrazoline and pyrazole derivatives have demonstrated promising antimicrobial activities, with Minimum Inhibitory Concentration (MIC) values in the micromolar range against various bacterial and fungal strains.[11][12]
Applications in Materials Science
The tunable photophysical and electronic properties of substituted dicyanopyrazines make them highly attractive for applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials that can efficiently convert electrical energy into light are required.[13] Dicyanopyrazine derivatives, with their strong electron-accepting core, can be used to create highly efficient emitters, particularly those exhibiting thermally activated delayed fluorescence (TADF).[4] By pairing a dicyanopyrazine-based acceptor with various donor moieties, researchers have developed TADF emitters spanning the visible spectrum from yellow to deep-red.[4] OLEDs fabricated with these materials have shown high external quantum efficiencies (EQEs) and brightness.[4]
| Emitter Type | Color | Max. EQE (%) | Luminance (cd/A) | Reference |
| DCPP-Cz | Yellow | 14.8 | 47.6 | [4] |
| DCPP-DPA | Orange | 16.9 | 34.5 | [4] |
| DCPP-DMAC | Red | 10.1 | 12.8 | [4] |
| DCPP-DMAC (modified) | Deep-Red | 15.1 | 13.2 | [4] |
Table 2: Performance of OLEDs based on 2,3-dicyanopyrazino phenanthrene (DCPP) derivatives.
Organic Solar Cells (OSCs)
The development of efficient organic photovoltaic materials is crucial for next-generation solar energy conversion. The donor-π-acceptor architecture of substituted dicyanopyrazines is well-suited for their use as electron acceptors or as components in sensitizing dyes for dye-sensitized solar cells (DSSCs).[14] Their strong absorption in the visible spectrum and tunable energy levels allow for the optimization of light harvesting and charge separation processes.[14]
Emerging Research Frontiers
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which selectively destroy tumor cells.[15][16] An ideal photosensitizer should have strong absorption in the red or near-infrared region (for deeper tissue penetration), a high singlet oxygen quantum yield (ΦΔ), and low dark toxicity.[15] While porphyrin-based molecules are the most common photosensitizers, there is a growing interest in developing novel organic dyes.[17] The strong absorption and long-lived triplet excited states of some dicyanopyrazine derivatives suggest their potential as PDT agents.[2][4] The key to their efficacy will be the ability to engineer molecules with high intersystem crossing rates to populate the triplet state and efficiently generate singlet oxygen.[18][19]
Diagram of the Photodynamic Therapy Mechanism
Caption: Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.
Fluorescent Probes and Aggregation-Induced Emission (AIE)
Fluorescent probes are indispensable tools for bioimaging and sensing.[20] Dicyanopyrazine derivatives, with their tunable emission properties, can be designed as fluorescent sensors for various analytes. A particularly exciting area is the development of luminogens with aggregation-induced emission (AIE) characteristics.[21] Unlike conventional dyes that suffer from aggregation-caused quenching (ACQ) in aqueous media or the solid state, AIEgens become highly emissive upon aggregation. This "turn-on" fluorescence makes them ideal for background-free imaging of cellular processes. The propeller-like, non-planar structures that can be achieved with substituted dicyanopyrazines are conducive to AIE, presenting a promising avenue for the creation of novel bioimaging agents.[17]
Conclusion and Future Outlook
Substituted dicyanopyrazines have transitioned from chemical curiosities to indispensable tools in the modern chemical sciences. Their modular synthesis, coupled with their exquisitely tunable electronic and photophysical properties, has unlocked a vast potential for innovation. In photoredox catalysis, they offer a sustainable and versatile alternative to traditional metal-based systems. In medicinal chemistry, the dicyanopyrazine scaffold is a promising platform for the development of next-generation targeted therapies. For materials scientists, these compounds provide a rich molecular toolbox for crafting high-performance organic electronic devices.
The future of dicyanopyrazine research is bright and multifaceted. Further exploration of their direct biological activities is warranted to fully realize their therapeutic potential. The rational design of dicyanopyrazine-based photosensitizers for photodynamic therapy and AIEgens for advanced bioimaging represents exciting and impactful research frontiers. As our understanding of the intricate structure-property relationships of these compounds deepens, we can anticipate the development of even more sophisticated and functional molecules that will continue to drive progress across the scientific landscape. This guide serves as a starting point for researchers poised to contribute to this dynamic and rewarding field.
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Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives. ACS Applied Materials & Interfaces, 2017. [Link]
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Dicyanobenzene and dicyanopyrazine derived X-shaped charge-transfer chromophores: comparative and structure–property relationship study. Organic & Biomolecular Chemistry, 2014. [Link]
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Dicyanopyrazine-derived Chromophore as An Efficient Photocatalyst for α-amino C-H Bond Functionalization. ResearchGate, 2018. [Link]
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Photosensitizer synergistic effects: D–A–D structured organic molecule with enhanced fluorescence and singlet oxygen quantum yield for photodynamic therapy. Chemical Science, 2019. [Link]
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Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. Chemistry – A European Journal, 2025. [Link]
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Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis. RSC Advances, 2014. [Link]
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Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences, 2002. [Link]
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Primary α-Tertiary Amine Synthesis via α-C–H Functionalization. Semantic Scholar, 2019. [Link]
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New photosensitizers for photodynamic therapy. Photochemical & Photobiological Sciences, 2014. [Link]
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Construction of bi(hetero)aryls via dicyanopyrazine-mediated photochemical cross-coupling. Organic & Biomolecular Chemistry, 2020. [Link]
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(PDF) Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis. ResearchGate, 2014. [Link]
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Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. MDPI, 2021. [Link]
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The Bioimaging Story of AIEgens. ACS Publications, 2023. [Link]
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Nonlight-Driven Aggregation-Induced Emission Luminogens for Bioimaging and Theranostics. ACS Nano, 2023. [Link]
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Organic Dots Based on AIEgens for Two-Photon Fluorescence Bioimaging. Small, 2016. [Link]
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Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 2022. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 2024. [Link]
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Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging. MDPI, 2018. [Link]
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Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 2021. [Link]
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Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 2024. [Link]
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Singlet Oxygen in Photodynamic Therapy. MDPI, 2022. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed, 2024. [Link]
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Tuning the Ground- and Excited-State Redox Potentials of Octahedral Hexanuclear Rhenium(III) Complexes by the Combination of Terminal Halide and N-Heteroaromatic Ligands. Inorganic Chemistry, 2019. [Link]
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Non-Porphyrin Dyes Used as Photosensitizers in Photodynamic Therapy. ResearchGate, 2022. [Link]
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Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes. MDPI, 2024. [Link]
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Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials. MDPI, 2021. [Link]
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Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. MDPI, 2020. [Link]
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In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][3][4][18]thiadiazoles. Scientific Reports, 2023. [Link]
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Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. Journal of the American Chemical Society, 2018. [Link]
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Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives. MDPI, 2019. [Link]
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Porphyrin photosensitizers in photodynamic therapy and its applications. Journal of Photochemistry and Photobiology B: Biology, 2014. [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI, 2012. [Link]
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Dye Sensitizers for Photodynamic Therapy. Molecules, 2013. [Link]
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Methodological & Application
Topic: A Detailed Protocol for the Synthesis of 5-Amino-6-chloro-2,3-dicyanopyrazine from Diaminomaleonitrile
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-6-chloro-2,3-dicyanopyrazine is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Pyrazine derivatives are integral to the structure of numerous pharmaceuticals, including anticancer and antiviral agents, owing to their unique electronic properties and ability to participate in hydrogen bonding.[1] The target molecule, with its strategically placed amino, chloro, and cyano groups, offers multiple reaction sites for further chemical modification, making it a versatile precursor for the synthesis of complex molecular architectures and novel therapeutic agents.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound starting from diaminomaleonitrile (DAMN). DAMN is an important and versatile C4N4 precursor, derived from hydrogen cyanide, widely utilized in the synthesis of various nitrogen-containing heterocycles such as pyrazines, purines, and imidazoles.[2] This guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
PART 1: Reaction Principle and Mechanism
The synthesis proceeds via a direct oxidative cyclization and chlorination of diaminomaleonitrile. The overall transformation can be conceptualized as a one-pot reaction where a suitable reagent acts as both an oxidant to facilitate the formation of the pyrazine ring and as a chlorinating agent.
The Proposed Mechanism involves two key stages:
-
Oxidative Dimerization/Cyclization: Diaminomaleonitrile, in the presence of an oxidizing agent, is believed to undergo a self-condensation or dimerization. This process forms a transient dihydropyrazine intermediate. The electron-rich nature of the enediamine system in DAMN makes it susceptible to oxidation, which is the driving force for the initial cyclization.
-
Aromatization and Chlorination: The dihydropyrazine intermediate is unstable and readily aromatizes to form a more stable pyrazine ring. Concurrently, the chlorinating agent introduces a chlorine atom onto the pyrazine core. Reagents like N-Chlorosuccinimide (NCS) are particularly effective as they can facilitate both oxidation and provide a source of electrophilic chlorine under relatively mild conditions, offering an advantage over harsher, less selective methods.[3] The reaction is regioselective, yielding the desired 5-amino-6-chloro product.
This one-pot strategy is efficient and atom-economical, avoiding the need to isolate unstable intermediates.
PART 2: Experimental Protocol
This section details the complete workflow for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Purity/Grade | Supplier Example |
| Diaminomaleonitrile (DAMN) | 1187-42-4 | C₄H₄N₄ | 108.10 | >98% | Cole-Parmer[4] |
| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ | 133.53 | >98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Fisher Scientific |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ASTM Type II | --- |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Reagent Grade | --- |
| Celite® (Diatomaceous Earth) | 61790-53-2 | SiO₂ | 60.08 | --- | --- |
Essential Safety Precautions
This protocol must be performed inside a certified chemical fume hood.
-
Diaminomaleonitrile (DAMN): Toxic if swallowed and may cause skin and eye irritation.[4] Avoid inhalation of dust and ensure gloves and safety glasses are worn at all times.[4] It may decompose upon heating to produce toxic fumes (cyanide-containing gases).[4]
-
N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. Avoid contact with skin and eyes. Do not mix with acids or reducing agents.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Use in a well-ventilated area and wear appropriate gloves.
-
Cyanide Hazard Mitigation: Although DAMN is an organic nitrile, it is prudent to follow safety guidelines for handling cyanide-containing compounds.[5] Ensure a dedicated waste stream for all reagents and materials. Do not store near acids. In case of accidental exposure, seek immediate medical attention.[6]
Required Personal Protective Equipment (PPE):
-
Splash-proof safety goggles
-
Chemical-resistant laboratory coat
-
Nitrile or neoprene gloves (double-gloving recommended)
-
Face shield (recommended during reagent addition)
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diaminomaleonitrile (5.0 g, 46.25 mmol).
-
Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture under a gentle stream of nitrogen until all the DAMN has dissolved.
-
Cool the resulting solution to 0-5 °C using an ice-water bath. Causality Note: Cooling is crucial to control the exothermic nature of the chlorination reaction and to minimize the formation of potential side products.
-
-
Reagent Addition:
-
In a separate beaker, weigh N-Chlorosuccinimide (NCS) (13.5 g, 101.75 mmol, 2.2 equivalents).
-
Slowly add the solid NCS to the stirred, cooled DAMN solution in small portions over a period of 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition. Causality Note: Portion-wise addition prevents a rapid temperature spike, ensuring selectivity and safety.
-
-
Reaction Progression:
-
After the complete addition of NCS, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexanes). The disappearance of the DAMN spot indicates reaction completion.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete, slowly pour the dark reaction mixture into a 1 L beaker containing 500 mL of ice-cold deionized water while stirring vigorously.
-
A precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual DMF and succinimide byproducts.
-
Dry the crude product under vacuum at 50 °C for 8-12 hours.
-
Purification Protocol
The crude product is typically a light yellow to brown powder.[6][7] Recrystallization is an effective method for purification.
-
Transfer the crude solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 150-200 mL) to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
If the solution contains insoluble impurities, perform a hot filtration through a short pad of Celite®.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Light yellow to brown crystalline powder.[6][7][8]
-
Molecular Formula: C₆H₂ClN₅.[9]
-
¹H NMR: The spectrum is expected to be simple, showing a broad singlet for the -NH₂ protons.
-
¹³C NMR: Signals corresponding to the two distinct cyano groups and the four pyrazine ring carbons are expected.[9]
-
Mass Spectrometry (MS-EI): A molecular ion peak (M+) at m/z ≈ 179/181 corresponding to the chlorine isotopes is expected.
-
IR Spectroscopy (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and C-Cl stretching should be observed.
PART 3: Data Summary and Visual Workflow
Quantitative Data Summary
| Parameter | Value | Notes |
| Diaminomaleonitrile (DAMN) | 5.0 g (46.25 mmol) | Limiting Reagent |
| N-Chlorosuccinimide (NCS) | 13.5 g (101.75 mmol) | 2.2 equivalents |
| Solvent (Anhydrous DMF) | 100 mL | --- |
| Reaction Temperature | 0 °C to Room Temp. | Controlled addition at low temp. |
| Reaction Time | 12 - 16 hours | Monitored by TLC |
| Expected Yield | 65-75% | Based on similar preparations |
| Product M.P. | 206-210 °C | Literature Value[6][7] |
Visual Representations (Graphviz)
Caption: Overall reaction scheme for the synthesis.
Caption: Step-by-step experimental workflow diagram.
References
- Material Safety Data Sheet - Diaminomaleonitrile, 98%. Cole-Parmer.
- SAFETY DATA SHEET - Diaminomaleonitrile. Sigma-Aldrich.
- Review on the Synthesis of Pyrazine and Its Derivatives.
- One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation.
- Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction.
- The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis.
- An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. University of East Anglia.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
- Chemical Transformation of Pyrazine Deriv
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Application Note & Protocol: Synthesis of 5-Amino-6-chloro-2,3-dicyanopyrazine Derivatives
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 5-Amino-6-chloro-2,3-dicyanopyrazine, a pivotal heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with Diaminomaleonitrile (DAMN), a versatile and crucial intermediate.[1] This guide details a robust, two-step synthetic pathway involving a condensation-cyclization reaction followed by a selective chlorination. Authored for researchers, scientists, and drug development professionals, this protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and methods for structural verification.
Introduction: The Significance of Dicyanopyrazines
Pyrazine derivatives are integral scaffolds in the development of novel therapeutic agents and functional materials. The incorporation of amino, chloro, and cyano functionalities onto the pyrazine ring system creates a unique electronic and structural landscape, making this compound a highly valuable intermediate. These functional groups serve as versatile handles for further chemical modification, enabling the construction of complex molecular architectures for drug discovery pipelines and the synthesis of advanced organic materials. The precursor, Diaminomaleonitrile (DAMN), is a foundational material for a vast array of heterocyclic compounds, prized for its role in creating molecules with specific biological activities.[1]
Reaction Pathway Overview
The synthesis is conceptualized as a two-stage process. The initial step involves the formation of a diaminodicyanopyrazine intermediate via a condensation reaction. The subsequent step is a selective chlorination to yield the final product.
Logical Workflow for Synthesis
Caption: High-level workflow for the synthesis and analysis of the target compound.
Safety Protocols: A Non-Negotiable Priority
The synthesis of this compound involves materials with significant toxicological profiles, particularly due to the presence of nitrile (cyano) groups. Strict adherence to the following safety protocols is mandatory.
-
Designated Work Area: All manipulations involving cyanide-containing compounds must be performed in a certified chemical fume hood.[2][3] The area should be clearly marked with hazard warnings.
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[2] Where a splash or dust hazard exists, a face shield should also be worn.[2] For handling the powder form, respiratory protection may be necessary.[4]
-
Acid Incompatibility: Cyanide salts and derivatives can react with acids to generate highly toxic hydrogen cyanide (HCN) gas.[5] All acids must be segregated from the cyanide work area unless explicitly required by the protocol and used with extreme caution.[2][3][5]
-
Waste Disposal: All solid and liquid waste containing cyanide must be collected in designated, clearly labeled hazardous waste containers.[5] Never mix cyanide waste with acidic waste streams. Empty containers that held cyanides should be treated as hazardous waste.[5]
-
Decontamination: All glassware and work surfaces must be decontaminated after use. This should be done within the fume hood by first rinsing with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][3]
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[3][4] Ensure that all personnel are aware of the signs and symptoms of cyanide exposure and the specific emergency response procedures for the institution.[2] Do not work alone when handling these materials.[3]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All reagents should be of analytical grade or higher.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| Diaminomaleonitrile (DAMN) | C₄H₄N₄ | 108.10 | 1187-42-4 | Light-sensitive, store under inert gas.[1] |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 107-22-2 | Standard commercial grade. |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 | Recrystallize from acetic acid if purity is suspect. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous grade. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for column chromatography. |
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 5,6-Diamino-2,3-dicyanopyrazine (Intermediate)
This step is adapted from the established reaction of DAMN with 1,2-dicarbonyl compounds to form pyrazines.[6]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Diaminomaleonitrile (DAMN) (5.4 g, 50 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture to achieve a suspension.
-
Reagent Addition: Slowly add 40% aqueous glyoxal (7.25 mL, 50 mmol) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid product using a Büchner funnel, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).
-
Drying: Dry the isolated yellow solid under vacuum to yield 5,6-Diamino-2,3-dicyanopyrazine.
Step 2: Synthesis of this compound
This step utilizes N-Chlorosuccinimide (NCS) for a selective chlorination, a method proven effective for similar heterocyclic systems.[7]
-
Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve the dried intermediate from Step 1 (4.0 g, 25 mmol) in 120 mL of anhydrous acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (3.34 g, 25 mmol) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
-
Purification: The crude product should be purified by column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) is typically effective.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a broad singlet corresponding to the amino (-NH₂) protons. |
| ¹³C NMR | Signals corresponding to the quaternary carbons of the pyrazine ring and the nitrile carbons.[8] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and C-Cl stretching. |
| Mass Spec (EI) | Molecular ion peak (M+) corresponding to the calculated mass of C₆H₂ClN₅ (m/z ≈ 179.00).[8] |
| Melting Point | Expected to be in the range of 206-210 °C.[9] |
Chemical Synthesis Diagram
Caption: Reaction scheme for the two-step synthesis of the target compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure DAMN is of high purity. Extend reflux time and monitor by TLC. Ensure glyoxal is fresh. |
| Product lost during work-up. | Use minimal cold ethanol for washing. Ensure complete precipitation before filtering. | |
| Multiple products in Step 2 | Over-chlorination or side reactions. | Protect the reaction from light. Consider lowering the reaction temperature to 0°C. Ensure a 1:1 stoichiometric ratio of NCS. |
| Impure intermediate from Step 1. | Recrystallize or purify the diamino intermediate before proceeding to Step 2. | |
| Difficulty in purification | Co-eluting impurities. | Adjust the polarity of the mobile phase for chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
This protocol outlines a reproducible and logical pathway for the synthesis of this compound. By leveraging a condensation-cyclization followed by a selective chlorination, this valuable heterocyclic building block can be accessed in a controlled laboratory setting. The paramount importance of adhering to stringent safety protocols cannot be overstated, given the nature of the reagents involved. The successful synthesis and characterization of this compound will enable further exploration in the fields of medicinal chemistry and materials science.
References
-
Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[5][10][11]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses. Available at:
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Cyanides Storage, Handling and General Use Information. University of Windsor. Available at: [Link]
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
-
Cyanide Compounds Safety. University College London. Published June 7, 2021. Available at: [Link]
-
Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases. PubMed. Published February 24, 2014. Available at: [Link]
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Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. MDPI. Published November 27, 2022. Available at: [Link]
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Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. United Chemical. Available at: [Link]
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Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. Available at: [Link]
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The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available at: [Link]
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Diaminomaleonitrile. Wikipedia. Available at: [Link]
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Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. National Institutes of Health. Available at: [Link]
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Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. Available at: [Link]
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available at: [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]
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An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. University of East Anglia. Available at: [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]
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Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. PubMed Central. Published December 22, 2018. Available at: [Link]
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Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. ResearchGate. Available at: [Link]
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Leveraging 5-Amino-6-chloro-2,3-dicyanopyrazine for the Synthesis of Advanced Phthalocyanine Analogues
An Application Guide for Researchers
Introduction: The Strategic Advantage of Pyrazine-Fused Phthalocyanines
Phthalocyanines (Pcs) are robust 18 π-electron aromatic macrocycles that have been pivotal in the development of functional materials, finding use as dyes, catalysts, chemical sensors, and photosensitizers in photodynamic therapy (PDT).[1][2][3] The strategic replacement of the benzene rings in the traditional Pc structure with nitrogen-containing heterocycles, such as pyrazine, gives rise to tetrapyrazinoporphyrazines (TPyzPzs). This substitution significantly alters the electronic landscape of the macrocycle. The presence of electron-withdrawing nitrogen atoms in the periphery makes TPyzPzs less electron-rich than their phthalocyanine counterparts, which modulates their optical, electrochemical, and catalytic properties.[4]
This guide focuses on the use of 5-Amino-6-chloro-2,3-dicyanopyrazine as a key precursor for synthesizing a unique class of TPyzPzs. The amino and chloro substituents offer valuable handles for post-synthesis modification, enabling the fine-tuning of solubility, aggregation behavior, and target specificity, which is of paramount importance for applications in drug development and materials science. This document provides a detailed exploration of the synthesis, characterization, and potential applications of these advanced macrocycles.
The Core Synthetic Strategy: Cyclotetramerization
The primary method for synthesizing phthalocyanines and their analogues from dinitrile precursors is a template-assisted or base-catalyzed cyclotetramerization.[1][5][6] This reaction involves the condensation of four dinitrile molecules around a central template (often a metal salt) or in the presence of a strong base in a high-boiling solvent. The choice of conditions dictates whether a metallated or metal-free macrocycle is formed.
The causality behind using high-boiling solvents such as quinoline, pentanol, or dimethylformamide (DMF) is to provide the requisite thermal energy (typically 140-220 °C) to overcome the activation barrier for the tetramerization reaction. For the synthesis of metal-free derivatives, a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or an alkali metal alkoxide (e.g., lithium pentoxide formed in situ) is employed to facilitate the reaction.[4][6] For metallo-derivatives, a metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂) acts as a template, coordinating the nitrile groups and organizing them for the macrocyclization, leading to the direct formation of the metal complex.[7][8]
Figure 1: A generalized experimental workflow for the synthesis and purification of phthalocyanines from a dinitrile precursor.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for characterization. Safety Note: Phthalocyanine syntheses should be conducted in a well-ventilated fume hood. High-boiling solvents can be hazardous. Always wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Metal-Free Tetra(5-amino-6-chloro-pyrazino)porphyrazine (H₂-AcPzPz)
This protocol utilizes an alkali metal template followed by demetallation.
Rationale: The use of lithium metal in a high-boiling alcohol like 1-pentanol forms lithium pentoxide in situ. This strong base initiates the tetramerization, and the lithium ions act as a template to form a dilithium phthalocyanine complex (Li₂Pc), which is generally more soluble than the metal-free version, simplifying initial processing.[6] Subsequent acid-catalyzed demetallation yields the desired metal-free product.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 g, 5.48 mmol) and anhydrous 1-pentanol (30 mL).
-
Initiation: While stirring under a slow stream of nitrogen, add small, freshly cut pieces of lithium metal (approx. 0.15 g, 21.6 mmol) to the suspension. Caution: The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (approx. 138 °C) and maintain for 6-8 hours. The solution will typically develop a deep green or blue color, indicating the formation of the macrocycle.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add 10 mL of glacial acetic acid to neutralize the excess base and protonate the intermediate.
-
Precipitation & Isolation: Pour the mixture into 200 mL of distilled water. The solid product will precipitate. Collect the crude solid by vacuum filtration.
-
Washing: Wash the solid sequentially with water, ethanol, and acetone to remove unreacted starting materials and solvent residues.
-
Demetallation & Purification: Suspend the crude solid in a mixture of 20 mL of tetrahydrofuran (THF) and 2 mL of concentrated HCl. Stir for 1 hour at room temperature. The color may change slightly. Filter the solid, wash with dilute aqueous ammonia followed by water until the filtrate is neutral, and then wash with ethanol.
-
Final Drying: Dry the dark green/blue solid product in a vacuum oven at 60 °C overnight.
Figure 2: Simplified reaction pathway for the synthesis of a metal-free pyrazinoporphyrazine.
Protocol 2: Template Synthesis of Zinc(II) Tetra(5-amino-6-chloro-pyrazino)porphyrazine (Zn-AcPzPz)
Rationale: This method uses a metal salt as a template, which directly yields the metallated complex. Zinc is often chosen as it is diamagnetic, simplifying NMR characterization, and its phthalocyanine derivatives often exhibit high fluorescence quantum yields.[9][10] Quinoline is an excellent high-boiling solvent for this purpose.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL flask with a reflux condenser and nitrogen inlet, combine this compound (1.0 g, 5.48 mmol), anhydrous zinc(II) chloride (0.19 g, 1.39 mmol), and quinoline (15 mL).
-
Catalyst (Optional but Recommended): Add a catalytic amount of DBU (0.1 mL). DBU acts as a non-nucleophilic base to facilitate the initial condensation steps.
-
Reflux: Heat the stirred mixture to 180-200 °C under a nitrogen atmosphere for 5 hours. The solution should turn a deep green color.
-
Isolation: Cool the reaction mixture to approximately 80 °C and pour it into 150 mL of ethanol. The crude product will precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid extensively with hot ethanol to remove the quinoline, followed by washing with acetone and diethyl ether.
-
Soxhlet Extraction: For higher purity, perform a Soxhlet extraction of the crude solid with ethanol for 24 hours to remove any remaining impurities.
-
Final Drying: Dry the purified product in a vacuum oven at 70 °C overnight.
Purification and Characterization
The low solubility of many phthalocyanine derivatives is a major challenge.[2] Purification often relies on washing with various organic solvents. For more soluble derivatives, column chromatography on silica gel or alumina is effective.
Key Characterization Data: The synthesized compounds can be characterized by standard spectroscopic methods. The expected data, based on literature for similar pyrazinoporphyrazine systems, are summarized below.
| Technique | Expected Observation | Rationale/Interpretation |
| UV-Vis | B (Soret) Band: ~350-450 nmQ-Band: ~650-800 nm | The intense Q-band in the near-IR region is characteristic of the π-π* transition of the macrocycle.[2][11] Pyrazine fusion typically causes a bathochromic (red) shift compared to standard phthalocyanines.[12] The metal-free version (D₂h symmetry) shows a split Q-band, while the metallated complex (D₄h symmetry) shows a single, sharp Q-band.[13] |
| FT-IR (cm⁻¹) | ~3400-3300: N-H stretch (amine)~3290: N-H stretch (macrocycle core, metal-free only)[14]~2230: C≡N stretch (disappearance indicates complete reaction)~1620-1500: C=N, C=C stretches (aromatic system) | The disappearance of the nitrile peak from the starting material is a key indicator of successful cyclotetramerization. The presence of the inner-core N-H stretch confirms the metal-free nature of the product from Protocol 1.[7] |
| ¹H-NMR | ~7.0-9.0 ppm: Aromatic/Heterocyclic protons~-2 to 0 ppm: Shielded inner N-H protons (metal-free only) | The protons on the pyrazine ring will appear in the aromatic region. The most definitive signal for the metal-free macrocycle is the highly shielded N-H protons inside the aromatic ring current, which appear upfield of TMS.[4][7] |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of [C₂₀H₈Cl₄N₁₆] for H₂-AcPzPz or [C₂₀H₈Cl₄N₁₆M] for M-AcPzPz | Confirms the molecular weight and elemental composition of the synthesized macrocycle. |
Properties and Potential Applications
The introduction of the pyrazine rings and the amino/chloro functional groups imparts unique properties that suggest several high-value applications.
-
Photodynamic Therapy (PDT): Phthalocyanines are excellent Type II photosensitizers, generating cytotoxic singlet oxygen upon irradiation. The strong Q-band absorption in the near-IR region (the "phototherapeutic window") allows for deeper tissue penetration.[2] The amino groups can be quaternized to enhance water solubility and cellular uptake.[15]
-
Catalysis: The metallated complexes can act as robust catalysts for oxidation reactions, mimicking the function of cytochrome P450 enzymes. Pyrazinoporphyrazines have been shown to be effective catalysts for the oxidation of thiols.[4][7]
-
Materials Science: Pyrazine-fused phthalocyanines have been incorporated into two-dimensional covalent organic frameworks (2D COFs), creating p-type semiconductors with potential applications in electronics and sensing.[16][17] The extended π-conjugation influences charge transport properties.[12]
-
Chemical Sensors: The electronic properties of the phthalocyanine core are sensitive to the surrounding environment, allowing for their use in gas sensors and electrochemical sensors.
References
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- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.
- (PDF) Synthesis of Substituted Phthalocyanines.
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The Strategic Role of 5-Amino-6-chloro-2,3-dicyanopyrazine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 5-Amino-6-chloro-2,3-dicyanopyrazine is one such privileged structure that has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules.[1] Its unique electronic properties and multiple reaction sites make it an ideal starting material for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of potent protein kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors. We will delve into detailed synthetic protocols, the rationale behind experimental designs, and the structure-activity relationships that underscore the therapeutic potential of its derivatives.
Core Attributes of this compound
The utility of this compound as a synthetic building block stems from several key features:
-
Electron-Deficient Pyrazine Ring: The two nitrogen atoms in the pyrazine ring, compounded by the electron-withdrawing effects of the two nitrile groups and the chlorine atom, render the aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity is the cornerstone of its synthetic versatility.
-
Reactive Chlorine Atom: The chlorine atom at the 6-position serves as an excellent leaving group, facilitating displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides.[2]
-
Amenable to Cross-Coupling Reactions: The chloro-substituent also allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl and heteroaryl moieties.[3][4]
-
Hydrogen Bonding Capabilities: The amino group and the nitrogen atoms of the pyrazine ring and nitrile groups can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for molecular recognition and binding to biological targets.
These attributes make this compound a highly valuable and versatile starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Application in the Synthesis of Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The pyrazine scaffold is a common feature in many clinically approved kinase inhibitors.[5]
Rationale for Use as a Kinase Inhibitor Scaffold
The this compound scaffold is particularly well-suited for the design of kinase inhibitors for several reasons:
-
Mimicking the Adenine Region of ATP: The aminopyrazine core can act as a bioisostere of the adenine base of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The amino group and one of the pyrazine nitrogens can form crucial hydrogen bonds with the backbone of the hinge region, a common binding motif for Type I and Type II kinase inhibitors.
-
Vector for Substituent Placement: The reactive chlorine atom allows for the introduction of various substituents that can extend into different pockets of the ATP-binding site, thereby modulating potency and selectivity.
-
Modulation of Physicochemical Properties: The dicyano groups contribute to the electronic nature of the ring and can be involved in additional interactions within the binding site. They also influence the overall polarity and solubility of the molecule.
Synthetic Strategies and Protocols
The primary synthetic routes to kinase inhibitors based on the this compound core involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
General synthetic workflows for derivatizing this compound.
Protocol 1: Synthesis of 5-Amino-6-(arylamino)-2,3-dicyanopyrazine Derivatives via SNAr
This protocol describes a general procedure for the nucleophilic aromatic substitution of the chlorine atom with an aromatic amine.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.1-1.5 equiv)
-
Base (e.g., potassium carbonate, triethylamine) (2.0-3.0 equiv)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the chosen solvent under an inert atmosphere.
-
Add the substituted aniline to the mixture.
-
Add the base portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are used to facilitate the dissolution of the reactants and to allow for heating to drive the reaction to completion.
-
Base: A base is required to neutralize the HCl generated during the reaction, thus preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the starting materials and products, especially at elevated temperatures.
Protocol 2: Synthesis of 5-Amino-6-aryl-2,3-dicyanopyrazine Derivatives via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle of the Suzuki reaction. The choice of ligand on the palladium catalyst is critical for its stability and reactivity.[3]
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4]
-
Degassed Solvents: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, thus it is crucial to use degassed solvents and maintain an inert atmosphere.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | Chk1 | 3-10 | [7] |
| 4j | CDK (general) | 14 (RXF 393 cell line GI₅₀) | [8] |
Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[11] This mechanism makes DPP-4 inhibitors an important class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[9]
Simplified signaling pathway of DPP-4 and its inhibition.
Rationale for Use as a DPP-4 Inhibitor Scaffold
The dicyanopyrazine moiety has been incorporated into DPP-4 inhibitors due to its ability to form key interactions within the enzyme's active site. The active site of DPP-4 is often described as having several subsites (S1, S2, etc.) that accommodate different parts of the inhibitor molecule. The pyrazine core and its substituents can be designed to occupy these pockets and establish favorable interactions.
-
S1 Pocket Interaction: The S1 pocket is a hydrophobic pocket that often accommodates an aromatic or heterocyclic ring. The pyrazine ring or a substituent introduced at the 6-position can effectively occupy this pocket.
-
Hydrogen Bonding: The amino group and nitrile functionalities can participate in hydrogen bonding interactions with key amino acid residues in the active site, such as Glu205, Glu206, and Tyr662, contributing to high binding affinity.
-
Covalent and Non-covalent Interactions: While many DPP-4 inhibitors are non-covalent, the nitrile groups on the pyrazine ring can potentially act as weak covalent warheads, forming reversible covalent bonds with the catalytic serine residue (Ser630) in the active site.
Synthetic Approach and Protocol
The synthesis of DPP-4 inhibitors based on the this compound scaffold typically involves a nucleophilic aromatic substitution reaction to introduce a key pharmacophoric element.
Protocol 3: Synthesis of a 5-Amino-6-(substituted-amino)-pyrazine-2,3-dicarbonitrile Derivative
This protocol is a representative example of the synthesis of a pyrazine-based DPP-4 inhibitor precursor.
Materials:
-
This compound (1.0 equiv)
-
A desired amine nucleophile (e.g., a substituted aminopiperidine) (1.2 equiv)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) (2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the amine nucleophile to the solution.
-
Add DIPEA dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography to yield the desired 5-amino-6-(substituted-amino)-pyrazine-2,3-dicarbonitrile derivative.
Causality Behind Experimental Choices:
-
Non-nucleophilic Base: DIPEA is used as a base to scavenge the generated HCl without competing with the primary amine nucleophile in the substitution reaction.
-
Anhydrous Conditions: The use of anhydrous solvents and a flame-dried flask is important to prevent the hydrolysis of the starting material and potential side reactions.
| Compound | Target | IC₅₀ (nM) | Reference |
| 2f (Thiosemicarbazone derivative) | DPP-4 | 1.266 ± 0.264 | [12][13] |
| Sitagliptin (Reference) | DPP-4 | 4.380 ± 0.319 | [12][13] |
| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | DPP-4 | 10 | [14] |
| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | DPP-8 | 6600 | [14] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its inherent reactivity and structural features have enabled the synthesis of potent and selective inhibitors of key therapeutic targets like protein kinases and DPP-4. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core. Future research will likely focus on the development of more complex derivatives through late-stage functionalization, the exploration of new therapeutic applications beyond oncology and diabetes, and the use of computational methods to design next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of the chemistry of this compound is poised to yield novel drug candidates with the potential to address unmet medical needs.
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N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules. 2014 Jan 7;19(1):651-71. Available from: [Link]
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Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. 2022 Nov 27;27(23):8278. Available from: [Link]
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Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. 2011;21(19):5839-41. Available from: [Link]
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Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. 2019;24(18):3384. Available from: [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. 2023 Aug 3;28(15):5860. Available from: [Link]
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DPP4 Inhibitor Mechanism of Action. My Endo Consult. Available from: [Link]
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IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. Available from: [Link]
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Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism. 2009 Aug;23(4):479-86. Available from: [Link]
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Mechanism of action of DPP-4 inhibitors--new insights. The Journal of Clinical Endocrinology and Metabolism. 2012;97(1):148-51. Available from: [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available from: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025 Mar 29. Available from: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. 2019;24(1):153. Available from: [Link]
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Synthetic procedures for the synthesis of 2,3-dicyanopyrazine PCs. ResearchGate. Available from: [Link]
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1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry. 2005 May 5;48(9):3118-21. Available from: [Link]
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Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. Molecules. 2022;27(11):3405. Available from: [Link]
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Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. Journal of Biomolecular Structure & Dynamics. 2016;34(11):2447-61. Available from: [Link]
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A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. 2018 Mar 18;23(3):698. Available from: [Link]
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5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 12):o3220. Available from: [Link]
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Application Notes & Protocols: 5-Amino-6-chloro-2,3-dicyanopyrazine in the Synthesis of Novel Fluorophores
Introduction: The Strategic Advantage of the Dicyanopyrazine Scaffold
In the landscape of fluorescent material development, the strategic selection of core scaffolds is paramount to achieving desired photophysical properties. 5-Amino-6-chloro-2,3-dicyanopyrazine is a highly valuable and versatile precursor for the synthesis of advanced fluorescent materials, particularly for applications in life sciences and diagnostics. Its unique electronic architecture, characterized by the potent electron-withdrawing dicyanopyrazine core and the strategically positioned amino (electron-donating) and chloro (reactive leaving group) substituents, offers a robust platform for creating novel fluorophores with tailored characteristics.
The pyrazine ring, particularly when substituted with two cyano groups, acts as a powerful electron acceptor. This feature is fundamental to the design of "push-pull" or intramolecular charge transfer (ICT) fluorophores.[1][2] In such systems, the electron-donating amino group "pushes" electron density across a π-conjugated system to the dicyanopyrazine "pulling" core upon photoexcitation. This ICT character often results in desirable properties such as:
-
Large Stokes Shifts: Minimizing self-quenching in concentrated solutions or solid-state applications.
-
High Environmental Sensitivity (Solvatochromism): The emission wavelength can shift significantly with changes in solvent polarity, making these fluorophores excellent candidates for chemical sensors and biological probes.[3]
-
Tunable Emission: The emission color can be precisely controlled by modifying the donor strength or extending the π-conjugation.
The chloro substituent serves as a versatile synthetic handle, enabling the expansion of the π-conjugated system through various cross-coupling reactions (e.g., Suzuki, Sonogashira) or its replacement via nucleophilic aromatic substitution (SNAr).[4][5] This dual functionality of an integrated donor and a reactive site for acceptor/conjugation extension makes this compound a superior starting material for building complex, fused-ring heterocyclic dyes such as pteridines and pyrazino[2,3-b]pyrazines.
Core Synthetic Strategies & Mechanistic Rationale
Two primary strategies unlock the potential of this compound for creating fused-ring fluorescent systems:
-
Synthesis of Pteridine-6,7-dicarbonitriles: This approach involves a two-step sequence. First, the chloro group is displaced by an amino group to form the key intermediate, 5,6-diamino-2,3-dicyanopyrazine. This diamine is then condensed with a 1,2-dicarbonyl compound to form the fluorescent pteridine ring system. Pteridines are a class of nitrogen-containing heterocycles known for their diverse biological activities and often significant fluorescence.[6][7][8]
-
Synthesis of Substituted Pyrazino[2,3-b]pyrazines: This can be achieved through various routes, often involving the self-condensation of a 5,6-diamino-2,3-dicyanopyrazine intermediate or its reaction with other reactive pyrazine precursors. The resulting extended pyrazine system is highly electron-deficient and forms the basis for deeply colored and often red-to-NIR emitting fluorophores.[9][10]
The workflow below illustrates the pivotal conversion of the starting material into the versatile 5,6-diaminopyrazine intermediate, which serves as the gateway to these fluorescent scaffolds.
Figure 1. Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Disubstituted-pteridine-6,7-dicarbonitrile Fluorophores
This protocol details a representative two-step synthesis of a fluorescent pteridine core. The example uses benzil as the dicarbonyl compound, which will yield a diphenyl-substituted pteridine.
Step 1: Synthesis of 5,6-Diamino-2,3-dicyanopyrazine (Intermediate)
-
Causality: The first step is a nucleophilic aromatic substitution (SNAr) to replace the chloro group with an amino group. The electron-withdrawing cyano groups activate the pyrazine ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack. Aqueous ammonia is a readily available and effective nucleophile for this transformation.
-
Materials:
-
This compound (1.0 eq, e.g., 1.80 g)
-
Aqueous Ammonia (28-30% solution, large excess, e.g., 50 mL)
-
1,4-Dioxane (as co-solvent)
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.80 g, 10 mmol) in 20 mL of 1,4-dioxane.
-
Add 50 mL of concentrated aqueous ammonia. The suspension will likely change color.
-
Heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material is significantly less polar than the diamino product.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The resulting solid is crude 5,6-diamino-2,3-dicyanopyrazine. Recrystallize the solid from a hot ethanol/water mixture to yield a purified product (typically a yellow to orange solid).
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Cyclocondensation to form 2,3-Diphenylpteridine-6,7-dicarbonitrile
-
Causality: This step is a classic cyclocondensation reaction to form the pteridine ring. The vicinal diamine intermediate reacts with a 1,2-dicarbonyl compound (benzil) in an acidic medium. The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by one of the amino groups, initiating a cascade of condensation and dehydration steps to form the stable, aromatic pteridine ring system.
-
Materials:
-
5,6-Diamino-2,3-dicyanopyrazine (1.0 eq, e.g., 1.60 g)
-
Benzil (1.05 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
Dissolve 5,6-diamino-2,3-dicyanopyrazine (1.60 g, 10 mmol) in 40 mL of glacial acetic acid in a 100 mL round-bottom flask. The solution may require gentle warming.
-
Add benzil (2.21 g, 10.5 mmol) to the solution.
-
Heat the mixture to reflux (approx. 118 °C) for 3 hours. The solution will typically darken and may become deeply colored and fluorescent under UV light.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted benzil.
-
Dry the product in a vacuum oven. The resulting 2,3-diphenylpteridine-6,7-dicarbonitrile is often a highly fluorescent solid.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Photophysical Properties and Data
The resulting fused heterocyclic systems exhibit strong fluorescence, the properties of which are highly dependent on the substituents and the solvent environment. The dicyano-substituted pteridine core is strongly electron-accepting, leading to pronounced ICT character.
The table below presents representative photophysical data for fluorescent materials structurally analogous to those synthesized from this compound.
| Compound Class | Representative Structure | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| Pteridine Analog | 6-Methylisoxanthopterin | Buffer | 350 | 440 | 90 | 0.59 | [7] |
| Pteridine Analog | 4-Amino-2,6-dimethyl-7(8H)-pteridone | Buffer | 330 | 430 | 100 | 0.48 | [11] |
| Pyrido[2,3-b]pyrazine | D-A-D System | Toluene | 412 | 486 | 74 | - | [2] |
| Pyrido[2,3-b]pyrazine | D-A-D System | Chloroform | 420 | 540 | 120 | - | [2] |
Note: Data presented is for structurally similar compounds to illustrate expected photophysical properties. Exact values for derivatives of this compound will vary based on final structure and solvent.
Applications in Research and Development
The fluorophores synthesized from this compound are prime candidates for a range of advanced applications:
-
Bioimaging Probes: The core scaffold can be further functionalized with reactive groups or targeting moieties to create probes for specific analytes, enzymes, or cellular structures.[12][13] The inherent environmental sensitivity of ICT dyes makes them particularly useful for sensing changes in local polarity or viscosity within cells.
-
Drug Development: Fluorescently labeling drug candidates can enable visualization of their cellular uptake, distribution, and target engagement. The relatively small size of the pteridine core can be advantageous in minimizing perturbation to the parent drug's biological activity.
-
Materials Science: These dyes can be incorporated into polymers or solid-state matrices for applications in organic light-emitting diodes (OLEDs), sensors, and fluorescent coatings.
Conclusion
This compound is a powerful and underutilized building block in fluorescent dye synthesis. Its pre-functionalized structure, combining an electron-donating amine and a versatile chloro leaving group on a potent electron-accepting core, provides a direct and efficient route to advanced heterocyclic fluorophores. The protocols outlined here for the synthesis of pteridine-dicarbonitriles demonstrate a robust pathway to novel fluorescent materials with highly tunable properties, paving the way for new innovations in bioimaging, diagnostics, and materials science.
References
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ResearchGate. (n.d.). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push-Pull Chromophores | Request PDF. Retrieved January 16, 2026, from [Link]
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Gedefaw, D., et al. (2021). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Tetra(pyrazino[2,3- b ]pyrazino)porphyrazines: Synthesis, absorption, photophysical and electrochemical properties of strongly electron-deficient macrocycles | Request PDF. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2018). Synthesis, Opto-electrochemical and Theoretical Investigation of Pyrazino[2, 3- b ]phenazine Amines for Organic Electronics. Retrieved January 16, 2026, from [Link]
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Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]
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Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved January 16, 2026, from [Link]
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MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2018). (PDF) From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Retrieved January 16, 2026, from [Link]
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Hawkins, M. E., et al. (2001). Fluorescence Properties of Pteridine Nucleoside Analogs as Monomers and Incorporated Into Oligonucleotides. Biochemistry. Available at: [Link]
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Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). Chemistry Central Journal. Available at: [Link]
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ResearchGate. (n.d.). 8912 PDFs | Review articles in PTERIDINES. Retrieved January 16, 2026, from [Link]
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Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved January 16, 2026, from [Link]
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Hawkins, M. E. (2001). Fluorescent pteridine nucleoside analogs: a window on DNA interactions. Cell Biochemistry and Biophysics. Available at: [Link]
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Hawkins, M. E., et al. (2001). Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation. Analytical Biochemistry. Available at: [Link]
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Tang, B., et al. (2022). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Coordination Chemistry Reviews. Available at: [Link]
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Shevchuk, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
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Oriental Journal of Chemistry. (2022). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). Pyrazino[2,3-b]pyrazine. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2013). Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity. Retrieved January 16, 2026, from [Link]
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Opatz, T., et al. (2009). Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. The Journal of Organic Chemistry. Available at: [Link]
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Bardajee, G. R., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E. Available at: [Link]
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Purification of 5-Amino-6-chloro-2,3-dicyanopyrazine: A Standardized Protocol for Researchers
This comprehensive application note provides a detailed, field-proven protocol for the purification of 5-Amino-6-chloro-2,3-dicyanopyrazine, a key building block in the synthesis of advanced materials and pharmaceutical intermediates.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps grounded in established chemical principles.
Introduction and Scientific Context
This compound (ACDP) is a substituted pyrazine derivative with a molecular formula of C₆H₂ClN₅ and a molecular weight of 179.57 g/mol .[1][2] Its structural features, including the electron-withdrawing cyano groups and the reactive amino and chloro substituents, make it a versatile precursor in the synthesis of various heterocyclic compounds, such as phthalocyanines and other functional materials. Given its role as a foundational reagent, achieving high purity is critical to ensure the desired reaction outcomes and the integrity of downstream applications.
This protocol outlines two primary methods for the purification of ACDP: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present in the crude material.
Compound Profile and Safety Precautions
A thorough understanding of the physical and chemical properties of ACDP is essential for safe handling and effective purification.
| Property | Value | Source |
| CAS Number | 56413-96-8 | [1][4] |
| Molecular Formula | C₆H₂ClN₅ | [1][2] |
| Molecular Weight | 179.57 g/mol | [1][2] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 206-210 °C | [4] |
| Solubility | Soluble in Methanol | [5][6] |
Crucial Safety Information: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. In case of exposure, consult the Safety Data Sheet (SDS) immediately.[4][7]
Purification Workflow Overview
The purification process is designed to remove unreacted starting materials, byproducts, and other contaminants from the crude ACDP product. The general workflow is as follows:
Caption: General workflow for the purification of this compound.
Detailed Purification Protocols
Method A: Recrystallization
Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. This method is particularly suitable when the crude material has a relatively high initial purity.
Principle: The crude ACDP is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of ACDP decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.
Step-by-Step Protocol:
-
Solvent Selection: Based on available data, methanol is a suitable solvent for recrystallization as ACDP is soluble in it.[5][6] Other polar solvents like ethanol or acetonitrile could also be explored.
-
Dissolution: Place the crude ACDP in an Erlenmeyer flask. In a fume hood, add a minimal amount of methanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the solvent dropwise to avoid using an excess, which would reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the dried product should be sharp and within the expected range (206-210 °C) to indicate high purity.[4]
Method B: Column Chromatography
For crude mixtures containing multiple impurities or when a very high degree of purity is required, column chromatography is the preferred method.[8]
Principle: This technique separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase.[8] For ACDP, a normal-phase chromatography setup is appropriate.
Caption: Step-by-step workflow for column chromatography purification.
Step-by-Step Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a suitable stationary phase for the separation of moderately polar compounds like ACDP.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by preliminary thin-layer chromatography (TLC) analysis to achieve good separation of the desired compound from its impurities.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude ACDP in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).
-
Carefully apply the concentrated sample solution to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting the eluate in a series of fractions (e.g., in test tubes).[10]
-
-
Monitoring:
-
Monitor the collected fractions using TLC to identify which fractions contain the pure ACDP.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Purity Assessment and Characterization
After purification, it is crucial to assess the purity of the final product and confirm its identity.
| Analytical Technique | Purpose | Expected Outcome |
| Thin-Layer Chromatography (TLC) | Rapid purity check and monitoring of chromatography fractions. | A single spot for the purified compound. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | A single major peak corresponding to ACDP, with purity typically >98%. |
| Gas Chromatography (GC) | Purity assessment for volatile compounds. | A single major peak, confirming >98.0% purity as per supplier specifications.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | The resulting spectrum should be consistent with the structure of this compound.[1] |
| Melting Point Analysis | Purity and identity confirmation. | A sharp melting point within the range of 206-210 °C.[4] |
Storage and Handling
Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and light.[4][6] Recommended storage temperatures are typically between 2-8°C.[6]
Conclusion
The successful purification of this compound is a critical step in its utilization for further synthetic applications. The choice between recrystallization and column chromatography should be made based on the impurity profile and the desired final purity. Adherence to the detailed protocols and safety precautions outlined in this application note will enable researchers to obtain high-purity ACDP consistently and safely.
References
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This compound SDS - TCI EUROPE N.V. (URL: [Link])
-
Özyürek, M. Separation techniques: Chromatography. PMCID: PMC4293427. (URL: [Link])
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Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. (URL: [Link])
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Rigby, J. M., Chantry, A., & Hemmings, A. M. An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. University of East Anglia Research Portal. (URL: [Link])
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Al-Zoubi, W., Al-Masoudi, N. A., & Al-Zaydi, K. M. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8303. (URL: [Link])
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Application Notes and Protocols for the Safe Handling and Storage of 5-Amino-6-chloro-2,3-dicyanopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
5-Amino-6-chloro-2,3-dicyanopyrazine is a highly functionalized aromatic heterocycle, presenting as a light yellow to brown crystalline powder.[1][2] Its unique structure, incorporating amino, chloro, and dicyano functional groups, makes it a valuable building block in medicinal chemistry and materials science. However, these same reactive moieties necessitate a thorough understanding and strict adherence to safety protocols to mitigate potential risks. This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.
Chapter 1: Hazard Identification and Risk Assessment
The primary and most critical step in the safe handling of any chemical is a comprehensive understanding of its inherent hazards. This compound is classified as a toxic substance, and all laboratory personnel must be fully aware of its potential routes of exposure and health effects.
Summary of Hazards
This compound is acutely toxic if ingested, inhaled, or absorbed through the skin.[1][2] Direct contact can cause significant skin and eye irritation.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[4] |
This table is a composite based on supplier safety information and data for structurally similar compounds.
Routes of Exposure and Toxicological Effects
-
Inhalation: Inhalation of the dust can lead to severe irritation of the respiratory tract and systemic poisoning. All handling of the solid material that could generate dust must be performed in a certified chemical fume hood.
-
Skin Contact: The compound can be absorbed through the skin, leading to systemic toxicity. It is also a skin irritant, causing redness and discomfort upon contact.[3]
-
Eye Contact: Direct contact with the powder can cause serious eye irritation.[4]
-
Ingestion: Accidental ingestion is highly toxic and can be fatal.[1][2]
Due to the lack of specific LD50 and LC50 data for this compound, it is imperative to treat it with the highest degree of caution, assuming high toxicity.
Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
The Hierarchy of Controls
The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls. This principle prioritizes engineering and administrative controls over reliance on PPE alone.
Caption: Hierarchy of controls for managing chemical risk.
Mandatory Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and reaction setups involving this compound must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable and serves as the primary barrier against inhalation of the toxic dust.
-
Ventilated Enclosures: For storage of opened containers, a ventilated cabinet is recommended to prevent the accumulation of any potential vapors, although the compound has a low vapor pressure.
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE is the final barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Must be inspected before use and disposed of immediately if contaminated.[5] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes or airborne particles. Standard safety glasses are insufficient. |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat | Prevents contamination of personal clothing. A chemically resistant apron may be worn over the lab coat for added protection during transfers. |
| Respiratory Protection | Not required if handled exclusively in a fume hood | For spill cleanup outside of a fume hood, a NIOSH-approved respirator with P100 cartridges is mandatory. |
Chapter 3: Safe Handling and Experimental Protocols
Adherence to meticulous handling techniques is paramount. The following protocols are designed to minimize the risk of exposure during common laboratory procedures.
Protocol for Weighing and Transferring the Solid
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is donned correctly.
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Weighing: Use a tared weigh boat or glassine paper on an analytical balance located inside the fume hood. If a balance cannot be placed inside the hood, use a sealed container to transport the material to and from the balance, opening it only within the hood.
-
Transfer: Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as rapid movements or pouring from a height.
-
Post-Transfer: After transferring the desired amount, securely cap the stock bottle.
-
Decontamination: Carefully wipe down the spatula and any surfaces in the immediate work area with a cloth dampened with 70% ethanol or a suitable laboratory detergent. Dispose of the cloth and any contaminated weigh paper as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Protocol for Preparing a Solution
-
Solvent Selection: This compound is soluble in methanol.[1]
-
Procedure: In a chemical fume hood, add the weighed solid to a flask of the appropriate size.
-
Solvent Addition: Slowly add the solvent to the flask, directing the stream down the inner wall to avoid splashing.
-
Dissolution: If necessary, gently swirl the flask or use a magnetic stirrer to aid dissolution. Avoid heating unless the reaction protocol specifically requires it, and if so, use a well-controlled heating mantle and a condenser.
Chapter 4: Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.
Storage Conditions
-
Location: Store in a cool, dry, and dark place.[1] A recommended storage temperature is below 15°C.[1]
-
Container: Keep the container tightly closed to prevent absorption of moisture.[1][2]
-
Security: Store in a locked cabinet or a designated area with restricted access to authorized personnel only.[2]
-
Ventilation: The storage area should be well-ventilated.[2]
Chemical Incompatibilities
Due to its chemical structure, this compound should be stored separately from the following classes of chemicals to prevent potentially hazardous reactions:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates). The amino group can be oxidized, potentially leading to a vigorous or explosive reaction.[6][7]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid). The basic amino group and pyrazine nitrogen atoms can undergo exothermic neutralization reactions.[3]
-
Strong Bases: May react with the chloro substituent or catalyze decomposition.
-
Reducing Agents: The dicyano groups could potentially be reduced.
Caption: Incompatible material storage diagram.
Chapter 5: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident. All personnel working with this compound must be familiar with these emergency protocols.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1][2] |
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area and post warning signs. Prevent entry by unauthorized personnel.
-
Assess: From a safe distance, assess the extent of the spill. For spills larger than a few grams, or any spill outside of a fume hood, contact your institution's environmental health and safety (EHS) department immediately.
-
Cleanup (for small, contained spills by trained personnel only):
-
Don appropriate PPE, including a respirator if outside a fume hood.
-
Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable hazardous waste container. Do not dry sweep.
-
Decontaminate the spill area with a detergent solution, followed by a 70% ethanol solution.
-
Collect all cleanup materials (gloves, paper towels, etc.) in the hazardous waste container.
-
-
Report: Report the incident to your supervisor and EHS office, as per institutional policy.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[8][9]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).
Chapter 6: Waste Disposal
All waste containing this compound, including contaminated labware, PPE, and cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label must include the words "Hazardous Waste" and the full chemical name.
-
Disposal: As a halogenated organic compound, the waste will likely be incinerated at a licensed hazardous waste facility. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
References
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Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central. Retrieved from [Link]
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How can I selectively remove cyano functional group from a complex essential oil mixture?. (2015). ResearchGate. Retrieved from [Link]
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Decontamination technologies for medicinal and aromatic plants: A review. (2022). PubMed Central. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet - 2-Aminopyrazine. Retrieved from [Link]
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Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. (2025). ResearchGate. Retrieved from [Link]
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APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. (n.d.). CORE. Retrieved from [Link]
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Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). PubMed Central. Retrieved from [Link]
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Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (n.d.). ResearchGate. Retrieved from [Link]
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Capot Chemical. (2026). MSDS of 3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid. Retrieved from [Link]
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Application Notes and Protocols for the Electrophilic Functionalization of 5-Amino-6-chloro-2,3-dicyanopyrazine
Introduction
5-Amino-6-chloro-2,3-dicyanopyrazine is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. Its rich array of substituents—an electron-donating amino group, an electron-withdrawing chloro group, and two strongly electron-withdrawing cyano groups—creates a complex electronic environment that dictates its reactivity. While nucleophilic substitution of the chloro group is a common transformation for this class of compounds, its reactivity towards electrophiles is less explored. This technical guide provides a comprehensive analysis of the predicted reaction mechanisms of this compound with various electrophiles and offers detailed protocols for its functionalization. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Reactivity Analysis: The Interplay of Substituent Effects
The pyrazine ring is inherently electron-deficient, rendering it generally unreactive towards electrophilic aromatic substitution.[1] However, the presence of an amino group, a strong activating group, increases the electron density of the ring through resonance, making electrophilic attack more feasible. Conversely, the two cyano groups and the chloro group are strongly deactivating. The directing effects of these substituents are crucial in determining the regioselectivity of electrophilic substitution.
-
Amino Group (-NH₂): A powerful activating group that directs electrophilic attack to the ortho and para positions. In the context of the pyrazine ring, this would activate the carbon atoms at positions 3 and 5 relative to the amino group.
-
Chloro Group (-Cl): A deactivating but ortho-, para-directing group due to the interplay of its inductive electron withdrawal and resonance electron donation.
-
Cyano Groups (-CN): Strongly deactivating groups that withdraw electron density through both inductive and resonance effects, directing incoming electrophiles to the meta position.
Considering the positions of the substituents on the this compound ring, a qualitative analysis suggests that the position ortho to the strongly activating amino group would be the most likely site for electrophilic attack, despite the deactivating influence of the other substituents.
Proposed Reaction Mechanisms and Protocols
The following protocols are designed as starting points for the exploratory investigation of the electrophilic functionalization of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and selectivity.
Nitration
The introduction of a nitro group onto the pyrazine ring can be a key step in the synthesis of various derivatives. Given the deactivated nature of the ring, forcing conditions are likely required.
Proposed Mechanism:
The reaction is expected to proceed via a standard electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.
Experimental Protocol: Nitration
| Step | Procedure | Rationale |
| 1 | To a cooled (0 °C) solution of concentrated sulfuric acid (5 mL), add this compound (1 mmol) portion-wise, ensuring the temperature remains below 10 °C. | The amino group is protonated in strong acid, which deactivates the ring. However, this is often unavoidable in nitration reactions. |
| 2 | Slowly add a mixture of concentrated sulfuric acid (2 mL) and fuming nitric acid (1 mL) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. | A strong nitrating mixture is necessary to overcome the deactivation of the pyrazine ring. |
| 3 | After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. | Gradual warming allows for a controlled reaction. |
| 4 | Carefully pour the reaction mixture onto crushed ice (50 g). | Quenching the reaction and precipitating the product. |
| 5 | Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until pH 7 is reached. | To neutralize the strong acid and facilitate product isolation. |
| 6 | Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. | Isolation of the crude product. |
| 7 | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate). | To isolate the desired nitro-substituted product from any unreacted starting material or side products. |
Halogenation (Bromination)
Electrophilic halogenation can introduce a bromine atom, a versatile handle for further synthetic transformations.
Proposed Mechanism:
The reaction likely proceeds through the formation of a bromonium ion equivalent, which is then attacked by the electron-rich pyrazine ring.
Experimental Protocol: Bromination [2]
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1 mmol) in acetonitrile (10 mL) in a round-bottom flask. | Acetonitrile is a suitable solvent for this type of halogenation.[3] |
| 2 | Add N-bromosuccinimide (NBS) (1.1 mmol) to the solution in one portion. | NBS is a mild and effective source of electrophilic bromine. |
| 3 | Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC. | Room temperature reaction to favor mono-substitution. |
| 4 | Upon completion, remove the solvent under reduced pressure. | To concentrate the reaction mixture. |
| 5 | Redissolve the residue in ethyl acetate (20 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 10 mL) followed by brine (10 mL). | To remove any unreacted NBS and succinimide byproduct. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | To isolate the crude product. |
| 7 | Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient). | To obtain the pure brominated product. |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful tool for introducing acyl groups, but it faces challenges with highly deactivated rings and substrates containing basic amino groups.[4] The amino group can react with the Lewis acid catalyst, deactivating it and further deactivating the ring.[4] A potential workaround is to protect the amino group as an amide before acylation.
Proposed Two-Step Strategy:
-
Protection of the Amino Group: Conversion of the amino group to an acetamide to reduce its basicity and moderating its activating effect.
-
Friedel-Crafts Acylation: Introduction of the acyl group onto the protected pyrazine ring.
Experimental Protocol: Acylation (via Protection)
Step A: Acetamide Protection
| Step | Procedure | Rationale |
| 1 | Suspend this compound (1 mmol) in pyridine (5 mL). | Pyridine acts as a solvent and a base to neutralize the acetic acid byproduct. |
| 2 | Add acetic anhydride (1.2 mmol) dropwise at 0 °C. | A common and effective acetylating agent. |
| 3 | Allow the mixture to warm to room temperature and stir for 4-6 hours. | To ensure complete protection of the amino group. |
| 4 | Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash with water and dry to obtain the N-acetylated product. | Isolation of the protected substrate. |
Step B: Friedel-Crafts Acylation
| Step | Procedure | Rationale |
| 1 | To a suspension of anhydrous aluminum chloride (AlCl₃) (2.5 mmol) in dry dichloromethane (10 mL) at 0 °C, add the acyl chloride (e.g., acetyl chloride) (1.2 mmol) dropwise. | Formation of the acylium ion electrophile.[5] |
| 2 | Add the N-acetylated pyrazine from Step A (1 mmol) portion-wise, keeping the temperature below 5 °C. | The protected substrate is less prone to coordination with the Lewis acid. |
| 3 | Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours. | To drive the reaction to completion on the deactivated ring. |
| 4 | Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. | To decompose the aluminum chloride complex. |
| 5 | Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). | To ensure complete recovery of the product. |
| 6 | Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. | Standard work-up procedure. |
| 7 | Purify the crude product by column chromatography. The resulting acylated and protected compound can then be deprotected under standard acidic or basic conditions to yield the final acylated aminopyrazine. | Isolation and subsequent deprotection to yield the target molecule. |
Synthesis of Pteridine Derivatives via Electrophilic Cyclization
The this compound scaffold is a precursor for the synthesis of pteridines, which are important heterocyclic compounds in various biological processes.[6] Reaction with a suitable 1,2-dielectrophile can lead to the formation of a fused pyrazine ring, resulting in a pteridine derivative.
Proposed Reaction:
Condensation with a 1,2-dicarbonyl compound, such as glyoxal, can lead to the formation of a pteridine ring system.
Experimental Protocol: Pteridine Synthesis
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask. | Ethanol is a common solvent for condensation reactions. |
| 2 | Add an aqueous solution of glyoxal (40%, 1.1 mmol) to the pyrazine solution. | Glyoxal serves as the 1,2-dielectrophile. |
| 3 | Add a catalytic amount of acetic acid (2-3 drops). | Acid catalysis facilitates the initial imine formation. |
| 4 | Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC. | Thermal conditions are often required for the cyclization and subsequent aromatization. |
| 5 | Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. | The product may precipitate upon cooling. |
| 6 | If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization. | Standard isolation and purification procedures. |
Data Summary
As these are proposed protocols for an under-explored substrate, experimental data such as yields and detailed spectroscopic characterization are not yet available. The following table provides a template for recording such data upon successful experimentation.
| Reaction | Electrophile | Proposed Product | Expected Yield Range (%) | Key Spectroscopic Data (Expected) |
| Nitration | NO₂⁺ | 5-Amino-6-chloro-7-nitro-2,3-dicyanopyrazine | 20-40 | ¹H NMR: Shift in aromatic proton signal. IR: Strong N-O stretching bands. |
| Bromination | Br⁺ | 5-Amino-7-bromo-6-chloro-2,3-dicyanopyrazine | 40-60 | ¹H NMR: Disappearance of one aromatic proton signal. MS: Isotopic pattern for Br. |
| Acylation | RCO⁺ | 5-Amino-7-acyl-6-chloro-2,3-dicyanopyrazine | 30-50 (two steps) | ¹H NMR: New signals for acyl group. IR: Strong C=O stretching band. |
| Pteridine Synthesis | Glyoxal | Chloro-dicyanopteridine derivative | 50-70 | ¹H NMR: New aromatic proton signals. UV-Vis: Characteristic pteridine absorbance. |
Conclusion
This compound represents a challenging yet promising substrate for electrophilic aromatic substitution. The strong deactivating effects of the cyano and chloro groups are expected to significantly reduce the reactivity of the pyrazine ring, necessitating carefully chosen, often forcing, reaction conditions. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers to explore the rich synthetic potential of this versatile heterocyclic building block. Careful execution and optimization of these methods are anticipated to unlock novel derivatives for applications in drug discovery and materials science.
References
- Lizano, E., Grima, J., & Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett, 30(10), 1149-1152.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Gross, L., & Seelig, B. (2006). Friedel-Crafts Alkylation and Acylation. In Organic Reactions. John Wiley & Sons, Inc.
- Olah, G. A. (Ed.). (2005).
- Taylor, E. C., & Macor, K. A. (1987). A new and unequivocal route to C-6 carbon-substituted pterins and pteridines. The Journal of Organic Chemistry, 52(18), 4000-4004.
- Pfleiderer, W. (1984). Pteridines. In Comprehensive Heterocyclic Chemistry (Vol. 3, pp. 263-327). Pergamon.
- Shackelford, S. A., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
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Application Notes and Protocols: 5-Amino-6-chloro-2,3-dicyanopyrazine as a Versatile Precursor for Novel Heterocyclic Scaffolds
Introduction: The Strategic Advantage of 5-Amino-6-chloro-2,3-dicyanopyrazine in Heterocyclic Synthesis
In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic frameworks remains a cornerstone of innovation. These cyclic structures are the architectural foundation for a vast array of biologically active molecules and functional materials. Among the myriad of building blocks available to the synthetic chemist, this compound stands out as a particularly strategic precursor. Its unique arrangement of functional groups—a nucleophilic amino group, a displaceable chloro substituent, and electron-withdrawing nitrile moieties—creates a rich platform for a diverse range of chemical transformations. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the utility of this versatile pyrazine derivative, providing both the theoretical underpinnings and practical protocols for the synthesis of novel heterocycles.
The inherent reactivity profile of this compound allows for sequential and site-selective modifications, enabling the construction of complex fused-ring systems. The electron-deficient pyrazine core, further activated by the two nitrile groups, facilitates nucleophilic aromatic substitution of the chlorine atom. The adjacent amino group can act as an internal nucleophile or be a directing group in cyclization reactions. This combination of functionalities opens pathways to a variety of fused heterocycles, including but not limited to pteridines, pyrrolo[2,3-b]pyrazines, and pyrazino[2,3-b]pyrazines, many of which are privileged scaffolds in drug discovery. This guide will delve into specific applications, offering detailed protocols and mechanistic insights to empower the synthesis of next-generation heterocyclic compounds.
I. Synthesis of Pteridine Derivatives: Accessing Privileged Scaffolds
Pteridines, composed of fused pyrimidine and pyrazine rings, are a class of heterocyclic compounds of immense biological significance. They are integral to various metabolic pathways and are found in a range of cofactors and signaling molecules. The synthesis of pteridine derivatives is therefore of great interest in medicinal chemistry. This compound serves as an excellent starting material for the construction of pteridine cores through cyclocondensation reactions with guanidine salts.
Mechanistic Rationale: The Guanidine Cyclization
The reaction proceeds via a cyclocondensation pathway. The amino group of the pyrazine acts as a nucleophile, initiating a reaction cascade with guanidine. The chloro substituent is a good leaving group, facilitating the final ring closure. The electron-withdrawing dicyano groups enhance the electrophilicity of the pyrazine ring, promoting the initial nucleophilic attack.
Caption: Experimental workflow for pyrazino[2,3-b]pyrazine synthesis.
Experimental Protocol 2: Synthesis of a Diaminopyrazino[2,3-b]pyrazine Derivative
Objective: To synthesize a diaminopyrazino[2,3-b]pyrazine derivative from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine Hydrate (excess, ~5-10 eq)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in ethanol.
-
Reagent Addition: Add hydrazine hydrate dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: The product often precipitates from the reaction mixture upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
Expected Outcome & Characterization:
The product is typically a solid. The structure should be confirmed by spectroscopic methods.
| Analysis | Expected Data |
| ¹H NMR | Signals for the amino protons on both pyrazine rings. |
| ¹³C NMR | Resonances for the carbons of the fused pyrazine system. |
| Mass Spec. | Molecular ion peak corresponding to the diaminopyrazino[2,3-b]pyrazine derivative. |
| FT-IR | Characteristic N-H stretching vibrations. |
III. Synthesis of Pyrrolo[2,3-b]pyrazine Derivatives
The pyrrolo[2,3-b]pyrazine scaffold is another important heterocyclic system found in a number of kinase inhibitors and other biologically active molecules. [1]A versatile approach to this scaffold from this compound involves reaction with α-haloketones.
Mechanistic Rationale: Hantzsch-like Pyrrole Synthesis
This reaction is analogous to the Hantzsch pyrrole synthesis. The amino group of the pyrazine acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. The chloro-substituent on the pyrazine is then displaced by the enolate formed from the ketone, leading to the formation of the fused pyrrole ring.
Diagram 3: Logical Flow of Pyrrolo[2,3-b]pyrazine Synthesis
Caption: Logical steps in the synthesis of pyrrolo[2,3-b]pyrazines.
Experimental Protocol 3: Synthesis of a Substituted Pyrrolo[2,3-b]pyrazine
Objective: To prepare a substituted pyrrolo[2,3-b]pyrazine by reacting this compound with an α-haloketone.
Materials:
-
This compound (1.0 eq)
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.1 eq)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (2.0 eq)
-
A suitable solvent (e.g., ethanol or acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Reagent Addition: Add the α-haloketone and the base to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Isolation: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,3-b]pyrazine derivative.
Expected Outcome & Characterization:
The product will be a solid. Full characterization is necessary to confirm the structure.
| Analysis | Expected Data |
| ¹H NMR | Signals for the pyrrole proton and protons of the substituents. |
| ¹³C NMR | Resonances for the carbons of the fused pyrrolo[2,3-b]pyrazine core. |
| Mass Spec. | Molecular ion peak confirming the molecular weight of the product. |
| FT-IR | Characteristic peaks for the functional groups present in the final molecule. |
Conclusion: A Gateway to Chemical Diversity
This compound has demonstrated its value as a versatile and powerful building block for the synthesis of a wide range of novel and medicinally relevant heterocyclic compounds. The strategic placement of its functional groups allows for a variety of synthetic transformations, leading to diverse and complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this pyrazine derivative and to develop new synthetic methodologies for the creation of innovative chemical entities. The continued exploration of the reactivity of this scaffold is certain to lead to the discovery of new compounds with significant biological and material properties.
References
-
Patel, N. R., & Castle, R. N. (1966). The synthesis of pyrazino[2,3‐d]pyridazine and some of its derivatives. Journal of Heterocyclic Chemistry, 3(4), 512–517. Available at: [Link]
-
Mohamed, S. K., Akkurt, M., Singh, K., Hussein, B. R. M., & Albayati, M. R. (2015). Crystal structure of 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o376–o377. Available at: [Link]
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(1), 443-459. Available at: [Link]
-
RSC Publishing. (2015). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 5(102), 83785-83796. Available at: [Link]
-
Journal of Chemical Research, Synopses. (1998). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines viaT[2][3][4]hiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses, (1), 4-5. Available at: [Link]
-
MDPI. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(23), 8275. Available at: [Link]
-
NIH. (2014). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 4(109), 63935-63940. Available at: [Link]
-
NIH. (2015). Crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o376–o377. Available at: [Link]
-
ResearchGate. (2011). 13C-NMR. Spectra of Pteridines. Retrieved from [Link]
-
ResearchGate. (2015). Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E) -1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile. Retrieved from [Link]
-
NIH. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8343. Available at: [Link]
-
NIH. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(11), 10656-10662. Available at: [Link]
-
NIH. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(12), 2093. Available at: [Link]
-
NIH. (2017). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 22(12), 2139. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-6-chloro-2,3-dicyanopyrazine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Amino-6-chloro-2,3-dicyanopyrazine. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common route begins with Diaminomaleonitrile (DAMN), a versatile but sometimes unstable building block. The general workflow involves the formation of the core pyrazine ring system followed by a selective chlorination.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low, and I see a lot of dark, insoluble material in my reaction flask. What is the likely cause?
A1: This is a classic and multifaceted problem, often stemming from the stability of your starting material and side reactions during ring formation. The dark, insoluble material typically indicates polymerization.
Root Cause Analysis:
-
Purity and Stability of Diaminomaleonitrile (DAMN): DAMN, the tetramer of hydrogen cyanide, is prone to oxidation and polymerization, especially under non-optimal conditions (e.g., exposure to air, moisture, or elevated temperatures).[1][2] Impure DAMN can introduce byproducts that inhibit proper cyclization and act as polymerization initiators. In aqueous solutions, DAMN can also undergo hydrolysis.[1][2]
-
Reaction Conditions for Cyclization: The condensation of DAMN to form the diaminopyrazine precursor is sensitive. Aggressive heating or incorrect pH can favor polymerization over the desired intramolecular cyclization. During polycondensation of DAMN, gases like HCN and NH₃ can be released, indicating decomposition pathways are active.[2]
-
Oxidation: DAMN can be oxidized by air to diiminosuccinonitrile (DISN), which can then participate in unwanted side reactions or copolymerize with DAMN.[1][2][3] This oxidation is a known issue, particularly in aqueous or ammoniacal solutions.[3]
Recommended Solutions:
-
Starting Material Validation: Always use freshly purified DAMN. A common purification method is recrystallization from a suitable solvent like isobutyl alcohol with minimal use of activated carbon, as the product can be strongly adsorbed.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of DAMN and other sensitive intermediates.
-
Temperature Control: Maintain strict temperature control throughout the reaction. Avoid localized overheating. For the initial cyclization, proceed at the lowest effective temperature to favor the desired kinetic product.
-
Solvent Choice: The choice of solvent can significantly impact side reactions. Protic n-alcohols like n-pentanol or n-hexanol have been shown to reduce hydrolysis and oxidation byproducts compared to aqueous conditions in related DAMN reactions.[1][2]
Caption: Troubleshooting flowchart for low yield and polymerization issues.
Q2: I'm struggling with the selective mono-chlorination of 5,6-Diaminopyrazine-2,3-dicarbonitrile. I'm getting a mixture of starting material, my desired product, and the di-chloro byproduct.
A2: This is the most critical and challenging step of the synthesis. Achieving high selectivity for mono-chlorination over di-chlorination requires precise control of stoichiometry and reaction kinetics. The two amino groups have similar reactivity, making this a competitive process.
Root Cause Analysis:
-
Over-chlorination: The mono-chlorinated product is still activated towards further electrophilic chlorination, leading to the formation of 5,6-dichloro-2,3-dicyanopyrazine. This is especially true if the chlorinating agent is added too quickly or in excess.
-
Reagent Reactivity: Highly reactive chlorinating agents (e.g., SOCl₂) can be difficult to control.[5] Milder reagents often provide better selectivity.
-
Diazotization Instability (Sandmeyer approach): If using a Sandmeyer-type reaction, the intermediate diazonium salt can be unstable, leading to decomposition and other side products if not handled at low temperatures and used promptly.
Recommended Solutions & Protocol:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) to minimize di-substitution.
-
Slow Addition: Add the chlorinating agent dropwise as a dilute solution at a low temperature (e.g., 0-5 °C) to maintain a low instantaneous concentration, favoring the mono-chlorination kinetic product.
-
Choice of Chlorinating Agent: Consider using N-chlorosuccinimide (NCS), which is often more selective than harsher reagents for chlorinating heterocyclic amines.[6][7]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress closely. Quench the reaction as soon as the optimal ratio of product to starting material is reached, before significant di-chlorination occurs.
Table 1: Comparison of Chlorination Strategies
| Method | Chlorinating Agent | Typical Conditions | Pros | Cons |
| Direct Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, 0 °C to RT | Good selectivity, milder conditions | Slower reaction times |
| Direct Chlorination | Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a catalyst | Powerful, high conversion | Poor selectivity, harsh conditions, potential for side reactions |
| Sandmeyer-type | NaNO₂, HCl, then CuCl | Aqueous, 0-5 °C | Classic, well-established method | Diazonium intermediate can be unstable/explosive; requires careful handling |
Protocol: Selective Mono-chlorination using NCS
-
Dissolve 1.0 equivalent of 5,6-Diaminopyrazine-2,3-dicarbonitrile in anhydrous acetonitrile in a flask equipped with a dropping funnel and nitrogen inlet.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of 0.95 equivalents of N-chlorosuccinimide (NCS) in anhydrous acetonitrile dropwise over 1-2 hours.
-
Monitor the reaction by TLC every 30 minutes.
-
Once TLC shows consumption of most starting material but minimal di-chloro byproduct, quench the reaction by pouring it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the desired mono-chloro product from unreacted starting material and the di-chloro byproduct.
Frequently Asked Questions (FAQs)
Q: What are the key physical and safety properties of the final product? A: this compound is typically a light yellow to brown crystalline solid with a melting point around 206-210 °C.[8][9][10] It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9][11] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][11]
Q: My final product appears pure by NMR, but the yield is still lower than expected after purification. Where could I be losing material? A: Product loss often occurs during the workup and purification stages.
-
Aqueous Workup: The product has some polarity due to the amino group and nitrile functionalities. It may have slight solubility in the aqueous phase during extraction. Ensure you perform multiple extractions with your organic solvent to maximize recovery.
-
Column Chromatography: The product can adsorb onto silica gel. Use a well-chosen solvent system and avoid letting the column run dry.
-
Recrystallization: If you are purifying by recrystallization, ensure you have not oversaturated the solution at high temperature or used an excessive amount of solvent, which will reduce recovery upon cooling.
Q: Can protecting groups be used to improve selectivity during chlorination? A: Yes, this is an advanced but viable strategy. One of the amino groups on the 5,6-diaminopyrazine precursor could be selectively protected with a group like Boc (tert-Butoxycarbonyl) or Cbz (Carbobenzyloxy).[12] This would force chlorination to occur at the unprotected amino position. However, this adds two steps to the synthesis (protection and deprotection) and requires careful optimization of the protection reaction to avoid di-protection. For many applications, optimizing the direct selective chlorination is more efficient.
References
-
Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from [Link]
- Fieser, L. F., & et al. (1963). Diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses, Coll. Vol. 5, 32.
- Gomez-Pantoja, D., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega.
- Ferris, J. P., & et al. (1973). Chemical evolution. XIV. Oxidation of diaminomaleonitrile and its possible role in hydrogen cyanide oligomerization. Journal of the American Chemical Society.
- Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642.
- Szabla, R., et al. (2014). Molecular Mechanism of Diaminomaleonitrile to Diaminofumaronitrile Photoisomerization: An Intermediate Step in the Prebiotic Formation of Purine Nucleobases. Chemistry – A European Journal.
- Szabla, R., et al. (2014).
- Gomez-Pantoja, D., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega.
- Ferris, J. P., et al. (1982). Chemical evolution 40. Clay-mediated oxidation of diaminomaleonitrile. Journal of Molecular Evolution, 18(5), 304-309.
- Ferris, J. P., & Kuder, J. E. (1974). Quantitative investigation of the photochemical conversion of diaminomaleonitrile to diaminofumaronitrile and 4-amino-5-cyanoimidazole. Journal of the American Chemical Society.
- Hökelek, T., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3220.
-
ResearchGate. (n.d.). Diaminomaleonitrile. Retrieved from [Link]
- Papalia, T., et al. (2022). Diaminomaleonitrile (DAMN)
- Al-Hourani, B. J., et al. (2022). Construction of 5-(Alkylamino)
- Kos, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 519-537.
- Al-Hourani, B. J., et al. (2022). Construction of 5-(Alkylamino)
- Google Patents. (n.d.). CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles.
- Mikhailov, M. S., et al. (2017). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. Arkivoc, 2017(iii), 130-139.
- Bernstein, J., & et al. (1955). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 3, 276.
-
ResearchGate. (n.d.). Synthesis of pyrazine-2,6-dicarbonitrile?. Retrieved from [Link]
- Rigby, J. M., et al. (2024). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Synthesis, 56(23), 3587-3592.
- Gembus, V., & Glorius, F. (2021).
- Wang, C., et al. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Tetrahedron: Asymmetry, 20(14), 1673-1679.
-
ResearchGate. (n.d.). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(7), 1433-1439.
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- 12. peptide.com [peptide.com]
Identification of common byproducts in 5-Amino-6-chloro-2,3-dicyanopyrazine synthesis.
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-6-chloro-2,3-dicyanopyrazine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of common byproducts. Our approach is grounded in established reaction mechanisms and practical laboratory experience to ensure scientific integrity and reproducibility.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a multi-step pathway. A common and logical synthetic route commences with the condensation of diaminomaleonitrile (DAMN) with a suitable 1,2-dicarbonyl compound, followed by chlorination and selective amination. Each of these stages presents unique challenges and potential for byproduct formation, which can significantly impact the yield and purity of the final product. This guide will deconstruct the synthesis to address specific issues at each critical juncture.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
Part 1: Troubleshooting the Synthesis of the Dichlorinated Intermediate
The first critical phase of the synthesis is the formation of the 5,6-dichloro-2,3-dicyanopyrazine intermediate. This is often achieved by the chlorination of a pyrazine precursor, which itself is synthesized from diaminomaleonitrile (DAMN).
Frequently Asked Questions (FAQs)
Q1: My initial cyclization reaction to form the pyrazine ring from diaminomaleonitrile (DAMN) is low-yielding. What are the likely causes?
A1: Low yields in the initial cyclization can often be attributed to the quality of the diaminomaleonitrile and the reaction conditions. DAMN is a tetramer of hydrogen cyanide and can be prone to decomposition.[1]
-
Purity of DAMN: Ensure you are using high-purity DAMN. Impurities can lead to a variety of side reactions.
-
Reaction with Glyoxal: The reaction of DAMN with glyoxal is a common method to form the 2,3-dicyanopyrazine core.[1] Incomplete reactions or side reactions of glyoxal can reduce the yield.
-
Alternative Starting Materials: The synthesis of pyrazine derivatives can also be achieved through the condensation of α-diketones with diamines.[2]
Q2: During the chlorination of the 2,3-dicyanopyrazine intermediate, I observe multiple chlorinated species. How can I improve the selectivity for 5,6-dichloro-2,3-dicyanopyrazine?
A2: The formation of a mixture of chlorinated products is a common issue. The choice of chlorinating agent and careful control of reaction conditions are paramount.
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common chlorinating agent for electron-rich aromatic systems.[3] However, its reactivity can sometimes be difficult to control, leading to over-chlorination. Other reagents like sulfuryl chloride (SO₂Cl₂) might offer different selectivity.
-
Reaction Conditions: Temperature, reaction time, and solvent can all influence the selectivity of the chlorination. It is advisable to start at a low temperature and slowly warm the reaction while monitoring its progress by TLC or HPLC.
Common Byproducts in the Synthesis of 5,6-Dichloro-2,3-dicyanopyrazine
| Byproduct Name | Structure | Formation Pathway | Identification and Mitigation |
| Unreacted 2,3-Dicyanopyrazine | C₆H₂N₄ | Incomplete chlorination. | Can be identified by LC-MS or NMR. To mitigate, increase the equivalents of the chlorinating agent or prolong the reaction time. |
| Monochloro-2,3-dicyanopyrazine | C₆H₂ClN₄ | Incomplete chlorination. | Can be identified by LC-MS. Increase the stoichiometry of the chlorinating agent to drive the reaction to completion. |
| Over-chlorinated Pyrazines | e.g., C₆HCl₂N₄ | Reaction with excess chlorinating agent. | Can be identified by mass spectrometry. Carefully control the stoichiometry of the chlorinating agent. |
Part 2: Troubleshooting the Selective Mono-amination
The second critical step is the selective reaction of 5,6-dichloro-2,3-dicyanopyrazine with an ammonia source to yield the desired this compound.
Frequently Asked Questions (FAQs)
Q3: My amination reaction is producing a significant amount of the di-aminated byproduct, 5,6-diamino-2,3-dicyanopyrazine. How can I improve the selectivity for the mono-aminated product?
A3: This is a classic challenge in selective substitution reactions on a di-substituted aromatic ring. The key is to control the stoichiometry and reaction conditions.
-
Stoichiometry of Ammonia: Use a controlled amount of the ammonia source (e.g., anhydrous ammonia gas, ammonium hydroxide). A large excess will favor the formation of the di-substituted product.
-
Reaction Temperature: The reaction should be performed at a low temperature to control the reactivity. A patent describing a similar reaction with 2,3-dichloro-5,6-dicyanopyrazine suggests cooling to -70°C in a dry ice/acetone bath.[4]
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it once the desired product is maximized and the formation of the di-aminated byproduct starts to increase significantly.
Q4: I am observing the hydrolysis of the cyano groups to amides or carboxylic acids. How can I prevent this?
A4: The cyano groups are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.
-
Anhydrous Conditions: For the amination step, using anhydrous ammonia in an anhydrous solvent (e.g., tetrahydrofuran) is crucial to prevent hydrolysis.[4]
-
pH Control: During workup, avoid strongly acidic or basic conditions if possible. If an aqueous workup is necessary, use neutral or mildly acidic/basic solutions and keep the temperature low.
Common Byproducts in the Selective Mono-amination Step
| Byproduct Name | Structure | Formation Pathway | Identification and Mitigation |
| 5,6-Diamino-2,3-dicyanopyrazine | C₆H₄N₆ | Reaction of the mono-aminated product with a second equivalent of ammonia. | Can be identified by LC-MS and NMR. To mitigate, use a stoichiometric amount of the ammonia source and low reaction temperatures. |
| Unreacted 5,6-Dichloro-2,3-dicyanopyrazine | C₆Cl₂N₄ | Incomplete amination reaction. | Can be identified by LC-MS and NMR. Can be separated by chromatography. To improve conversion, slightly increase the reaction time or temperature, while carefully monitoring the formation of the di-aminated byproduct. |
| 5-Amino-6-hydroxy-2,3-dicyanopyrazine | C₆H₃N₅O | Hydrolysis of the starting material or product in the presence of water. | Can be identified by LC-MS. Ensure strictly anhydrous reaction conditions. |
| 5-Amino-6-chloro-2-cyano-3-carboxamidepyrazine | C₆H₄ClN₅O | Partial hydrolysis of one of the cyano groups. | Can be identified by IR (presence of a carbonyl stretch) and mass spectrometry. Avoid prolonged exposure to acidic or basic conditions during workup. |
Part 3: Analytical Methods for Byproduct Identification
Accurate identification of byproducts is crucial for optimizing the reaction and ensuring the purity of the final product. A combination of analytical techniques is recommended.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and identifying the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weights of the byproducts, which is a key step in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the detailed structure of the main product and the major byproducts.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups, such as the hydrolysis of a cyano group to a carbonyl group in an amide.
Part 4: Purification Strategies
Effective purification is essential to isolate the desired this compound from the reaction mixture.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Column Chromatography: For complex mixtures or to separate byproducts with similar polarities, column chromatography on silica gel or another stationary phase is often necessary. A gradient elution system may be required to achieve good separation.
Conclusion
The synthesis of this compound requires careful control over reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions at each stage of the synthesis, from the initial cyclization to the final selective amination, researchers can develop robust and efficient protocols. This guide provides a framework for troubleshooting common issues and ensuring the synthesis of a high-purity final product.
References
-
Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. National Institutes of Health. [Link]
-
An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. UEA Digital Repository. [Link]
-
Kinetic study of the formation of N -chloro compounds using N -chlorosuccinimide. ResearchGate. [Link]
-
Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. ResearchGate. [Link]
-
Acid and Base Catalyzed Hydrolysis of Cyanophycin for the Biobased Production of Nitrogen Containing Chemicals. ResearchGate. [Link]
- 2,3-Dichloro-5,6-dicyanopyrazine and derivatives.
- CN101693691A - Process for preparing 5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl) phenyl)- 1H-pyrazole.
-
N-Chlorosuccinimide. Wikipedia. [Link]
-
Diaminomaleonitrile. Wikipedia. [Link]
Sources
- 1. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 2. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 4. US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives - Google Patents [patents.google.com]
Troubleshooting failed reactions involving 5-Amino-6-chloro-2,3-dicyanopyrazine.
Welcome to the technical support resource for 5-Amino-6-chloro-2,3-dicyanopyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging heterocyclic compound. Here, we address common issues encountered during synthesis and functionalization, providing in-depth, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Solubility and Reagent Stability
Question 1: My this compound won't fully dissolve in my reaction solvent. What are my options?
Answer: This is a frequent challenge, as the planar, polar structure of this pyrazine derivative limits its solubility in many common organic solvents.
-
Underlying Cause: The combination of the amino group, cyano groups, and the pyrazine ring nitrogen atoms leads to strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. These interactions make it difficult for solvent molecules to effectively solvate the compound.
-
Troubleshooting Steps:
-
Solvent Selection is Key: Start with polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often the most effective choices due to their high dielectric constants and ability to disrupt intermolecular forces. For less polar systems, heated tetrahydrofuran (THF) or 1,4-dioxane may be viable, but complete dissolution might not be achieved.
-
Gentle Heating: Applying gentle heat (e.g., 40-60 °C) can significantly improve solubility. However, be cautious, as prolonged heating in the presence of nucleophiles or bases can lead to degradation. Always monitor for color changes that might indicate decomposition.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution without excessive heating.
-
Co-solvent Systems: If a single solvent is not effective, a co-solvent system can be employed. For example, a small amount of DMSO in a less polar solvent like THF can sometimes be sufficient to achieve solubility.
-
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| DMSO | 47 | 189 | Excellent solvent, but can be difficult to remove. |
| DMF | 37 | 153 | Good solvent, but can decompose at high temperatures. |
| NMP | 32 | 202 | High boiling point, useful for high-temperature reactions. |
| THF | 7.6 | 66 | Moderate solubility, often requires heating. |
| 1,4-Dioxane | 2.2 | 101 | Similar to THF, may require heating. |
Question 2: I suspect my this compound is degrading during my reaction. How can I confirm this and prevent it?
Answer: Degradation is a valid concern, especially under harsh reaction conditions. The electron-deficient nature of the pyrazine ring makes it susceptible to certain side reactions.
-
Common Degradation Pathways:
-
Hydrolysis of Cyano Groups: In the presence of strong acid or base and water, the cyano groups can hydrolyze to amides or carboxylic acids.
-
Nucleophilic Attack on the Ring: Strong nucleophiles can potentially displace the amino group or react with the pyrazine ring itself, though the chloro group is the most likely site for substitution.
-
-
Detection and Prevention:
-
TLC Monitoring: Regularly monitor your reaction progress using thin-layer chromatography (TLC). The appearance of new, more polar spots can indicate the formation of degradation products.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to identify the masses of potential byproducts, which can help elucidate the degradation pathway.
-
Control Experiments: Run control experiments by subjecting the starting material to the reaction conditions (solvent, temperature, base) without the other reactants to see if degradation occurs.
-
Inert Atmosphere: While not always necessary, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at elevated temperatures.
-
Temperature Control: Avoid excessive temperatures. If a reaction is sluggish, consider alternative catalysts or longer reaction times at a lower temperature.
-
II. Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 3: My nucleophilic aromatic substitution (SNAr) reaction on the chloro position is slow or incomplete. How can I drive it to completion?
Answer: The chlorine atom on this compound is activated towards SNAr due to the electron-withdrawing effects of the adjacent cyano groups and the pyrazine nitrogen atoms.[1][2] However, several factors can impede the reaction.
-
Causality: The rate of an SNAr reaction is dependent on the nucleophilicity of the attacking species, the stability of the intermediate (Meisenheimer complex), and the ability of the leaving group to depart.
-
Optimization Strategies:
-
Choice of Base: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause side reactions. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often a good starting point. For less reactive nucleophiles, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be more effective.
-
Solvent Effects: As mentioned, polar aprotic solvents (DMSO, DMF, NMP) are ideal for SNAr reactions as they can stabilize the charged Meisenheimer complex intermediate.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be balanced against the potential for degradation. A stepwise increase in temperature (e.g., from room temperature to 60°C, then to 80°C) while monitoring by TLC is a prudent approach.
-
Catalysis: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially when using an inorganic base that has low solubility in the organic solvent.
-
Sources
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 5-Amino-6-chloro-2,3-dicyanopyrazine
Welcome to the technical support center for the derivatization of 5-Amino-6-chloro-2,3-dicyanopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of novel derivatives from this versatile chemical scaffold. The following information is curated from established principles of heterocyclic chemistry and field-proven insights to ensure scientific integrity and practical applicability in your experimental work.
Introduction to the Chemistry
This compound is a highly activated electron-deficient heteroaromatic compound. The pyrazine core, inherently electron-withdrawing, is further activated by the two cyano (-CN) groups, which are powerful electron-withdrawing groups. This electronic arrangement makes the chlorine atom at the 6-position highly susceptible to nucleophilic aromatic substitution (SNAr). This characteristic allows for the facile introduction of a wide range of functionalities by reacting it with various nucleophiles, such as amines, thiols, and alkoxides, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound.
Q1: My reaction with a primary/secondary amine is sluggish or shows no product formation. What are the likely causes and how can I fix it?
A1: Low reactivity with amine nucleophiles can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
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Inadequate Base: The SNAr reaction liberates HCl, which can protonate your amine nucleophile, rendering it non-nucleophilic. A base is crucial to neutralize the acid.
-
Troubleshooting:
-
Choice of Base: For many amine substitutions, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a good starting point. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.
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Stoichiometry: Ensure you are using at least one equivalent of the base. Using a slight excess (1.1-1.5 equivalents) is often beneficial.
-
-
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Solvent Choice: The solvent plays a critical role in SNAr reactions.
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Troubleshooting:
-
Polar Aprotic Solvents are Preferred: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are excellent choices as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and accelerating the reaction rate.
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Avoid Protic Solvents: Protic solvents like water or alcohols can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[3]
-
-
-
Low Reaction Temperature: While the pyrazine ring is activated, some amines, particularly those that are less nucleophilic (e.g., aromatic amines) or sterically hindered, may require thermal energy to react.
-
Troubleshooting:
-
Increase Temperature: Gradually increase the reaction temperature. Reactions can be run from room temperature up to reflux temperatures of the chosen solvent (e.g., 80-150 °C).
-
Microwave Irradiation: Consider using a microwave reactor. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[4]
-
-
Q2: I am observing the formation of multiple products or significant byproducts. What could be the cause?
A2: The formation of multiple products can be due to side reactions involving the starting material or the desired product.
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Di-substitution: If your nucleophile has more than one reactive site, or if the product itself can react further, you might observe multiple products.
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Reaction with Solvent: At high temperatures, some solvents like DMF can decompose to generate dimethylamine, which can then act as a nucleophile, leading to an undesired byproduct.[3]
-
Troubleshooting: If you suspect solvent-related byproducts, consider switching to a more stable solvent like DMSO or using a lower reaction temperature.
-
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro-substituent, forming the corresponding hydroxypyrazine derivative.
-
Troubleshooting: Ensure you are using anhydrous (dry) solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize moisture contamination.
-
Q3: My reaction with a thiol nucleophile is not working. Are there specific conditions I should consider?
A3: Thiols are generally excellent nucleophiles for SNAr reactions. If you are facing issues, consider the following:
-
Thiolate Formation: The nucleophilic species is the thiolate anion (RS⁻), not the neutral thiol (RSH). A base is required to deprotonate the thiol.
-
Troubleshooting:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically sufficient to generate the thiolate.
-
pH Control: The reaction is often faster under basic conditions which favor the formation of the more nucleophilic thiolate.[5]
-
-
-
Oxidation of Thiol: Thiols can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to the formation of disulfides (RSSR).
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Using degassed solvents can also be beneficial.
-
-
Q4: The purification of my final product is challenging. What strategies can I employ?
A4: Purification of highly functionalized heterocyclic compounds can be complex.
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Reverse-Phase HPLC: For more polar compounds or difficult separations, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful tool.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective purification method.
-
Extraction: A standard aqueous work-up can help to remove inorganic salts and water-soluble impurities. Ensure the correct pH of the aqueous layer to keep your product in the organic phase.
Experimental Protocols
The following are generalized, step-by-step protocols for the derivatization of this compound. Note: These are starting points and may require optimization for specific nucleophiles.
Protocol 1: General Procedure for Amination
Caption: Workflow for the amination of this compound.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, ACN)
-
Base (e.g., Triethylamine, DIPEA, K₂CO₃)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath (or microwave reactor)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous polar aprotic solvent.
-
Add the amine nucleophile (1.0 - 1.2 equivalents).
-
Add the base (1.1 - 1.5 equivalents).
-
Stir the mixture at the desired temperature (start with room temperature and increase if necessary). For microwave-assisted synthesis, set the desired temperature and time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for Thiolation
Caption: Workflow for the thiolation of this compound.
Materials:
-
This compound
-
Thiol nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, NaH)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.0 - 1.2 equivalents) and the anhydrous polar aprotic solvent.
-
Carefully add the base (1.1 - 1.5 equivalents) and stir for a short period to allow for thiolate formation.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature or heat gently if required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data Summary Table: Recommended Starting Conditions
| Parameter | Amination | Thiolation | Rationale |
| Nucleophile (eq.) | 1.0 - 1.2 | 1.0 - 1.2 | A slight excess of the nucleophile can help drive the reaction to completion. |
| Base | TEA, DIPEA, K₂CO₃ | K₂CO₃, NaH | For amines, a non-nucleophilic base is preferred. For thiols, a base strong enough to deprotonate is needed. |
| Base (eq.) | 1.1 - 1.5 | 1.1 - 1.5 | To neutralize the generated HCl and, for thiols, to ensure complete thiolate formation. |
| Solvent | DMF, DMSO, ACN | DMF, DMSO | Polar aprotic solvents stabilize the charged intermediate and do not interfere with the nucleophile. |
| Temperature | 25 - 150 °C | 25 - 80 °C | Amines may require more forcing conditions. Thiols are generally more reactive at lower temperatures. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | To prevent side reactions with atmospheric moisture and oxygen (especially for thiols). |
References
- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). Kinetics and mechanism of the nucleophilic substitution reactions of this compound with anilines and N-methylanilines. Tetrahedron, 57(9), 1609-1614.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem Technical Support.
- MDPI. (2022). Construction of 5-(Alkylamino)
- Guidechem. (n.d.). This compound 56413-96-8 wiki.
- MDPI. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43.
- NIH. (2022). Construction of 5-(Alkylamino)
- ChemScene. (n.d.). This compound.
- NIH. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17761–17775.
- TCI Chemicals. (n.d.). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 5-Amino-6-chloro-o-cresol.
- NIH. (2022). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Dalton Transactions, 51(1), 123-130.
- PubMed. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Molecules, 19(1), 634-655.
- RSC Publishing. (2000). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, 375-380.
- PubMed. (2011). Application of cyanuric chloride-based six new chiral derivatizing reagents having amino acids and amino acid amides as chiral auxiliaries for enantioresolution of proteinogenic amino acids by reversed-phase high-performance liquid chromatography. Amino Acids, 42(4), 1371-1378.
- NIH. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17761–17775.
- MDPI. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(19), 6296.
- NIH. (2016). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis.
- ResearchGate. (2011). Application of cyanuric chloride-based six new chiral derivatizing reagents having amino acids and amino acid amides as chiral auxiliaries for enantioresolution of proteinogenic amino acids by reversed-phase high-performance liquid chromatography. Amino Acids, 42(4), 1371-1378.
- NIH. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13, 13886.
- Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. African Journal of Pure and Applied Chemistry, 6(8), 129-142.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile.
- TCI Chemicals. (n.d.). This compound.
- NIH. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Tetrahedron Letters, 50(19), 2218–2221.
- Sci-Hub. (1974). Interaction of dicyandiamides with thioamides: Formation of 6-Alkyl(or aryl)-4-amino(or arylamino)-1,3,5-triazine-2-thiols and Amidino(or aryamidino)thioureas. Australian Journal of Chemistry, 27(12), 2627.
- MDPI. (2023). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 7(4), 53.
- ResearchGate. (2022). One‐Pot Synthesis of 5‐Amino‐1,2,3‐triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement under Solvent‐Free Conditions. ChemistrySelect, 7(33).
- ResearchGate. (2005). Synthesis of 2,3-disubstituted-6-(2-N-substituted amino-5-methylthiazol-4- yl) chromones. Indian Journal of Chemistry - Section B, 44B(12), 2569-2574.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Stability issues of 5-Amino-6-chloro-2,3-dicyanopyrazine in different solvents.
Welcome to the technical support center for 5-Amino-6-chloro-2,3-dicyanopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common stability issues encountered when working with this compound in various solvents. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter during your work with this compound, providing potential causes and actionable solutions.
Question 1: I observe a gradual color change in my stock solution of this compound, from light yellow to a darker brown, when dissolved in methanol. What could be the cause?
Answer: This color change is a common indicator of compound degradation. This compound possesses several reactive functional groups that can interact with protic solvents like methanol.
-
Plausible Causes:
-
Solvolysis: Methanol, being a nucleophilic alcohol, can potentially displace the chloro group via a nucleophilic aromatic substitution reaction (SNAr). This is a known reaction pathway for activated chloro-heterocycles. The resulting methoxy-substituted pyrazine derivative would be a different chromophore, leading to a color change.
-
Amino Group Reactivity: The exocyclic amino group can also interact with solvents, though it is generally less prone to displacement than the chloro group in this electron-deficient ring system.
-
Light-Induced Degradation: Pyrazine derivatives can be susceptible to photodecomposition.[1][2] Exposure of your methanolic solution to ambient or UV light can accelerate degradation.
-
-
Troubleshooting Steps:
-
Solvent Selection: If your experimental conditions permit, consider switching to a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). These solvents are less likely to act as nucleophiles and participate in solvolysis.
-
Protect from Light: Always store stock solutions in amber vials or wrap the container with aluminum foil to protect them from light.[3]
-
Temperature Control: Store stock solutions at the recommended temperature of 4°C to minimize thermal degradation.[3]
-
Fresh Solutions: Prepare fresh solutions before use whenever possible, especially for sensitive reactions.
-
Question 2: My reaction yield is consistently lower than expected when using this compound in a reaction involving a strong nucleophile in a protic solvent. Why might this be happening?
Answer: The issue likely lies in the choice of a protic solvent for a reaction with a strong nucleophile.
-
Scientific Rationale: Protic solvents, such as water, methanol, or ethanol, have acidic protons that can form hydrogen bonds with your nucleophile. This "caging" effect solvates the nucleophile, reducing its reactivity and availability to react with the pyrazine substrate. This phenomenon is well-documented in nucleophilic substitution reactions.
-
Troubleshooting Protocol:
-
Solvent Exchange: The most effective solution is to switch to a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents do not have acidic protons and will not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.
-
Reagent Addition Order: If you must use a protic solvent, consider the order of addition. Adding the this compound before the nucleophile might be beneficial in some cases, but a solvent change is generally the better solution.
-
Question 3: I am seeing an unexpected peak in my LC-MS analysis of a reaction mixture containing this compound that was left at room temperature in an aqueous buffer. What could this be?
Answer: The presence of an unexpected peak, especially in an aqueous medium, strongly suggests hydrolysis.
-
Potential Degradation Pathway: The dicyanopyrazine core is susceptible to hydrolysis, particularly under acidic or basic conditions. The cyano groups can be hydrolyzed to carboxamides and subsequently to carboxylic acids. The chloro group can also be displaced by a hydroxyl group from the water, especially if the pH is not neutral. The degradation of similar heterocyclic compounds in aqueous solutions has been observed to proceed via hydrolysis.[4][5]
-
Experimental Workflow for Identification:
-
Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the unknown peak. This will help in determining its elemental composition.
-
Tandem MS (MS/MS): Fragment the parent ion of the impurity to gain structural information.
-
Control Experiment: Incubate this compound in the same aqueous buffer under the same conditions (temperature, time) but without other reactants. Analyze the sample by LC-MS to confirm if the impurity is a degradation product.
-
-
Preventative Measures:
-
pH Control: Maintain the pH of your aqueous solution in the neutral range, if possible, to minimize acid- or base-catalyzed hydrolysis.
-
Temperature Management: Perform reactions at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Minimize Reaction Time: Reduce the time the compound is in an aqueous solution.
-
Below is a diagram illustrating a potential hydrolytic degradation pathway for this compound.
Caption: Hypothetical hydrolytic degradation of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For long-term storage, it is best to store the compound as a solid at 4°C, protected from moisture and light.[3] For preparing stock solutions, polar aprotic solvents such as acetonitrile (MeCN) , dimethylformamide (DMF) , or N,N-dimethylacetamide (DMA) are recommended. These solvents offer good solubility and are less likely to react with the compound compared to protic solvents. While the compound is soluble in methanol, it is more susceptible to degradation in this solvent, as discussed in the troubleshooting guide.
Q2: How does the choice of a protic vs. aprotic solvent affect the stability of this compound?
A2: The choice between a protic and an aprotic solvent can significantly impact the stability of this compound.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles and may lead to the displacement of the chloro group (solvolysis). They can also engage in hydrogen bonding, which can influence the reactivity of the amino and cyano groups.
-
Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, THF): These solvents are generally more inert towards the compound. They do not have acidic protons to donate and are less nucleophilic, thus minimizing the risk of solvolysis. For reactions involving nucleophiles, polar aprotic solvents are often preferred as they can enhance the nucleophile's reactivity.
Here is a summary table of expected stability:
| Solvent Class | Examples | Expected Stability of this compound | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Good | Low nucleophilicity, minimal risk of solvolysis. |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Poor | Risk of solvolysis (displacement of the chloro group) and potential for hydrolysis of cyano groups. |
| Nonpolar | Toluene, Hexane | Good (if soluble) | Chemically inert, but solubility may be limited. |
Q3: Is this compound sensitive to light?
Q4: What are the expected degradation products of this compound?
A4: Based on the structure, several degradation pathways are plausible, especially under harsh conditions (e.g., strong acid/base, high temperature, UV light):
-
Hydrolysis: The cyano groups can hydrolyze to form amides and then carboxylic acids. The chloro group can be hydrolyzed to a hydroxyl group.
-
Nucleophilic Substitution: The chloro group is susceptible to displacement by other nucleophiles present in the reaction mixture.
-
Deamination: While less common, the amino group could potentially be displaced or modified under certain conditions.
-
Polymerization/Decomposition: Under forcing conditions, complex decomposition pathways leading to polymeric materials or fragmentation of the pyrazine ring can occur.
The workflow for identifying and mitigating these issues is outlined below.
Caption: General workflow for troubleshooting stability issues.
We hope this technical guide proves to be a valuable resource in your research endeavors with this compound. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Hikichi, M., et al. (2023). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Energy & Sustainability Research, 4(12). Available at: [Link]
-
Hikichi, M., et al. (2023). Enhanced Thermal- and Photostability of Trace Pyrazine-Incorporated Hydrogen Boride Nanosheets. Advanced Energy & Sustainability Research, 4(12). Available at: [Link]
-
Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Available at: [Link]
-
Abdullah, Z., & Azila Idris, H. N. J. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. 5th International Conference on Organic and Inorganic Chemistry. Available at: [Link]
-
Stara, I. G., & Stary, I. (2020). Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. Chemistry – A European Journal, 26(65), 14737-14748. Available at: [Link]
-
Trusova, M. E., et al. (2020). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry, 18(30), 5849-5860. Available at: [Link]
-
Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 16(22), 10973-10985. Available at: [Link]
-
Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. ResearchGate. Available at: [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Available at: [Link]
-
Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of the American Chemical Society, 134(31), 13036-13046. Available at: [Link]
-
Chemdad. (n.d.). This compound. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Kanzian, T., et al. (2009). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. European Journal of Organic Chemistry, 2009(28), 4789-4796. Available at: [Link]
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Neilson, K. M., et al. (2018). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. ACS Sustainable Chemistry & Engineering, 6(12), 16756-16764. Available at: [Link]
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Demirci, S., et al. (2021). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Molecules, 26(11), 3328. Available at: [Link]
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Badawy, S., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences, 98(1), 91-101. Available at: [Link]
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El-Kousy, N. M. (1998). Degradation of Dacarbazine in Aqueous Solution. Scientia Pharmaceutica, 66(1), 39-49. Available at: [Link]
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Overcoming purification challenges for 5-Amino-6-chloro-2,3-dicyanopyrazine products.
An authoritative guide for researchers, scientists, and drug development professionals on overcoming the purification challenges of 5-Amino-6-chloro-2,3-dicyanopyrazine.
Technical Support Center: Purification of this compound
This document serves as a comprehensive technical guide for troubleshooting the common and complex purification challenges associated with this compound. As a critical intermediate in pharmaceutical and materials science, achieving high purity is paramount. This guide is structured to provide rapid answers through FAQs and in-depth, validated protocols for more persistent issues, grounding all recommendations in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common queries encountered during the purification of this compound.
Q1: My isolated product is a light yellow to brown powder. Is this normal, or does it indicate impurities?
The expected appearance of this compound is a light yellow to brown crystalline powder.[1][2] However, a significant darkening, such as a deep brown or black coloration, often points to the presence of polymeric or oxidized impurities. If the color is darker than expected, a decolorization step using activated carbon is recommended prior to final recrystallization.
Q2: My yield is very low after recrystallization. What are the most likely causes?
Low recovery is typically due to one of the following:
-
Excessive Solvent: Using too large a volume of the recrystallization solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.
-
Inappropriate Solvent Choice: The ideal solvent should fully dissolve the compound when hot but have very low solubility when cold. If the compound has moderate solubility at low temperatures, yields will suffer.
-
Premature Crystallization: Crashing the product out of solution by cooling too rapidly can lead to the formation of fine, impure crystals and lower the isolated yield of the pure compound.
Q3: What is the best general-purpose solvent for recrystallizing this compound?
While the optimal solvent can depend on the specific impurities present, methanol is often a suitable choice for recrystallizing pyrazine derivatives and is noted as a solvent for this compound.[2][3][4] An ethanol/water mixture or acetonitrile can also be effective. Small-scale solubility trials are always recommended to determine the best solvent system for your specific crude product.
Q4: How can I confirm the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis, offering high resolution to separate the main product from structurally similar impurities. For structural confirmation and identification of potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.
Part 2: In-Depth Troubleshooting Guides
This section offers detailed, step-by-step protocols to address specific, challenging purification scenarios.
Guide 1: Removing Persistent Color and Baseline Impurities
Issue: The product remains colored (dark yellow/brown) and shows a broad, unresolved baseline in the HPLC chromatogram, even after a single recrystallization.
Causality: This profile suggests the presence of high-molecular-weight, likely polymeric, byproducts. These can arise from side reactions or degradation of starting materials or the product itself. Their amorphous nature can interfere with the crystallization process and trap other impurities.
This protocol uses a multi-step approach to first remove interfering impurities and then crystallize the high-purity product.
Step 1: Decolorization with Activated Carbon
-
Place the crude this compound into an appropriately sized flask.
-
Add a suitable solvent (e.g., methanol, acetonitrile) to dissolve the compound completely with heating and stirring.
-
Once dissolved, add 1-2% (w/w) of activated carbon to the hot solution.
-
Maintain the solution at a gentle reflux with stirring for 15-30 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon. The filtrate should be visibly lighter in color.
Scientific Rationale: Activated carbon possesses a highly porous structure with a large surface area, allowing it to effectively adsorb large, non-polar, colored molecules and other impurities from the solution.
Step 2: Optimized Slow-Cooling Recrystallization
-
Take the hot, decolorized filtrate and, if necessary, reduce the solvent volume by boiling until the solution is saturated (slight cloudiness appears). Add a few drops of hot solvent to redissolve.
-
Cover the flask and allow it to cool slowly to room temperature. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Caption: Sequential workflow for decolorization and recrystallization.
Guide 2: Eliminating Structurally Similar Impurities
Issue: HPLC analysis shows one or more distinct impurity peaks with retention times close to the main product, which are not removed by standard recrystallization.
Causality: Structurally similar impurities, such as isomers or analogs with slightly different substituents, often have solubility profiles very similar to the target compound. This makes their removal by simple recrystallization inefficient, as they tend to co-crystallize.
For these challenging separations, silica gel column chromatography is the most effective method.[5][6]
Step 1: Analytical Method Development (TLC)
-
Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various mobile phase systems to find one that gives good separation between the product spot and the impurity spots. A good starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.[5][6][7]
-
Aim for a retention factor (Rƒ) of ~0.3-0.4 for the desired product to ensure good separation on the column.
Step 2: Column Preparation and Execution
-
Prepare a slurry of silica gel in the chosen mobile phase and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dry silica-adsorbed product onto the top of the column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| System (v/v) | Polarity | Typical Application |
| 90:10 Hexane / Ethyl Acetate | Low | Good for separating less polar impurities.[5][6] |
| 70:30 Hexane / Ethyl Acetate | Medium | A versatile starting point for many pyrazine derivatives. |
| 50:50 Hexane / Ethyl Acetate | Medium-High | Effective for eluting more polar compounds. |
References
-
Title: Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids Source: Oxford Academic URL: [Link]
-
Title: Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids Source: PubMed URL: [Link]
-
Title: Pyrazine and its derivatives- synthesis and activity-a review Source: International Journal of Research in Ayurveda and Pharmacy URL: [Link]
-
Title: Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position Source: National Institutes of Health (NIH) URL: [Link]
-
Title: this compound Source: Chemdad Co. URL: [Link]
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How to prevent side reactions in dicyanopyrazine chemistry.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for dicyanopyrazine chemistry. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and application of dicyanopyrazine derivatives. As Senior Application Scientists, we aim to combine technical accuracy with field-proven insights to help you navigate the complexities of working with these versatile compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter in the lab, offering explanations for the underlying chemistry and actionable solutions.
Question: My condensation reaction to form the dicyanopyrazine core is low-yielding. What are the likely causes and how can I improve it?
Answer: Low yields in the condensation of a 1,2-dicarbonyl compound with diaminomaleonitrile (DAMN) are a frequent challenge. Several factors can contribute to this, primarily related to reaction kinetics, side reactions, and product stability.
Underlying Causes & Solutions:
-
Insufficient Reaction Temperature: The condensation reaction often requires elevated temperatures to proceed at a reasonable rate. If you are using low-boiling point solvents, the reaction may be too sluggish.
-
Suboptimal Stoichiometry: The ratio of the dicarbonyl compound to DAMN is critical. While a large excess of one reagent can sometimes drive a reaction to completion, in this case, it can lead to purification difficulties.
-
Solution: A stoichiometric ratio of 1:10 (dicarbonyl to DAMN) has been shown to be effective, particularly when coupled with microwave heating.[1] However, adjusting this based on your specific substrates is recommended. Reducing the amount of the excess reagent may sometimes be necessary, even if it requires a longer reaction time.[1]
-
-
Solvent Effects: The choice of solvent not only impacts the reaction temperature but also the solubility of reactants and intermediates, and can influence the reaction pathway.
-
Side Reactions: At elevated temperatures, starting materials or the product itself may be susceptible to decomposition or polymerization.
-
Solution: Carefully control the reaction temperature and time. Using microwave irradiation can provide rapid and uniform heating, potentially minimizing the formation of degradation byproducts.[1]
-
Experimental Protocol: Optimized Condensation Reaction
Here is a general protocol for improving the yield of dicyanopyrazine synthesis:
-
To a microwave reactor vessel, add the 1,2-dicarbonyl compound (1 equivalent) and diaminomaleonitrile (10 equivalents).
-
Add DMF as the solvent.
-
Seal the vessel and heat in a microwave reactor to 120 °C for 3-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and proceed with purification.
Data Summary: Effect of Reaction Conditions on Yield
| Entry | Solvent | Temperature (°C) | Time (min) | Stoichiometric Ratio (Dicarbonyl:DAMN) | Yield (%) |
| I | Various | < 120 | - | - | Low |
| X | DMF | 120 | 30 | 1:10 | 45 |
| XII | DMF | 120 | 3 | 1:10 (Microwave) | High |
| XIII | NMP | 120 | - | 1:10 | 50 |
This table is a generalized representation based on reported optimization studies.[1]
Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions in dicyanopyrazine chemistry?
Answer: Dicyanopyrazines, while versatile, can undergo several side reactions, particularly under photoredox catalysis conditions or during synthesis. Understanding these pathways is key to minimizing their occurrence.
Common Side Reactions:
-
Hydrolysis of Nitrile Groups: The cyano groups are susceptible to hydrolysis, especially in the presence of strong acids or bases and water.[2][3][4][5] This can lead to the formation of amides and carboxylic acids, complicating purification and reducing the yield of the desired product.[2][3][4][5]
-
Prevention: Ensure all reagents and solvents are anhydrous. If an acidic or basic workup is necessary, perform it at low temperatures and for the shortest possible time.
-
-
Polymerization: Under certain conditions, particularly with prolonged heating or exposure to light, dicyanopyrazines can polymerize. This is often observed as an insoluble, dark-colored material in the reaction flask.
-
Photocyclization: Dicyanopyrazine-based photoredox catalysts can undergo a Mallory-type photocyclization to form quinoxaline-2,3-dicarbonitrile derivatives.[8][9] While this product can also be an active photocatalyst, its formation alters the properties of the catalytic system.[8][9]
-
Prevention: This is an inherent photochemical property. If this side reaction is problematic, consider using a different class of photocatalyst or adjusting the irradiation wavelength.
-
-
Oxidation and Dimerization: In photoredox reactions, especially those involving anilines, side reactions such as oxidation and dimerization of the starting material can occur.[10]
Workflow for Minimizing Side Reactions
Caption: Workflow for preventing side reactions.
Frequently Asked Questions (FAQs)
What are the key structural features of dicyanopyrazine that influence its reactivity and potential for side reactions?
The reactivity of dicyanopyrazines is governed by the electron-withdrawing nature of the pyrazine ring and the two cyano groups.[11] This makes the pyrazine core electron-deficient and susceptible to nucleophilic attack. The cyano groups themselves can also act as electrophilic sites.[2][3] The substituents on the pyrazine ring play a crucial role in modulating the electronic properties and, consequently, the reactivity and propensity for side reactions.[11][12] Electron-donating groups will increase the electron density of the pyrazine core, potentially making it less susceptible to nucleophilic attack but more prone to oxidation.[11]
How can I effectively purify dicyanopyrazine derivatives from common side products?
The choice of purification technique depends on the nature of the impurities.[13]
-
Crystallization: This is often the most effective method for removing both more and less polar impurities, provided a suitable solvent system can be found.[13]
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating compounds with different polarities.[13] However, be aware that some dicyanopyrazines can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or hydrolysis.[14] Using a neutral stationary phase like alumina or deactivated silica gel can mitigate this.
-
Distillation/Sublimation: For volatile dicyanopyrazines, distillation or sublimation under reduced pressure can be an excellent purification method, especially for removing non-volatile impurities.[14]
-
Extraction: A liquid-liquid extraction can be used to remove acidic or basic impurities.[13] For example, washing with a mild aqueous base can remove carboxylic acid byproducts formed from nitrile hydrolysis.
Are there any specific safety precautions I should take when working with dicyanopyrazines?
As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) for each specific dicyanopyrazine derivative. General precautions include:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation: Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.
-
Cyanide Hazard: While the cyano groups in dicyanopyrazines are generally stable, they can release hydrogen cyanide gas under strongly acidic conditions. Always handle with care and avoid contact with strong acids.
References
-
ResearchGate.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
RSC Publishing.
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RSC Publishing.
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ResearchGate.
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Journal of New Developments in Chemistry.
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Semantic Scholar.
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RSC Advances.
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Lumen Learning.
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Chemistry LibreTexts.
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Organic Chemistry Tutor.
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ResearchGate.
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Organic Synthesis.
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MDPI.
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RSC Publishing.
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Chemistry LibreTexts.
-
OSTI.GOV.
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ResearchGate.
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National Center for Biotechnology Information.
-
Organic Chemistry Frontiers.
-
MDPI.
-
ResearchGate.
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
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- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04731J [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. openaccesspub.org [openaccesspub.org]
- 14. osti.gov [osti.gov]
Technical Support Center: Strategies for Scaling the Synthesis of 5-Amino-6-chloro-2,3-dicyanopyrazine
Welcome to the technical support center for the synthesis and scale-up of 5-Amino-6-chloro-2,3-dicyanopyrazine. This guide is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic building block. Here, we provide not just protocols, but the underlying chemical principles, field-proven insights for scaling, and robust troubleshooting guides to navigate the complexities of its synthesis.
Overview and Core Reaction Strategy
This compound is a highly functionalized pyrazine derivative. Its synthesis is most effectively approached as a two-stage process:
-
Pyrazine Ring Formation: Condensation of Diaminomaleonitrile (DAMN) with a suitable C2 electrophile to form the 5,6-diamino-2,3-dicyanopyrazine intermediate.
-
Selective Chlorination: Introduction of a chlorine atom at the 6-position.
This guide will focus on a robust and scalable pathway utilizing the reaction of DAMN with an activated form of oxalic acid, followed by a controlled chlorination.
Safety First: Handling Key Reagents
Safe laboratory practice is paramount. The following reagents require special handling procedures.
| Reagent | CAS No. | Key Hazards | Recommended Handling |
| Diaminomaleonitrile (DAMN) | 1187-42-4 | Toxic if swallowed or in contact with skin. May be partially metabolized to cyanide in the body.[1] | Always work in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Have a cyanide antidote kit available and ensure all personnel are trained in its use.[1] |
| Oxalyl Chloride | 79-37-8 | Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water to produce toxic gas (HCl).[2][3][4] | Handle under an inert atmosphere (Nitrogen or Argon). Use a syringe or cannula for transfers. Work in a fume hood away from moisture. Quench any excess reagent carefully with a non-protic solvent before aqueous workup.[4] |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water. | Use in a dedicated fume hood. Wear heavy-duty gloves (e.g., butyl rubber) over nitrile gloves. Ensure a compatible quenching agent (e.g., dry sand, sodium bicarbonate) is nearby. |
Experimental Protocol: Lab-Scale Synthesis
This protocol is designed for a 10-gram scale synthesis and should be optimized for specific laboratory conditions.
Stage 1: Synthesis of 5,6-Diamino-2,3-dicyanopyrazine
Methodology:
-
Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried.
-
Charging: Under a positive flow of nitrogen, charge the flask with Diaminomaleonitrile (DAMN) (10.8 g, 100 mmol) and anhydrous tetrahydrofuran (THF) (200 mL).
-
Cooling: Cool the resulting slurry to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve oxalyl chloride (9.5 mL, 110 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the cooled DAMN slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. Add 2-3 drops of anhydrous DMF as a catalyst after the first few mL of the oxalyl chloride solution have been added.[5]
-
Reaction: Stir the mixture at 0°C for 2 hours, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours.
-
Workup: Carefully and slowly pour the reaction mixture into 500 mL of an ice-water slurry with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) followed by cold diethyl ether (1 x 50 mL) to aid in drying.
-
Drying: Dry the product under vacuum at 50°C to a constant weight. The expected product is 5,6-diamino-2,3-dicyanopyrazine as a solid.
Stage 2: Selective Chlorination
Methodology:
-
Setup: In a well-ventilated fume hood, set up a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Charging: Charge the flask with 5,6-diamino-2,3-dicyanopyrazine (16.0 g, 100 mmol) and carefully add phosphorus oxychloride (POCl₃) (150 mL).[6][7] The reaction can be run solvent-free in excess POCl₃, which is common for such chlorinations.[6] An equivalent of a base like pyridine can be added to scavenge HCl, though it is often omitted.[6]
-
Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Reagent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator with appropriate traps.
-
Workup - Quenching: This is a highly exothermic and hazardous step. Place a large beaker containing crushed ice (~1 kg) on a stirrer. Very slowly and carefully , add the concentrated reaction residue to the ice with vigorous stirring. This will hydrolyze any remaining POCl₃.
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield pure this compound.
Understanding the "Why": Reaction Mechanism
A deep understanding of the mechanism is key to troubleshooting and optimization.
-
Stage 1 (Ring Formation): The reaction likely proceeds via a double acylation of the amino groups of DAMN by oxalyl chloride. The resulting intermediate undergoes intramolecular cyclization, driven by the formation of a stable aromatic pyrazine ring. The loss of two molecules of HCl and subsequent tautomerization and aromatization yield the 5,6-dihydroxy-2,3-dicyanopyrazine, which exists in its tautomeric form, 5,6-diamino-2,3-dicyanopyrazine.
-
Stage 2 (Chlorination): The chlorination with POCl₃ is proposed to proceed through a mechanism similar to the Vilsmeier-Haack reaction. One of the amino groups attacks the phosphorus atom of POCl₃, forming a highly electrophilic intermediate. This activates the pyrazine ring for nucleophilic attack by a chloride ion, followed by elimination and re-aromatization to yield the final chlorinated product. The electron-donating nature of the remaining amino group directs the chlorination to the adjacent position.
Scaling Up the Synthesis: A Guide for Process Chemists
Transitioning from the bench to a pilot or production scale introduces significant challenges. Here are key considerations:
| Challenge | Explanation & Causality | Mitigation Strategy |
| Exotherm in Stage 2 | The quenching of the reaction mixture after chlorination is extremely exothermic due to the violent reaction of residual POCl₃ with water. A thermal runaway can lead to a dangerous pressure buildup and release of HCl gas.[] | Controlled Reverse Quench: Instead of adding the reaction mass to water, add water slowly to the reaction mass at a controlled rate, using a jacketed reactor with efficient cooling. Distill Off Excess Reagent: Before quenching, distill off the bulk of the excess POCl₃ under vacuum. This dramatically reduces the energy of the quench.[7] |
| Solid Handling | The DAMN starting material and the intermediate product are solids. At larger scales, slurries can be thick and difficult to stir, leading to poor heat transfer and localized "hot spots".[] | Solvent Selection: Ensure the chosen solvent (e.g., THF in Stage 1) provides a mobile slurry at the target concentration. Reactor Design: Use a reactor with a powerful overhead stirrer (e.g., an anchor or pitched-blade turbine) designed for solid suspensions. |
| Purification at Scale | Column chromatography, often used at the lab scale, is impractical and expensive for large quantities.[9][10] | Recrystallization: Develop a robust recrystallization procedure. Perform solvent screening to find a system that provides good recovery and high purity. Anti-Solvent Precipitation: Consider dissolving the crude product in a good solvent and then adding an anti-solvent to precipitate the pure product, leaving impurities behind. |
| Corrosion | The generation of HCl gas and the use of POCl₃ create a highly corrosive environment, which can damage standard stainless steel reactors. | Material of Construction: Use glass-lined or Hastelloy reactors for these process steps. Ensure all transfer lines and fittings are made of compatible materials. |
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Stage 1 | 1. Incomplete reaction. 2. DAMN is of poor quality or has degraded. 3. Product lost during aqueous workup due to some solubility. | 1. Increase reaction time or slightly increase temperature after initial addition. Confirm completion with TLC. 2. Use fresh, high-purity DAMN. 3. Saturate the aqueous phase with NaCl before filtration to decrease product solubility. |
| Reaction in Stage 2 Stalls or is Incomplete | 1. Insufficient reaction temperature or time. 2. Deactivation of the POCl₃ reagent due to moisture ingress. | 1. Ensure the reaction reaches and maintains reflux. Extend the reaction time and monitor by TLC. 2. Use fresh, unopened POCl₃ and ensure all glassware is scrupulously dry. |
| Formation of a Dark Tar or Polymer | 1. Temperature in Stage 1 (addition of oxalyl chloride) was too high. 2. Uncontrolled exotherm during Stage 2 chlorination or quench. | 1. Maintain strict temperature control (< 5°C) during the addition. Slow down the addition rate. 2. Improve cooling and agitation. For the quench, use the "Controlled Reverse Quench" method described in the scale-up section. |
| Product is a Mixture of Mono- and Di-chlorinated Pyrazines | The reaction conditions in Stage 2 were too harsh (prolonged time or excessive temperature), leading to over-chlorination. | 1. Reduce the reaction time and carefully monitor the reaction by TLC or GC/LC-MS. 2. Stop the reaction as soon as the starting material is consumed. 3. Consider a milder chlorinating agent like N-chlorosuccinimide (NCS) if selectivity remains an issue.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous THF necessary in Stage 1? A1: Oxalyl chloride reacts violently with water. Any moisture present will consume the reagent and generate HCl, which can lead to unwanted side reactions and reduce the overall yield.
Q2: Can I use a different chlorinating agent instead of POCl₃ in Stage 2? A2: Yes, other chlorinating agents can be used. Thionyl chloride (SOCl₂) is a common alternative. For higher selectivity and milder conditions, N-chlorosuccinimide (NCS) can be effective, although it may require different solvent and temperature conditions.[11] POCl₃ is often chosen for its effectiveness and because it can serve as both reagent and solvent.[6]
Q3: My final product is off-color (yellow or brown). How can I improve its appearance? A3: The color is likely due to small amounts of polymeric or oxidized impurities. A charcoal treatment during recrystallization can be effective. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated carbon, stir for 5-10 minutes, and then filter the hot solution through a pad of Celite before allowing it to cool and crystallize.
Q4: What is the purpose of the catalytic DMF in Stage 1? A4: DMF reacts with oxalyl chloride to form the Vilsmeier reagent in situ. This is a more powerful acylating agent than oxalyl chloride itself and helps to catalyze the initial acylation of the DAMN amino groups, often leading to a cleaner and faster reaction.[5]
Q5: How do I safely dispose of the waste from this synthesis? A5: The aqueous waste from the quenches will be acidic and should be neutralized before disposal. Organic solvent waste should be collected in a designated halogenated waste container. Always follow your institution's specific waste disposal guidelines.
References
-
Gomha, S. M., et al. (2022). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. Available at: [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%. Retrieved from [Link]
-
Reddit. (2022). r/Chempros: running a chlorination reaction under dry conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Chlorination of Methane and the Radical Chain Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 3.4: Chlorination of Methane: The Radical Chain Mechanism. Retrieved from [Link]
-
Yranzo, G. I., et al. (2001). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules. Available at: [Link]
-
El-Shafie, A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]
-
Longdom Publishing. (n.d.). Chemo selective reactions of Diaminomaleonitrile (DAMN) in water. Retrieved from [Link]
-
Supporting Information 1. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Khan Academy. (2022). Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. Available at: [Link]
-
Rigby, J. M., et al. (2021). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Tetrahedron Letters. Available at: [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Practical and Scalable Synthesis of 5,6-Dichlorofurazano[3,4-b]pyrazine. Organic Process Research & Development. Available at: [Link]
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Technical Support Center: Managing Waste from 5-Amino-6-chloro-2,3-dicyanopyrazine Reactions
This guide provides specialized technical support for researchers, scientists, and drug development professionals on the safe management and disposal of toxic and hazardous waste generated from reactions involving 5-Amino-6-chloro-2,3-dicyanopyrazine. Our focus is on providing practical, causality-driven protocols and troubleshooting advice to ensure laboratory safety and regulatory compliance.
Hazard Identification & Waste Characterization
Reactions involving this compound generate a complex mixture of hazardous waste. Understanding the nature of this waste is the first step toward safe management.
Q1: What are the primary hazards associated with this compound and its reaction waste?
Answer: The primary hazards stem from the compound's functional groups and the typical reagents used in its reactions.
-
High Acute Toxicity: The starting material, this compound, is classified as toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).[1] Any unreacted starting material will contaminate the waste stream, rendering it highly toxic.
-
Cyanide Waste: The two dicyano (-CN) groups are a major concern. Residual cyanide salts or organocyanides are highly toxic. A critical danger is the potential for these compounds to react with acids, liberating extremely toxic hydrogen cyanide (HCN) gas.[2][3]
-
Halogenated Organic Waste: The chloro- (-Cl) group makes the parent compound and its derivatives halogenated organic compounds. These are persistent environmental pollutants and require specific disposal methods, typically high-temperature incineration. They should never be mixed with non-halogenated waste.[4]
-
Pyrazine Derivatives: The core structure is a pyrazine ring, a nitrogen-containing heterocycle. While metabolic pathways for some pyrazines exist, many synthetic derivatives can be environmentally harmful and must be disposed of as chemical waste.[5][6]
-
Reaction Solvents & Reagents: Solvents commonly used in these reactions, such as DMF or DMSO, have their own health risks and disposal requirements.[2][7] Other reagents may be corrosive, flammable, or reactive.[8]
Waste Stream Summary Table
| Waste Stream Component | Hazard Class | Key Risks | Disposal Guideline |
| Unreacted Starting Material | Acute Toxicant | Toxic by ingestion, inhalation, skin contact.[1] | Treat as acute hazardous waste. |
| Cyanide-containing byproducts | Acute Toxicant, Reactive | Highly toxic; generates HCN gas with acid.[3] | Segregate, quench with bleach before disposal. |
| Chlorinated Solvents/Byproducts | Halogenated Organic | Environmental persistence, toxic combustion byproducts. | Collect in designated "Halogenated Waste" container. |
| Non-Halogenated Solvents | Flammable / Organic | Fire hazard, toxicity. | Collect in "Non-Halogenated Waste" container. |
| Contaminated Labware (solids) | Solid Hazardous Waste | Residual chemical contamination. | Triple-rinse; dispose of rinsate as liquid waste.[9][10] |
Waste Segregation & Handling Workflow
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure proper disposal.
Q2: How should I correctly segregate waste streams from my this compound reaction?
Answer: Segregation must be performed meticulously within a fume hood. The following workflow illustrates the correct procedure.
Caption: Waste segregation workflow for pyrazine reactions.
Decontamination & Quenching Protocols
Deactivating highly toxic components like cyanides is a critical safety step before final disposal.
Q3: What is the correct, field-proven protocol for quenching cyanide waste from my reaction?
Answer: The standard and most reliable method for destroying cyanide in a laboratory setting is through oxidation with sodium hypochlorite (bleach) under alkaline conditions. This converts toxic cyanide (CN⁻) to the significantly less toxic cyanate ion (OCN⁻).
Causality: Performing this reaction under strongly alkaline conditions (pH ≥ 10) is non-negotiable. If the solution becomes acidic, cyanide ions will be protonated to form highly volatile and lethal hydrogen cyanide (HCN) gas.[2][3]
Step-by-Step Cyanide Quenching Protocol:
-
Preparation (Inside a Fume Hood):
-
Designate a specific, clearly labeled "Cyanide Waste" container.[2]
-
Before starting your reaction, prepare a quenching solution. For every estimated 1 gram of cyanide-containing material, prepare a solution of 250 mL of standard household bleach (approx. 5-8% sodium hypochlorite) diluted with 500 mL of water.[2]
-
Add sodium hydroxide (NaOH) to this bleach solution until the pH is ≥ 10, verified with a pH meter or pH strips.
-
-
Waste Collection:
-
Slowly and carefully add your aqueous cyanide-containing waste to the alkaline bleach solution in the designated container. Do not add organic solvents to this container.
-
Stir the mixture gently. You may observe some gas evolution (oxygen and/or chlorine) and a slight exotherm; add waste slowly to keep the reaction controlled.
-
-
Reaction & Dwell Time:
-
Final Disposal:
-
After 24 hours, the quenched solution can be combined with other aqueous hazardous waste, or managed according to your institution's specific guidelines for treated chemical waste.
-
Label the container clearly, indicating it contains treated cyanide waste and listing the other components.
-
Q4: How do I decontaminate glassware that has come into contact with this compound?
Answer: All glassware and equipment must be decontaminated to remove the acutely toxic residue.
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect this rinsate and dispose of it as halogenated liquid waste.[9]
-
Cyanide Decontamination: Immerse the rinsed glassware in the same type of alkaline bleach bath prepared for liquid waste quenching. Let it soak for at least 24 hours.[2]
-
Final Cleaning: After the bleach soak, the glassware can be washed using standard laboratory procedures. The bleach bath should be disposed of as hazardous waste.
Troubleshooting & FAQs
Q5: I accidentally added an acidic solution to my cyanide waste. What should I do?
Answer: This is a critical emergency. You must assume that HCN gas is being generated.
Caption: Emergency response for HCN gas release.
Do not attempt to neutralize the mixture yourself. Your immediate priority is to evacuate the area and alert others to prevent exposure.[3]
Q6: How do I handle a small, solid spill of this compound powder?
Answer:
-
Restrict Access: Cordon off the area to prevent others from entering.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[1]
-
Contain the Spill: Gently cover the powder with an absorbent material, such as vermiculite or sand, to prevent it from becoming airborne. Avoid dry sweeping.
-
Collect the Material: Carefully sweep the contaminated absorbent material into a designated container. Use plastic or non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must be disposed of as solid hazardous waste.
-
Disposal: Label the container "Solid Hazardous Waste: this compound spill debris" and dispose of it through your institutional EHS office.
Q7: Can I dispose of small amounts of this waste down the sink?
Answer: Absolutely not. This compound and its byproducts are toxic and environmentally hazardous. Sink disposal of such chemicals is prohibited and dangerous.[5][11] All waste must be collected and managed through your institution's hazardous waste program.[9][12][13]
References
-
Imperial College London. (2022). Cyanides Standard Operating Procedure.
-
TCI Chemicals. this compound Safety Information.
-
Tokyo Chemical Industry Co., Ltd. this compound SDS.
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
University of St Andrews. (2021). Working with Cyanide Compounds.
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab.
-
American Chemical Society. Hazardous Waste & Disposal Considerations.
-
TCI Chemicals. this compound Product Details.
-
Axxence Aromatic GmbH. Safety Data Sheet: NATURAL PYRAZINES 18.
-
Fisher Scientific. SDS: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
-
Reddit r/Chempros. CuCN quenching discussion.
-
Stericycle UK. How to Safely Dispose of Laboratory Waste?.
-
Lehigh University. Hazardous Waste Disposal Procedures Handbook.
-
TCI Chemicals Europe N.V. this compound.
-
Google Patents. Method for removing pyrazine derivatives in waste water by resin adsorption method.
-
Synerzine. Safety Data Sheet: Pyrazine, 2,6-dimethyl- (Natural).
-
Virginia Tech Chemistry Department. Quenching Reactive Substances.
-
TCI Chemicals (India) Pvt. Ltd. this compound.
-
Guidechem. this compound CAS 56413-96-8 wiki.
-
PubMed Central (PMC). Pyrazine derivative synthesis in a continuous-flow system.
-
Carl ROTH. Safety Data Sheet: Amino acid.
-
University of California, Santa Barbara EHS. Quenching and Disposal of Water Reactive Materials.
-
ChemScene. this compound | 56413-96-8.
-
National Institutes of Health (NIH). Safety and efficacy of pyrazine derivatives....
-
National Institutes of Health (NIH). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles....
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Technical Support Center: Navigating the Challenges of 5-Amino-6-chloro-2,3-dicyanopyrazine Solubility
Welcome to the technical support center for 5-Amino-6-chloro-2,3-dicyanopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common challenge of its poor solubility during chemical reactions. Here, you will find a combination of frequently asked questions (FAQs) for quick reference, in-depth troubleshooting guides with detailed experimental protocols, and the scientific rationale behind these strategies.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the solubility of this compound:
Q1: Why is this compound so poorly soluble in many common organic solvents?
A1: The poor solubility of this compound stems from a combination of its molecular structure and crystal lattice energy. The planar, aromatic pyrazine ring, coupled with polar amino and cyano groups, allows for strong intermolecular interactions, including hydrogen bonding and π-π stacking. These strong interactions in the solid state require a significant amount of energy to be overcome by solvent molecules, leading to low solubility in many solvents.
Q2: I'm observing incomplete dissolution of this compound in my reaction, leading to low yields. What are the immediate steps I can take?
A2: For immediate troubleshooting, consider the following:
-
Increase the reaction temperature: The solubility of most solids increases with temperature. Carefully heating your reaction mixture may be sufficient to dissolve the starting material.
-
Use a co-solvent: Adding a small amount of a solvent in which the compound is more soluble can significantly improve the overall solvating power of your reaction medium.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
Q3: Are there any known solvents in which this compound has good solubility?
Q4: Can I use a strong acid or base to improve the solubility of this compound?
A4: While altering the pH can be a powerful technique to increase the solubility of ionizable compounds, it should be approached with caution for this compound. The amino group is basic and can be protonated in acidic conditions, which may increase its solubility in aqueous media. However, this will also significantly alter its nucleophilicity and reactivity. Similarly, strong basic conditions could potentially lead to undesired side reactions with the chloro or cyano groups. The compatibility of pH modification must be carefully evaluated based on the specific reaction being performed.
II. Troubleshooting Guides & Experimental Protocols
This section provides a more detailed, systematic approach to resolving solubility issues with this compound.
Guide 1: Systematic Solvent Screening
The Challenge: Your reaction with this compound is sluggish, and you observe a significant amount of undissolved starting material, even with heating.
The Scientific Rationale: The principle of "like dissolves like" is a fundamental concept in chemistry. To effectively dissolve this compound, a solvent must be able to overcome the strong intermolecular forces in the solid state. This often requires a solvent with a similar polarity and the ability to participate in hydrogen bonding.
Experimental Protocol: Small-Scale Solubility Testing
Before committing to a large-scale reaction, it is prudent to perform small-scale solubility tests.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
-
Small vials (e.g., 1-dram vials)
-
Magnetic stir plate and stir bars
-
Heat gun or heating block
Procedure:
-
Add a small, known amount of this compound (e.g., 5 mg) to a vial.
-
Add a measured volume of the test solvent (e.g., 0.5 mL) to the vial.
-
Stir the mixture at room temperature for 10-15 minutes and observe the degree of dissolution.
-
If the solid has not fully dissolved, gently heat the vial while stirring and observe any changes.
-
Record your observations for each solvent, noting complete dissolution, partial dissolution, or insolubility at both room temperature and with heating.
Data Presentation: Qualitative Solubility Observations
| Solvent | Observation at Room Temperature | Observation with Heating |
| Methanol | Soluble[1][2] | - |
| DMF | Likely Soluble | - |
| DMSO | Likely Soluble | - |
| THF | Likely Sparingly Soluble | Likely Soluble |
| Acetonitrile | Likely Sparingly Soluble | Likely Soluble |
Note: "Likely" indicates a high probability of success based on the solvent properties and their common use for similar compounds.
Guide 2: Implementing Co-solvents and Elevated Temperatures
The Challenge: You have identified a primary solvent for your reaction based on the reactivity of your other reagents, but this compound has limited solubility in it.
The Scientific Rationale: A co-solvent system can synergistically increase the solubility of a compound where a single solvent is ineffective. The co-solvent can disrupt the crystal lattice of the solute and create a more favorable solvation environment.[3] Heating provides the necessary energy to break the intermolecular forces holding the solid together, allowing the solvent to interact with and dissolve the solute molecules.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Co-solvent
This protocol provides an example of a nucleophilic aromatic substitution reaction where a co-solvent and heating are used to ensure the dissolution of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., K₂CO₃ or DIPEA)
-
Primary reaction solvent (e.g., THF or Dioxane)
-
Co-solvent (e.g., DMF or NMP)
-
Standard reaction glassware with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the base (1.5 - 2.0 eq).
-
Add the primary reaction solvent (e.g., THF) to the flask.
-
Begin stirring the suspension.
-
Slowly add the co-solvent (e.g., DMF) dropwise until the this compound dissolves. Use the minimum amount of co-solvent necessary.
-
Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to a temperature that ensures continued solubility and promotes the reaction (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous work-up and purification.
Visualization of the Experimental Workflow
Caption: Workflow for Nucleophilic Aromatic Substitution using a Co-solvent.
Guide 3: Utilizing Phase-Transfer Catalysis for Heterogeneous Reactions
The Challenge: Your reaction requires an aqueous phase or a solvent in which this compound is completely insoluble, and heating is not a viable option due to the thermal sensitivity of your reagents.
The Scientific Rationale: Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases.[4][5] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase (e.g., an aqueous phase containing a nucleophile) to the other phase (e.g., an organic phase containing the substrate), where the reaction can then occur.[6] This approach can circumvent the need to dissolve all reactants in a single solvent.
Experimental Protocol: Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol provides a general framework for a phase-transfer catalyzed reaction.
Materials:
-
This compound
-
Nucleophile (soluble in the aqueous phase, e.g., sodium azide, sodium cyanide)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate)
-
Water
-
Standard reaction glassware
Procedure:
-
In a reaction flask, dissolve this compound in the organic solvent.
-
In a separate vessel, dissolve the nucleophile in water.
-
Combine the organic and aqueous solutions in the reaction flask.
-
Add the phase-transfer catalyst (typically 5-10 mol%) to the biphasic mixture.
-
Stir the mixture vigorously at room temperature or with gentle heating. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitor the reaction progress by taking aliquots from the organic layer and analyzing by TLC or LC-MS.
-
Upon completion, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Visualization of the Phase-Transfer Catalysis Logic
Caption: Logical flow of a Phase-Transfer Catalysis reaction.
III. Conclusion
The poor solubility of this compound presents a common yet surmountable challenge in its application. By systematically evaluating solvent systems, employing co-solvents and elevated temperatures, or utilizing advanced techniques such as phase-transfer catalysis, researchers can achieve homogeneous reaction conditions, leading to improved reaction rates, higher yields, and more reproducible results. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this important heterocyclic building block.
IV. References
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research, 33(4). [Link]
-
Sayed, A. A., & El-Gazzar, A. A. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
-
Pfleiderer, W. (1991). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. Pteridines, 2(2), 67-78. [Link]
-
Lambert, F. L., & Smith, J. M. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Molecules, 20(4), 5634-5647. [Link]
-
Bandichhor, R., & Nosse, B. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Journal of Inorganic Biochemistry, 105(11), 1579-1596. [Link]
-
Salcedo-Hernández, R., & Castañeda-Sortibrán, A. N. (2021). Biosynthesis of Pteridines in Insects: A Review. Insects, 12(8), 731. [Link]
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Pushing at the Boundaries of Pterin Chemistry. (2021). Molecules, 26(19), 5857. [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 58(47), 16868-16873. [Link]
-
Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 56413-96-8|this compound. Retrieved from [Link]
-
MDPI. (2021). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Molecules, 26(16), 4991. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). Molecules, 27(23), 8251. [Link]
-
ResearchGate. (2019). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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- 6. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to Synthesized vs. Commercial 5-Amino-6-chloro-2,3-dicyanopyrazine
This guide provides an in-depth comparison of 5-Amino-6-chloro-2,3-dicyanopyrazine synthesized via a plausible laboratory route and its commercially available counterpart. It is designed for researchers, medicinal chemists, and materials scientists who utilize this critical building block and require a robust framework for verifying its identity and purity.
Introduction: The Significance of a Versatile Pyrazine Core
This compound (ACDP) is a highly functionalized heterocyclic compound. Its unique electronic properties, stemming from the electron-withdrawing nitrile groups and the electron-donating amino group on the pyrazine ring, make it a valuable precursor in several advanced scientific fields. In materials science, it serves as a fundamental building block for phthalocyanine and naphthalocyanine analogues, which are essential in the development of functional dyes and organic semiconductors.[1] In drug discovery, the pyrazine core is a well-established scaffold found in numerous therapeutic agents, and derivatives of ACDP are explored for their potential biological activities.[2]
Given its importance, the ability to reliably synthesize and rigorously characterize ACDP is paramount. Sourcing from commercial vendors is common, but in-house synthesis is often necessary for custom applications or cost management. This guide establishes a clear protocol for both a plausible synthesis and the subsequent spectroscopic verification, ensuring that the material used in downstream applications is of certifiable quality.
Synthesis and Characterization Workflow
The overall process involves a plausible chemical synthesis followed by a suite of spectroscopic analyses to confirm the structure and purity of the final product. This workflow is benchmarked against the specifications of a commercial standard.
Caption: Workflow from synthesis to spectroscopic comparison.
Plausible Synthesis Route: From Diaminomaleonitrile
While various specific synthetic routes may exist, a chemically sound and logical approach to synthesizing this compound involves the cyclocondensation of diaminomaleonitrile (DAMN). DAMN is a versatile and common precursor for dicyanopyrazines due to its inherent structure containing two amino groups and two nitrile groups.[3][4]
Reaction Principle: The synthesis hinges on the reaction of DAMN with a C2 synthon that can introduce the chloro and amino functionalities, or a precursor that can be subsequently chlorinated and aminated. A direct approach involves the condensation of DAMN with a reagent that acts as an oxidizing and chlorinating agent, leading to the formation of the pyrazine ring.
Plausible Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add an oxidizing/chlorinating agent like N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature. The use of NCS is a standard method for electrophilic chlorination on electron-rich rings.
-
Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds over several hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a solvent system like ethanol/water to yield the final product as a light yellow to brown crystalline solid.
The Commercial Standard
For this guide, the reference standard is a commercially available this compound. Reputable suppliers like TCI Chemicals and Sigma-Aldrich provide this compound with the following typical specifications:
-
CAS Number: 56413-96-8[5]
-
Purity: >98.0% (often determined by GC and/or total nitrogen analysis)[1]
-
Appearance: Light yellow to brown powder or crystal[1]
-
Melting Point: 206-210 °C[1]
-
Molecular Formula: C₆H₂ClN₅[6]
-
Molecular Weight: 179.57 g/mol [6]
Experimental Protocols for Spectroscopic Analysis
The following protocols are standard operating procedures for acquiring the data necessary to verify the chemical identity of the synthesized compound.
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Methodology (KBr Pellet Technique):
-
Sample Preparation: Gently grind ~1-2 mg of the dried synthesized ACDP into a fine powder using an agate mortar and pestle.
-
Mixing: Add ~100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder to the mortar. Mix thoroughly with the sample until a homogenous, fine powder is obtained. The 1:100 sample-to-matrix ratio is crucial for obtaining a transparent pellet.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply 8,000–10,000 psi of pressure to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the synthesized ACDP in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).
-
Technique: Proton-decoupled (zgdc30 or similar) to produce singlet peaks for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1.0 second.
-
Relaxation Delay: ~2.0 seconds.
-
Number of Scans: 128 or higher, as ¹³C has a low natural abundance.
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation, providing a distinctive fingerprint for structural elucidation.
Methodology (Electron Ionization - MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the gaseous sample molecules with electrons accelerated to a standard energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.
-
Analysis: The resulting molecular ion and fragment ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Comparative Analysis: Synthesized vs. Commercial ACDP
The identity and purity of the synthesized ACDP are confirmed by comparing its spectroscopic data to the expected data for the known structure, which is representative of the commercial standard.
Table 1: Comparison of Expected Spectroscopic Data
| Analysis | Feature | Expected Result for ACDP (Commercial Standard) | Observed in Synthesized Sample? |
| Physical | Appearance | Light yellow to brown crystalline solid | User to complete |
| Melting Point | 206-210 °C | User to complete | |
| FTIR | N-H Stretch | Two medium-sharp bands ~3450-3300 cm⁻¹ (asymmetric & symmetric) | User to complete |
| C≡N Stretch | Strong, sharp band ~2230-2220 cm⁻¹ | User to complete | |
| C=N/C=C Stretch | Bands in the 1650-1550 cm⁻¹ region (aromatic ring) | User to complete | |
| C-Cl Stretch | Band in the 800-600 cm⁻¹ region | User to complete | |
| ¹H NMR | -NH₂ Protons | A broad singlet, ~7.0-8.0 ppm (DMSO-d₆). Integrates to 2H. Exchangeable with D₂O. | User to complete |
| ¹³C NMR | Pyrazine C-NH₂ | ~155-160 ppm | User to complete |
| Pyrazine C-Cl | ~145-150 ppm | User to complete | |
| Pyrazine C-CN (x2) | Two signals ~130-140 ppm | User to complete | |
| Cyano -C≡N (x2) | Two signals ~114-116 ppm | User to complete | |
| MS (EI) | Molecular Ion [M]⁺ | m/z ≈ 179 (for ³⁵Cl) and m/z ≈ 181 (for ³⁷Cl) in a ~3:1 ratio. | User to complete |
| [M-Cl]⁺ | m/z ≈ 144 | User to complete | |
| [M-HCN]⁺ | m/z ≈ 152 | User to complete |
Interpretation and Troubleshooting
-
FTIR: The presence of a broad peak around 3500-3200 cm⁻¹ could indicate residual water (O-H stretch) in the sample. The nitrile (C≡N) peak should be sharp and strong; a weak peak may suggest incomplete reaction or decomposition.
-
NMR: The amino (-NH₂) protons are often broad due to quadrupole broadening and chemical exchange. Adding a drop of D₂O to the NMR tube will cause the -NH₂ peak to disappear, confirming its identity. Extraneous peaks in the ¹H or ¹³C spectra indicate impurities. For example, the absence of a starting material peak (e.g., from DAMN) is a key indicator of reaction completion.
-
Mass Spec: The molecular ion peak is the most crucial piece of data. The characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl) is definitive proof of the presence of one chlorine atom in the molecule. The fragmentation pattern provides a structural fingerprint; significant deviation could indicate an isomer or an incorrect structure. The absence or very low intensity of the molecular ion is possible with EI-MS for some compounds, but fragments should still be consistent with the expected structure.
By systematically following these synthesis and analysis protocols, researchers can confidently produce and validate this compound, ensuring the integrity of their subsequent research and development efforts.
References
-
University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Kintek Press. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
- Jorda, R., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 853-871.
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University of Missouri-St. Louis. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
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University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
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- Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642.
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A Comparative Guide to HPLC and GC for Purity Validation of 5-Amino-6-chloro-2,3-dicyanopyrazine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. 5-Amino-6-chloro-2,3-dicyanopyrazine, a critical building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to quantify its purity and identify potential process-related impurities and degradants. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity validation of this compound. We will delve into the causality behind methodological choices, present detailed, self-validating experimental protocols, and offer a clear comparison of their performance based on established validation parameters.
The Analytical Challenge: Properties of this compound
This compound (MW: 179.57 g/mol ) is a polar, aromatic heterocyclic compound.[1][2] Its structure, featuring an amino group, a chloro substituent, and two nitrile groups, dictates its analytical behavior. The presence of the primary amine makes it susceptible to peak tailing in chromatography, while its relatively low volatility and potential for thermal degradation at elevated temperatures present challenges for GC analysis.[3] The primary goal of any purity method is to separate the main component from potential impurities, which may arise from the synthetic route or subsequent degradation.
A plausible and common synthesis route involves the reaction of diaminomaleonitrile (DAMN) with a chlorinating agent and subsequent cyclization.[4][5] This pathway allows us to anticipate potential impurities for which our analytical methods must be specific:
-
Impurity A: Diaminomaleonitrile (DAMN): Unreacted starting material.
-
Impurity B: 5,6-Diamino-2,3-dicyanopyrazine: An intermediate or byproduct.
-
Impurity C: 5,6-Dichloro-2,3-dicyanopyrazine: A related substance from the synthesis.[1]
-
Impurity D: 5-Amino-2,3-dicyanopyrazine: A potential dechlorination degradant.
-
Impurity E: 5-Hydroxy-6-chloro-2,3-dicyanopyrazine: A potential hydrolysis product.
An effective analytical method must be able to resolve this compound from these and other potential impurities, demonstrating specificity as mandated by regulatory guidelines such as ICH Q2(R1).[6][7]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is exceptionally well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound. By utilizing a liquid mobile phase, the separation occurs at or near ambient temperature, mitigating the risk of on-instrument degradation.
Causality in HPLC Method Design
The choice of a reversed-phase (RP) HPLC method is a logical starting point due to its versatility. However, the polar and basic nature of the analyte's amino group can lead to undesirable interactions with residual silanols on standard C18 columns, resulting in poor peak shape. To counteract this, a modern, polar-embedded or polar-endcapped C18 column is selected. These columns are designed to be more compatible with highly aqueous mobile phases and provide better peak shape for polar compounds.[8][9] The mobile phase composition is critical; a low pH is chosen to ensure the amino group is protonated, which generally leads to more consistent interactions with the stationary phase and improved peak symmetry. A phosphate buffer is selected for its excellent buffering capacity in the acidic range.
Experimental Workflow: HPLC-UV Purity Assay
Caption: HPLC-UV Experimental Workflow Diagram.
Detailed HPLC Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-18 min: 70% B
-
18-18.1 min: 70% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same procedure.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
5. Calculation:
-
Purity is calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
While HPLC is often the primary choice, GC can be a valuable orthogonal technique, particularly for identifying volatile or semi-volatile impurities that may not be well-retained in reversed-phase HPLC. However, direct analysis of this compound by GC is challenging due to its polarity and potential for thermal degradation.[3]
Causality in GC Method Design
To overcome the inherent difficulties of analyzing a polar amine by GC, a derivatization step is essential.[3] Silylation is a common and effective technique where active hydrogens on the amino group are replaced with a non-polar trimethylsilyl (TMS) group. This process, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[10] A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is chosen for its versatility in separating a wide range of derivatized compounds. A Flame Ionization Detector (FID) is selected for its robustness and wide linear range for carbon-containing compounds. For impurity identification, Mass Spectrometry (MS) would be the detector of choice.
Experimental Workflow: GC-FID Purity Assay with Derivatization
Caption: GC-FID Experimental Workflow Diagram.
Detailed GC Protocol
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
2. Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine and sonicate briefly to dissolve.
-
Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat in a heating block at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID.
-
Detector Temperature: 300 °C.
4. System Suitability:
-
Inject the derivatized standard solution five times. The RSD for the peak area of the derivatized main component should be ≤ 2.0%.
5. Calculation:
-
Purity is calculated using the area normalization method. Note that derivatization can produce side-products, which must be distinguished from actual sample impurities.
Method Validation and Performance Comparison
Both the HPLC and GC methods must be validated according to ICH Q2(R1) guidelines to be considered reliable for purity determination.[6][7][11] The validation process ensures the method is suitable for its intended purpose by assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).
| Parameter | HPLC-UV Method | GC-FID Method (with Derivatization) | Commentary & Justification |
| Specificity | High. Can resolve polar, non-volatile impurities and degradants. Specificity is demonstrated by separating the main peak from known impurities and placebo components. | High (for volatile impurities). Excellent for separating volatile and semi-volatile impurities. Derivatization adds complexity, as reagent peaks and byproducts may interfere. | HPLC is generally superior for non-volatile synthesis byproducts and hydrolysis degradants. GC excels at identifying residual solvents or volatile starting materials. |
| Analyte Stability | High. Analysis at ambient temperature prevents degradation of the analyte. | Moderate. The analyte is derivatized to improve stability, but some thermally labile impurities might still degrade in the hot injector. | The primary advantage of HPLC for this molecule is the avoidance of high temperatures, ensuring the observed impurity profile is accurate. |
| Sample Preparation | Simple. Involves dissolving the sample in a suitable diluent and filtering. | Complex. Requires a multi-step, time-controlled derivatization reaction. Requires anhydrous conditions. | The simplicity and robustness of the HPLC sample preparation make it more suitable for routine quality control environments. |
| Linearity | Excellent. Typically demonstrates linearity over a wide concentration range (e.g., LOQ to 120% of target conc.) with R² > 0.999.[6] | Good. Linearity is dependent on the efficiency and reproducibility of the derivatization step. R² > 0.99 is achievable. | Both methods can achieve acceptable linearity, but HPLC is often more straightforward to validate in this regard. |
| Precision (RSD) | Excellent. Repeatability and intermediate precision RSDs are typically <1.0% for the main component.[7] | Good. RSDs are generally slightly higher than HPLC (<2.0%) due to the added variability of the derivatization step. | The lower variability of the HPLC method leads to higher precision. |
| Accuracy (% Recovery) | Excellent. Typically 98.0-102.0% recovery in spike/recovery studies.[7] | Good. Typically 95.0-105.0% recovery, influenced by derivatization efficiency. | Both methods can provide accurate results, but recovery studies for the GC method must account for the derivatization yield. |
| Limit of Quantitation (LOQ) | Low. Can be optimized to detect and quantify impurities at levels of 0.05% or lower relative to the main component. | Very Low. FID is highly sensitive, and with an optimized method, LOQs can be comparable to or even lower than HPLC-UV for certain impurities. | The choice depends on the specific impurities of interest. GC-FID offers excellent sensitivity for volatile organic impurities. |
Conclusion: Selecting the Right Tool for the Job
For the routine purity validation of this compound, HPLC is the superior primary technique. Its ability to analyze the polar, non-volatile compound directly at ambient temperature provides a more accurate and robust representation of the sample's purity. The simpler sample preparation and higher precision make it ideal for quality control applications where throughput and reliability are paramount.
However, GC should not be dismissed. It serves as an excellent orthogonal and complementary method . A validated GC method is invaluable for:
-
Confirming Purity: Using a technique with a different separation mechanism provides a higher degree of confidence in the purity value.
-
Detecting Volatile Impurities: GC is far more effective at detecting and quantifying low-level volatile impurities, such as residual synthesis solvents, which might be missed by HPLC.
-
Investigative Analysis: When coupled with a mass spectrometer (GC-MS), it is a powerful tool for identifying unknown volatile or semi-volatile impurities.
In a comprehensive drug development program, employing both a primary HPLC method for release and stability testing and a supporting GC method for specific impurity investigations constitutes a robust, self-validating analytical strategy. This dual-pronged approach ensures a thorough understanding of the purity profile of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
References
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available at: [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. (2025). PubMed. Available at: [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
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Chromtech. (n.d.). Reversed Phase HPLC of Polar Compounds. Available at: [Link]
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ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
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Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Available at: [Link]
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SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]
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Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available at: [Link]
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Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
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PubMed Central (PMC). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Available at: [Link]
-
University of East Anglia. (n.d.). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Available at: [Link]
-
MDPI. (n.d.). Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. Available at: [Link]
-
RSC Publishing. (n.d.). Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis. Available at: [Link]
-
ResearchGate. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. Available at: [Link]
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ACS Publications. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]
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PubMed. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Available at: [Link]
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A Comparative Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine in Synthetic Chemistry
This guide provides an in-depth comparison of 5-Amino-6-chloro-2,3-dicyanopyrazine (ACDP) with other key pyrazine derivatives used in modern synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying chemical principles and strategic advantages of employing ACDP as a core building block. We will dissect its reactivity, compare its synthetic utility against common alternatives, and provide actionable experimental data to inform your research and development efforts.
The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have cemented its status as a "privileged scaffold."[3] Pyrazine derivatives are integral to numerous FDA-approved drugs, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[4][5] Notable examples include the tuberculosis drug Pyrazinamide, the diuretic Amiloride, and the kinase inhibitor Gilteritinib.[4][5] The strategic functionalization of the pyrazine core is therefore a critical endeavor in the discovery of new therapeutic agents.
Deep Dive: this compound (ACDP)
This compound, hereafter referred to as ACDP, is a highly functionalized and versatile pyrazine derivative. Its structure is uniquely engineered for sequential, regioselective reactions, making it an exceptionally powerful building block.
Structural Features and Inherent Reactivity
The synthetic power of ACDP stems from the specific arrangement of its four substituents:
-
Chloro Group (-Cl): Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
-
Dicyano Groups (-CN): These two powerful electron-withdrawing groups are positioned ortho and para to the chloro substituent. They strongly activate the pyrazine ring, making the carbon atom attached to the chlorine highly electrophilic and exceptionally susceptible to nucleophilic attack.
-
Amino Group (-NH₂): This electron-donating group can act as an internal nucleophile for subsequent cyclization reactions or be used as a handle for further derivatization.
This precise configuration of activating, leaving, and nucleophilic groups within a single molecule allows for a controlled, multi-step synthetic strategy, which is often not possible with less-functionalized pyrazines.
Physicochemical Properties of ACDP
| Property | Value | Source |
| CAS Number | 56413-96-8 | [6] |
| Molecular Formula | C₆H₂ClN₅ | [7] |
| Molecular Weight | 179.57 g/mol | [7] |
| Appearance | Light yellow to brown powder/crystal | [8] |
| Melting Point | 208-210 °C | [8] |
| Solubility | Soluble in Methanol | [8] |
Synthesis of this compound
The common synthetic route to ACDP and related compounds often begins with diaminomaleonitrile (DAMN), highlighting the modular nature of pyrazine synthesis.[9] The workflow below illustrates a typical pathway.
Caption: General synthetic workflow for ACDP.
Comparative Analysis: ACDP vs. Other Pyrazine Derivatives
The true value of ACDP is best understood when compared to other common pyrazine building blocks. We will examine its performance against two key alternatives: 2,3-Dichloropyrazine and 2-Amino-3-chloropyrazine .
Alternative 1: 2,3-Dichloropyrazine
This derivative offers two leaving groups, enabling sequential SNAr reactions. However, it lacks the strong activating cyano groups found in ACDP.
Alternative 2: 2-Amino-3-chloropyrazine
This compound is structurally closer to ACDP but is missing the critical dicyano substituents. This allows for a direct assessment of the activating effect of the nitrile groups.
Comparative Data Summary
| Feature | This compound (ACDP) | 2,3-Dichloropyrazine | 2-Amino-3-chloropyrazine |
| Key Structural Elements | -NH₂, -Cl, two -CN | Two -Cl | -NH₂, -Cl |
| Ring Activation for SNAr | Very High: Strongly activated by two electron-withdrawing cyano groups. | Moderate: Activated by ring nitrogens and second chlorine. | Low: Deactivated by electron-donating amino group. |
| Reactivity Towards Nucleophiles | High reactivity. Reactions often proceed at or below room temperature. | Moderate reactivity. Often requires elevated temperatures and/or stronger nucleophiles. | Low reactivity. Requires harsh conditions (high heat, strong base) for SNAr. |
| Regioselectivity | Excellent. One defined site for SNAr, with the amino group for subsequent steps. | Good. The two chlorine atoms are equivalent initially, but substitution can influence the second site. | Excellent. One defined site for SNAr. |
| Synthetic Versatility | High. Ideal for building complex fused systems like pteridines via sequential SNAr and cyclization.[10][11] | Moderate. Useful for introducing two different nucleophiles sequentially. | Limited. Primarily used to introduce a single nucleophile. |
Causality in Action: Reactivity Explained
The dramatic difference in reactivity between these derivatives is a direct consequence of their electronic structures. The SNAr reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate dictates the reaction rate.
Caption: Influence of substituents on SNAr reaction rates.
In ACDP, the powerful electron-withdrawing cyano groups delocalize and stabilize the negative charge of the Meisenheimer complex, dramatically lowering the activation energy and accelerating the reaction. Conversely, in 2-Amino-3-chloropyrazine, the electron-donating amino group destabilizes this intermediate, making the reaction much more difficult. 2,3-Dichloropyrazine represents an intermediate case. This fundamental electronic difference is the primary reason why researchers choose ACDP for syntheses requiring facile and clean nucleophilic substitution.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, actionable steps for the synthesis and application of ACDP.
Protocol 1: Synthesis of this compound (ACDP) from 5,6-Dichloropyrazine-2,3-dicarbonitrile
-
Objective: To perform a regioselective nucleophilic substitution of one chlorine atom with ammonia.
-
Materials:
-
5,6-Dichloropyrazine-2,3-dicarbonitrile (1.0 eq)
-
Ammonia (7 N solution in Methanol, 5.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 5,6-Dichloropyrazine-2,3-dicarbonitrile in DCM in a sealed reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the methanolic ammonia solution to the reaction mixture while stirring.
-
Seal the vessel and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield ACDP as a yellow solid.
-
Protocol 2: SNAr Reaction with a Thiol Nucleophile
-
Objective: To demonstrate the high reactivity of ACDP by displacing the chlorine with a sulfur nucleophile, a key step in building more complex molecules.
-
Materials:
-
This compound (ACDP) (1.0 eq)
-
4-Methoxythiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of ACDP in DMF, add 4-Methoxythiophenol and Potassium Carbonate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. The high reactivity of ACDP means the reaction is often complete within this short timeframe at ambient temperature.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
The product, 5-amino-6-((4-methoxyphenyl)thio)pyrazine-2,3-dicarbonitrile, can be further purified by recrystallization if necessary.
-
Conclusion: Strategic Application in Synthesis
While simpler pyrazine derivatives like 2,3-dichloropyrazine and 2-amino-3-chloropyrazine have their place in synthesis, This compound offers a superior strategic advantage for specific applications. Its unique combination of a highly activated leaving group, potent activating groups, and a strategically placed amino group makes it the building block of choice for:
-
Rapid SNAr reactions under mild conditions.
-
Sequential functionalization where an initial nucleophilic substitution is followed by an intramolecular cyclization involving the amino group.
-
The construction of complex, nitrogen-rich fused heterocyclic systems, such as pteridines and their analogs , which are of significant interest in drug discovery.[10][12]
By understanding the inherent reactivity endowed by its specific functionalization, researchers can leverage ACDP to streamline synthetic routes, improve yields, and access complex molecular architectures that would be difficult to obtain using simpler pyrazine alternatives.
References
-
Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
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Journal of the Chemical Society D. (n.d.). Synthesis of pteridines, unsubstituted in the 4-position, from pyrazines via 3,4-dihydropteridines. RSC Publishing. Retrieved from [Link]
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MDPI. (n.d.). Biosynthesis of Pteridines in Insects: A Review. Retrieved from [Link]
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C&EN Global Enterprise. (n.d.). New Pteridine Synthesis. ACS Publications. Retrieved from [Link]
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Unknown Source. (n.d.). Exploring the Synthesis and Applications of Pyrazine Dicarbonitriles. Retrieved from [Link]
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. Retrieved from [Link]
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Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]
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NIH. (2022, November 27). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide to Alternative Precursors for the Synthesis of Functionalized Dicyanopyrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, functionalized dicyanopyrazines are pivotal scaffolds. Their inherent electronic properties and versatile reactivity make them valuable building blocks for pharmaceuticals, functional materials, and photosensitizers. The classical and most prevalent route to these important heterocycles involves the condensation of diaminomaleonitrile (DAMN) with α-dicarbonyl compounds. While effective, the exploration of alternative precursors is crucial for expanding the structural diversity of accessible dicyanopyrazines and for accommodating a wider range of functional groups.
This guide provides a comprehensive comparison of alternative precursors for the synthesis of functionalized dicyanopyrazines, with a focus on diaminomaleonitrile (DAMN) as the benchmark, and exploring diiminosuccinonitrile (DISN) and α-amino nitriles as viable alternatives. We will delve into the mechanistic underpinnings of each synthetic route, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Benchmark: Diaminomaleonitrile (DAMN) Condensation
Diaminomaleonitrile (DAMN) stands as the most widely employed and well-documented precursor for the synthesis of dicyanopyrazines.[1] Its reaction with a diverse array of 1,2-dicarbonyl compounds provides a straightforward and often high-yielding route to the desired pyrazine core.[2]
Mechanism of the Reaction:
The reaction proceeds through a condensation mechanism. The nucleophilic amino groups of DAMN attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a cyclization and subsequent dehydration to yield the aromatic dicyanopyrazine ring. The driving force for this reaction is the formation of the stable, aromatic pyrazine system.
Sources
A Comparative Guide to the Fluorescence Properties of 5-Amino-6-substituted-2,3-dicyanopyrazine Derivatives
This guide provides a detailed comparative analysis of the fluorescence properties of a series of 5-amino-6-substituted-2,3-dicyanopyrazine derivatives. Understanding the structure-property relationships of these fluorophores is critical for their application in molecular probes, chemosensors, and optoelectronic materials. This document synthesizes experimental data to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and designing dicyanopyrazine-based fluorescent compounds.
Introduction: The Dicyanopyrazine Core as a Versatile Fluorophore
The 2,3-dicyanopyrazine scaffold is a privileged structure in the design of fluorescent molecules. The electron-withdrawing nature of the two cyano groups and the pyrazine ring, combined with the electron-donating potential of an amino group at the 5-position, creates a classic push-pull system. This intramolecular charge transfer (ICT) character is the foundation of their rich photophysical properties, including their sensitivity to the local environment.
This guide will focus on a comparative analysis of derivatives of 5-amino-2,3-dicyanopyrazine, where substituents on both the amino group and the 6-position of the pyrazine ring are systematically varied. We will explore how these structural modifications influence key fluorescence parameters such as absorption and emission wavelengths, Stokes shift, and fluorescence intensity.
Comparative Analysis of Photophysical Properties
A study by Al-Majid et al. provides a valuable dataset for comparing the fluorescence properties of a series of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. While the core is not the 5-amino-6-chloro-2,3-dicyanopyrazine specified in the topic, the systematic variation of substituents in this closely related series offers significant insights into the structure-property relationships that are directly applicable.
The following table summarizes the UV-Vis absorption and fluorescence emission data for a selection of these derivatives in dichloromethane (CH₂Cl₂).[1]
Table 1: Photophysical Data of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile Derivatives in CH₂Cl₂ [1]
| Compound ID | R (at 5-amino) | R' (at 6-position) | λ_abs (nm) | λ_em (nm) at λ_ex = 373 nm |
| 13a | Cyclohexyl | Phenyl | 267, 303, 373 | 455 |
| 13b | Cyclohexyl | p-Tolyl | 267, 303, 373 | 455 |
| 13c | Cyclohexyl | 4-Chlorophenyl | 267, 303, 373 | 455 |
| 13f | Cyclohexyl | Biphenyl | 267, 303, 373 | 455 |
| 13h | t-Butyl | Phenyl | 267, 303, 373 | 458 |
| 13i | t-Butyl | p-Tolyl | 267, 303, 373 | 458 |
| 13j | t-Butyl | 4-Methoxyphenyl | 267, 303, 373 | 460 |
| 13k | t-Butyl | Biphenyl | 267, 303, 373 | 458 |
Data extracted from Al-Majid, A. M., et al. (2022).[1]
Analysis of Substituent Effects
From the data presented in Table 1, several key trends emerge:
-
Consistency in Absorption and Emission Maxima: All the tested compounds exhibit similar UV-Vis spectral features with absorption peaks around 267, 303, and 373 nm.[1] When excited at 373 nm, the emission maxima are all located in the 455-460 nm range, indicating that the fundamental electronic transitions are largely conserved across this series of derivatives.[1]
-
Influence of the Amino Substituent: Comparing the cyclohexylamino derivatives (13a, 13b, 13c, 13f) with the t-butylamino derivatives (13h, 13i, 13j, 13k), there is a slight red-shift in the emission for the t-butyl substituted compounds.[1] This could be attributed to the greater electron-donating ability of the t-butyl group compared to the cyclohexyl group, which would enhance the intramolecular charge transfer character.
-
Impact of the 6-Position Substituent: The nature of the aryl group at the 6-position appears to have a minor influence on the emission maximum within this series. For instance, among the t-butylamino derivatives, substituting the phenyl group (13h) with a more electron-donating p-methoxyphenyl group (13j) results in a small red-shift of 2 nm.[1]
It is important to note that while the emission maxima are similar, the fluorescence intensities show significant variation. The study qualitatively notes that chromophores containing both phenyl/4-substituted phenyl and cyclohexyl rings showed enhanced emission.[1] A comprehensive analysis would require quantitative quantum yield measurements.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key fluorescence measurements.
Synthesis of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles
A general method for synthesizing related N-substituted aminopyrazines involves the aminodehalogenation of a chloro-substituted pyrazine. The following protocol is adapted from a microwave-assisted synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles and can be modified for this compound derivatives.[2][3]
Experimental Workflow: Synthesis of N-Substituted Aminopyrazines
Caption: Microwave-assisted synthesis workflow.
Step-by-Step Protocol:
-
Reactant Preparation: In a microwave reactor vessel, combine 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1 mmol), the desired substituted benzylamine (1.1 mmol), and triethylamine (1.5 mmol) in acetonitrile (5 mL).
-
Microwave Synthesis: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 30 minutes.
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture into cold water (50 mL) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitrile.[2]
Measurement of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.
Experimental Workflow: Relative Quantum Yield Measurement
Caption: Workflow for relative quantum yield determination.
Step-by-Step Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-visible region.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Data Integration: Integrate the area under the emission spectrum for each solution.
-
Quantum Yield Calculation: Calculate the relative quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Solvatochromism: Probing the Environment
The intramolecular charge transfer nature of 5-amino-2,3-dicyanopyrazine derivatives makes their fluorescence properties sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This property can be exploited for sensing applications.
A qualitative assessment of solvatochromism involves measuring the absorption and emission spectra of the compound in a range of solvents with varying polarities. A significant shift in the emission maximum with increasing solvent polarity is indicative of a solvatochromic effect. For push-pull systems like the dicyanopyrazines, a red-shift (bathochromic shift) in emission is typically observed in more polar solvents. This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules than the ground state.
Conclusion and Future Outlook
This guide has provided a comparative analysis of the fluorescence properties of a series of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles as a model system for understanding the broader class of 5-amino-6-substituted-2,3-dicyanopyrazine derivatives. The experimental data reveal that while the core structure dictates the general spectral region of absorption and emission, subtle modifications to the amino and pyrazine ring substituents can fine-tune the photophysical properties.
Future research should focus on the systematic synthesis and characterization of a broader range of this compound derivatives. Specifically, the quantitative measurement of quantum yields and a thorough investigation of their solvatochromic behavior in a wide array of solvents will be crucial for unlocking their full potential in various applications. The detailed experimental protocols provided herein offer a solid foundation for such future investigations.
References
-
Al-Majid, A. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8278. Available at: [Link]
-
Matsuoka, M., et al. (1990). New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. Dyes and Pigments, 12(4), 265-275. Available at: [Link]
-
Jampilek, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 884-908. Available at: [Link]
-
Jampilek, J., et al. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. International Journal of Molecular Sciences, 15(1), 884-908. Available at: [Link]
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- 3. "N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-" by Aidan Coffey, Jiahui Guo et al. [sword.mtu.ie]
A Comparative Guide to the Biological Activity of 5-Amino-6-chloro-2,3-dicyanopyrazine and Other Nitrogen Heterocycles
In the vast landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds stand as a cornerstone of drug discovery, forming the structural core of a significant percentage of pharmaceuticals.[1] Their rich chemical diversity and capacity for specific interactions with biological targets have led to the development of numerous therapeutic agents.[2][3] Among these, the pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, has garnered considerable attention for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
This guide provides an in-depth comparative analysis of the biological activity of a specific pyrazine derivative, 5-Amino-6-chloro-2,3-dicyanopyrazine, contextualized against other prominent nitrogen heterocycles. By examining its structure-activity relationships alongside established compounds, we aim to elucidate its potential therapeutic value and guide future research endeavors.
The Pyrazine Core: A Privileged Scaffold
The pyrazine ring is a versatile pharmacophore, with its nitrogen atoms acting as hydrogen bond acceptors, facilitating strong interactions with biological receptors.[4] The inherent electron-deficient nature of the ring system also influences its reactivity and metabolic stability. The biological profile of pyrazine derivatives can be extensively modulated through the introduction of various substituents, a strategy that has been effectively employed to develop potent therapeutic agents.[5]
Profiling this compound
While specific experimental data on the biological activity of this compound is not extensively documented in publicly available literature, we can infer its potential activities based on the analysis of its structural motifs and related compounds.
Structural Features and Predicted Activity:
-
Dicyano Group (-CN): The two cyano groups are strong electron-withdrawing groups. This feature can significantly influence the molecule's electronic properties, potentially enhancing its ability to interact with enzymatic targets. In other heterocyclic systems, cyano groups have been associated with various biological activities.
-
Amino Group (-NH2): The amino group can act as a hydrogen bond donor, a critical feature for molecular recognition by biological targets. Its position on the pyrazine ring can influence the molecule's overall polarity and binding orientation.
-
Chloro Group (-Cl): The presence of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.
Based on these features and data from related dicyanopyrazine and aminopyrazine compounds, this compound is a candidate for investigation in the realms of anticancer and antimicrobial activities. For instance, other pyrazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2]
Comparative Analysis with Other Nitrogen Heterocycles
To better understand the potential of this compound, it is instructive to compare it with other classes of nitrogen heterocycles with well-established biological activities.
Anticancer Activity: A Comparative Overview
The search for novel anticancer agents is a major focus of medicinal chemistry. Nitrogen heterocycles are a rich source of compounds with potent cytotoxic and antiproliferative activities.[2]
| Compound/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline Derivative (11) | U251 (Glioblastoma) | 11.9 | [6] |
| Pyrazoline Derivative (11) | AsPC-1 (Pancreatic) | 16.8 | [6] |
| Pyrazolo[3,4-b]pyrazine (25j) | MCF-7 (Breast) | 2.22 | [7] |
| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | N/A |
| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | N/A |
| Phenanthro-triazine-3-thiol (P1) | MOLT-4 (Leukemia) | 7.1 | [8] |
| Phenanthro-triazine-3-thiol (P11) | MCF-7 (Breast) | 15.4 | [8] |
| Gold(III) Pyrazine Complex (2) | HL60 (Leukemia) | Submicromolar | [9] |
| Gold(III) Pyrazine Complex (2) | MCF-7 (Breast) | Submicromolar | [9] |
| Gold(III) Pyrazine Complex (2) | A549 (Lung) | 7.8 | [9] |
| s-Triazine Derivative (22) | HL-60 (Leukemia) | 26.3 | [10] |
| s-Triazine Derivative (22) | MCF-7 (Breast) | 32.3 | [10] |
Discussion:
-
Pyrazines and their Derivatives: The data highlights that pyrazine-containing structures, such as pyrazolines and pyrazolo[3,4-b]pyrazines, can exhibit potent anticancer activity with IC50 values in the low micromolar range.[6][7] The gold(III) complex incorporating a pyrazine ligand demonstrates particularly high potency, suggesting that metal complexation could be a viable strategy to enhance the activity of this compound.[9]
-
Quinolines: Quinoline derivatives are well-established anticancer agents, with some compounds showing efficacy comparable to or better than pyrazine derivatives against breast cancer cells. N/A
-
Triazines: Triazine derivatives also display a broad range of anticancer activities.[8][10] The phenanthro-triazine scaffold shows promising activity, indicating that fused-ring systems can be a fruitful area of exploration.[8]
The structural features of this compound, particularly its electron-withdrawing groups, suggest that it could function as an inhibitor of key cellular signaling pathways implicated in cancer, such as protein kinases. Further screening against a panel of cancer cell lines is warranted.
Antimicrobial Activity: A Comparative Overview
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Nitrogen heterocycles have historically been a vital source of antibacterial and antifungal drugs.[1][11]
| Compound/Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridine/Pyrazine Derivatives | E. coli | 25-50 | [12] |
| Pyridine/Pyrazine Derivatives | B. subtilis | 50 | [12] |
| Quinoline Derivatives | Various Bacteria | 3.12 - 50 | [13][14] |
| Quinoline-based Hybrid (7b) | S. aureus | 2 | [15] |
| Quinoline-based Hybrid (7b) | M. tuberculosis H37Rv | 10 | [15] |
| 1,3,5-Triazine Derivative (10) | S. aureus (MRSA) | Comparable to Ampicillin | N/A |
| 1,3,5-Triazine Derivative (13) | E. coli | Comparable to Ampicillin | N/A |
| Piperidinothiosemicarbazone of Pyridine (14) | S. aureus | 0.06 | [16] |
Discussion:
-
Pyrazines: While some pyrazine derivatives show moderate antibacterial activity, the data suggests that other heterocyclic systems might offer greater potency.[12][16] However, the specific substitutions on this compound could lead to enhanced antimicrobial effects that have not yet been explored.
-
Quinolines: The quinoline scaffold is the basis for many potent antibacterial agents.[13][14] The quinoline-based hydroxyimidazolium hybrids, for example, show excellent activity against S. aureus and M. tuberculosis, highlighting the potential of this class.[15]
-
Triazines: 1,3,5-Triazine derivatives have demonstrated significant antimicrobial activity, with some compounds showing efficacy comparable to the antibiotic ampicillin. N/A This suggests that the arrangement of nitrogen atoms within the heterocyclic ring plays a crucial role in determining antimicrobial potency.
Experimental Methodologies
To facilitate further research and comparative studies, standardized experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow Diagram:
Caption: Workflow for determining IC50 values using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Potential Mechanism of Action and Signaling Pathways
Many heterocyclic compounds exert their biological effects by interacting with specific signaling pathways. For instance, a common mechanism for anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Hypothetical Kinase Inhibition Pathway:
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
This diagram illustrates how a compound like this compound could potentially inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that lead to cancer cell proliferation and survival. The electron-withdrawing nature of the dicyano and chloro substituents may enhance the binding affinity of the pyrazine core to the ATP-binding pocket of kinases.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is emerging, a comparative analysis based on its structural features and the activities of related nitrogen heterocycles provides a strong rationale for its investigation as a potential therapeutic agent.
Key Takeaways:
-
The pyrazine scaffold is a proven platform for the development of biologically active compounds.
-
The substituents on this compound (amino, chloro, dicyano) are known to modulate biological activity in other heterocyclic systems.
-
Comparative data suggests that this compound is a promising candidate for anticancer and antimicrobial screening.
Future Research:
-
In Vitro Screening: The immediate next step is to perform comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
Mechanism of Action Studies: Should promising activity be identified, subsequent studies should focus on elucidating the mechanism of action, such as kinase inhibition assays or DNA binding studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound will be crucial to establish a clear SAR and optimize the lead compound for improved potency and selectivity.
By systematically exploring the biological potential of this and related dicyanopyrazine derivatives, new avenues for the development of novel therapeutics may be uncovered.
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A Comparative Guide to the Synthesis of 5-Amino-6-chloro-2,3-dicyanopyrazine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-6-chloro-2,3-dicyanopyrazine is a crucial building block in the synthesis of various pharmacologically active compounds and functional materials. Its unique electronic and structural features make it a valuable intermediate in the development of novel therapeutics and advanced materials. The economic viability and overall efficiency of producing this key intermediate are paramount for research and development. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic pathways to this compound, offering field-proven insights and detailed experimental protocols to inform strategic decisions in its procurement and synthesis.
Pathway 1: The Diaminomaleonitrile (DAMN) Condensation Route
This pathway commences with the readily available and relatively inexpensive diaminomaleonitrile (DAMN). The core pyrazine ring is constructed through a condensation reaction with a two-carbon synthon, followed by chlorination to yield the target molecule.
Causality Behind Experimental Choices
The choice of DAMN as a starting material is predicated on its bifunctional nature, possessing both nucleophilic amino groups and electron-withdrawing nitrile groups, which facilitates the desired cyclization. Glyoxal is a common and cost-effective C2-synthon for pyrazine synthesis from 1,2-diamines. The subsequent chlorination step is crucial for introducing the desired chloro-substituent, which can be a handle for further chemical modifications.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound starting from DAMN.
Experimental Protocol (Hypothetical)
-
Synthesis of 2,3-Dicyano-5,6-dihydropyrazine-5,6-diol: To a solution of diaminomaleonitrile (1 eq.) in a suitable solvent (e.g., ethanol), an aqueous solution of glyoxal (1 eq.) is added dropwise at room temperature. The reaction mixture is stirred for a specified time until the formation of the diol intermediate is observed by TLC.
-
Synthesis of this compound: The crude diol intermediate is then treated with a chlorinating and dehydrating agent, such as phosphorus oxychloride (POCl₃), at elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization.
Cost-Benefit Analysis: Pathway 1
| Factor | Analysis |
| Cost of Starting Materials | Diaminomaleonitrile and glyoxal are relatively inexpensive bulk chemicals. |
| Reagent Cost | Phosphorus oxychloride is a common and moderately priced reagent. |
| Yield | The overall yield for this pathway is not well-documented and is expected to be moderate due to the multi-step nature and potential for side reactions. |
| Scalability | The condensation reaction is generally scalable. However, the use of phosphorus oxychloride can pose challenges on a large scale due to its reactivity and the need for careful handling. |
| Safety & Environmental Impact | Phosphorus oxychloride is a hazardous and corrosive substance that requires specialized handling and disposal procedures. The reaction can generate hazardous byproducts. |
Pathway 2: The Dichlorodicyanopyrazine Amination Route
This pathway begins with a pre-formed dichlorinated pyrazine core, 2,3-dichloro-5,6-dicyanopyrazine, and introduces the amino group via a nucleophilic aromatic substitution reaction.
Causality Behind Experimental Choices
The electron-withdrawing nature of the two cyano groups and the pyrazine ring activates the chloro-substituents towards nucleophilic attack. This allows for the selective displacement of one chlorine atom by an amine nucleophile under controlled conditions. This approach offers a more convergent and potentially higher-yielding route to the final product.
Synthetic Scheme
A Guide to Assessing the Novelty and Patentability of New 5-Amino-6-chloro-2,3-dicyanopyrazine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the novelty and patentability of a new chemical entity derived from 5-Amino-6-chloro-2,3-dicyanopyrazine. We will move beyond theoretical patent law and delve into the practical, experimental steps required to build a robust case for a new invention. Our focus will be on generating compelling, comparative data that demonstrates non-obviousness and utility—the cornerstones of a successful patent application.
Section 1: The Foundation of Patentability in Chemical Arts
A patent grants an inventor exclusive rights to their invention for a limited time, typically 20 years from the filing date.[1] To secure a chemical patent, the invention must meet three core statutory requirements:
-
Novelty : The invention must be new and not previously disclosed in the public domain.[1] A thorough prior art search is essential to establish novelty.[1]
-
Utility : The invention must have a specific, substantial, and credible use.[1] A new chemical compound without a defined purpose is not patentable.[1]
-
Non-Obviousness : The invention must not be an obvious modification of existing prior art to a person having ordinary skill in the art (PHOSITA).[2] This is often the most challenging hurdle. Demonstrating "unexpected results"—that the new compound exhibits properties that are surprising or superior to what the prior art would suggest—is a powerful strategy to overcome an obviousness rejection.[3][4][5]
Our objective is to design an experimental plan that directly addresses these requirements, with a particular focus on generating data that supports a strong argument for non-obviousness.
Section 2: The Subject Matter: From Known Scaffold to Novel Derivative
The starting point for our investigation is this compound (CAS 56413-96-8), a known and commercially available heterocyclic compound.[6] Its structure contains several points for modification, notably the chloro and amino groups.
A critical piece of prior art is U.S. Patent 3,879,394, which discloses amino derivatives of 2,3-dichloro-5,6-dicyanopyrazine as fluorescing agents. This patent establishes that modification at the chloro position is known and that the resulting compounds can have fluorescent properties. Therefore, simply substituting the chlorine with another group may be considered obvious.
To build a case for a new, patentable derivative, we must introduce a modification that leads to unexpectedly superior properties in a defined application. For this guide, we will hypothesize a novel derivative, which we will call NewPyrazine-K , and focus on establishing its utility and non-obviousness as a protein kinase inhibitor, a common application for pyrazine-based molecules.[1][7][8]
Hypothetical Novel Derivative (NewPyrazine-K):
We propose the synthesis of 5-amino-6-(4-methoxyphenyl)-2,3-dicyanopyrazine via a Suzuki-Miyaura cross-coupling reaction. This reaction will replace the chlorine atom with a 4-methoxyphenyl group.
Rationale for this choice:
-
Synthetic Feasibility: The Suzuki coupling is a robust and well-established method for creating C-C bonds on heteroaryl chlorides.[9][10][11]
-
Potential for Novelty: While modifications of the pyrazine core are known, the specific properties of this exact structure are unlikely to be disclosed.
-
Plausibility of Unexpected Results: The introduction of the 4-methoxyphenyl group could alter the electronic and steric properties of the molecule in a way that leads to potent and selective inhibition of a specific protein kinase, an effect that may not be predictable from the starting materials.
Section 3: Synthesis and Characterization Workflow
The first step is to synthesize and thoroughly characterize both the parent compound (for use as a direct comparator) and our novel derivative, NewPyrazine-K.
Caption: Workflow for Synthesis and Characterization of NewPyrazine-K.
Protocol 3.1: Synthesis of NewPyrazine-K via Suzuki Coupling
This protocol is adapted from established methods for Suzuki coupling on chloropyrazines.[9][12]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), followed by a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product, NewPyrazine-K, using NMR (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and FT-IR.
Section 4: Generating Comparative Data for Non-Obviousness
To argue for the patentability of NewPyrazine-K, we must demonstrate that it possesses unexpected and superior properties compared to the closest prior art. In this case, the most relevant comparator is the starting material, this compound ("Parent Compound"). We will focus on establishing superior efficacy as a kinase inhibitor.
The Experimental Target: Protein Kinase Inhibition
Pyrazine derivatives are known to be kinase inhibitors.[1][7] We will hypothesize that NewPyrazine-K is a potent inhibitor of a medically relevant kinase, for example, Tropomyosin receptor kinase A (TrkA) , which is a target in cancer and pain.
Caption: Logic diagram for the comparative experimental plan.
Protocol 4.2: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) value using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay (Promega).[13]
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (NewPyrazine-K and Parent Compound) in 100% DMSO.
-
Prepare a kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare the recombinant TrkA enzyme and its specific substrate in the kinase buffer.
-
Prepare the ATP solution in kinase buffer at a concentration relevant to the kinase's Km for ATP.
-
-
Compound Dilution:
-
Perform a serial dilution of the stock solutions of NewPyrazine-K and the Parent Compound in a microplate to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP solution to the wells of a low-volume 384-well plate.
-
Add a small volume of the serially diluted compounds to the corresponding wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.[13]
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each compound.[14]
-
Section 5: Presenting the Evidence for Patentability
The data generated must be presented clearly and concisely in a patent application to support the claims of novelty and non-obviousness.[15][16] Comparative data is particularly persuasive to patent examiners.[17][18]
Summarizing Quantitative Data
The IC50 values for NewPyrazine-K and the Parent Compound should be presented in a clear, tabular format.
Table 1: Comparative Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] | Fold Improvement over Parent |
| NewPyrazine-K | TrkA | 25 | 400x |
| Parent Compound | TrkA | 10,000 | - |
The Argument for Non-Obviousness
The hypothetical data in Table 1 provides a powerful argument for non-obviousness. A 400-fold increase in potency is a significant and unexpected result. The argument would be structured as follows:
-
The prior art (the Parent Compound) shows negligible to weak inhibitory activity against TrkA kinase.
-
A person of ordinary skill in the art would not have had a reasonable expectation that modifying the Parent Compound by replacing the chloro group with a 4-methoxyphenyl group would result in a dramatic, 400-fold increase in potency.
-
This unexpectedly superior result demonstrates that NewPyrazine-K is not an obvious modification of the prior art and thus constitutes a patentable invention.
Section 6: Alternative Utility - Demonstrating Novel Fluorescent Properties
As an alternative or additional utility, one could investigate the fluorescent properties of NewPyrazine-K, especially given the prior art (U.S. Patent 3,879,394) disclosing pyrazine derivatives as fluorescent agents. To be patentable on this basis, NewPyrazine-K would need to exhibit unexpectedly superior fluorescent properties, such as a significantly higher fluorescence quantum yield (ΦF).
Protocol 6.1: Relative Fluorescence Quantum Yield Measurement
The quantum yield can be measured using a comparative method with a well-characterized fluorescent standard.[19]
-
Select a Standard: Choose a standard with a known quantum yield and an emission spectrum that overlaps with that of NewPyrazine-K (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and NewPyrazine-K in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[19]
-
Measure Absorbance and Fluorescence:
-
For each solution, measure the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and NewPyrazine-K.
-
The quantum yield of NewPyrazine-K (Φx) is calculated using the following equation:[19] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Grad is the gradient of the plot and η is the refractive index of the solvent.
-
Table 2: Comparative Fluorescence Data
| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) [Hypothetical] |
| NewPyrazine-K | 350 | 480 | 0.85 |
| Parent Compound | 340 | 450 | 0.15 |
A significantly higher quantum yield for NewPyrazine-K, as shown in the hypothetical data in Table 2, would provide another strong argument for unexpected results and, therefore, non-obviousness.
Conclusion
Assessing the patentability of a new chemical derivative is a systematic process that combines synthetic chemistry, rigorous analytical characterization, and strategic biological or physical property evaluation. The key to a successful patent application for a novel derivative of a known scaffold like this compound lies in the generation of robust, comparative experimental data that demonstrates unexpected and superior properties. By following a structured workflow from synthesis to data presentation, researchers can build a compelling case for the novelty, utility, and, most critically, the non-obviousness of their invention.
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Nishida, J., et al. (2004). Preparation, Characterization, and FET Properties of Novel Dicyanopyrazinoquinoxaline Derivatives. Organic Letters, 6(12), 2007-10. Available at: [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
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Taylor, C. G., et al. (2020). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Tetrahedron Letters. Available at: [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]
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The Versatile Scaffold: A Comprehensive Review of 5-Amino-6-chloro-2,3-dicyanopyrazine in Modern Chemistry
A Senior Application Scientist's Guide to a Privileged Heterocycle in Drug Discovery and Materials Science
For researchers, scientists, and drug development professionals, the identification of versatile molecular building blocks is paramount to innovation. Among these, nitrogen-containing heterocycles hold a privileged position, with the pyrazine core being a recurring motif in a multitude of biologically active compounds and functional materials. This guide provides a comprehensive literature review of 5-Amino-6-chloro-2,3-dicyanopyrazine, a highly functionalized pyrazine derivative that has emerged as a critical scaffold in both medicinal chemistry and materials science. We will delve into its synthesis, explore its diverse applications with supporting experimental data, and provide objective comparisons with alternative structures, offering a holistic view of its potential.
Synthesis and Chemical Properties: A Foundation of Versatility
The synthetic accessibility and unique electronic properties of this compound underpin its utility. The presence of amino, chloro, and dicyano groups on the pyrazine ring creates a molecule with multiple reactive sites, allowing for a diverse range of chemical transformations.
A common and efficient route to synthesize substituted dicyanopyrazines involves the condensation of diaminomaleonitrile with α-dicarbonyl compounds.[1] For this compound, a plausible synthetic pathway commences with the reaction of diaminomaleonitrile with an appropriate chlorinated carbonyl precursor. The electron-withdrawing nature of the cyano groups facilitates nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₂ClN₅ | [2] |
| Molecular Weight | 179.57 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 206-210 °C | [3] |
| Solubility | Soluble in methanol | [3] |
The interplay of the electron-donating amino group and the electron-withdrawing chloro and dicyano groups imparts a unique push-pull electronic character to the molecule. This electronic feature is crucial for its applications in both biological systems and materials science, influencing its reactivity, binding affinities, and photophysical properties.
A Privileged Scaffold in Medicinal Chemistry
The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[4] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of targeted therapeutics, particularly in oncology.
Kinase Inhibitors: Targeting the Engines of Cancer
Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The pyrazine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.
A notable example is the development of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as highly potent inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response.[1] These compounds, derived from a pyrazine core, exhibited IC₅₀ values in the low nanomolar range (3-10 nM).[1] The dicyanopyrazine moiety plays a crucial role in binding to the kinase active site, highlighting the importance of this scaffold in achieving high potency.
Comparative Performance of Pyrazine-based Kinase Inhibitors:
| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | Chk1 | 3-10 | [1] |
| Imamine-1,3,5-triazine derivative (4f) | (Antiproliferative) | 6,250 (MDA-MB-231 cells) | [5] |
| Imamine-1,3,5-triazine derivative (4k) | (Antiproliferative) | 8,180 (MDA-MB-231 cells) | [5] |
This data underscores the potential of the dicyanopyrazine scaffold in generating highly potent kinase inhibitors. The ability to readily modify the core structure allows for fine-tuning of selectivity and pharmacokinetic properties.
Anticancer Activity Beyond Kinase Inhibition
The utility of this compound extends beyond kinase inhibition. Derivatives of this scaffold have demonstrated broad anticancer activity. For instance, novel 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, synthesized from a related chloro-amino substituted core, have shown significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer.[6][7] One of the most active compounds from this series demonstrated significant growth inhibition in 28 different cancer cell lines.[7]
A Versatile Building Block in Materials Science
The unique electronic and photophysical properties of dicyanopyrazine derivatives make them promising candidates for applications in materials science, particularly in the development of organic electronic materials and fluorescent probes.
Fluorescent Probes and Sensors
The "push-pull" nature of substituted dicyanopyrazines, arising from the presence of both electron-donating and electron-withdrawing groups, often leads to interesting photophysical properties, including fluorescence.[8] This makes them suitable for the development of fluorescent probes for the detection of various analytes. The dicyanopyrazine core can be functionalized with specific recognition moieties to create sensors for ions, amino acids, and other biologically relevant molecules.[9] The fluorescence output of these probes can be modulated by the binding of the target analyte, allowing for sensitive and selective detection.[10][11]
Key Photophysical Properties of Dicyanopyrazine Derivatives:
| Property | Description | Significance |
| Absorption | Typically in the UV-Vis region, tunable by substitution. | Allows for excitation at specific wavelengths. |
| Emission | Often fluorescent, with emission wavelengths dependent on the molecular structure and environment. | Enables their use as fluorescent probes and in OLEDs. |
| Quantum Yield | Varies with substitution and solvent polarity. | Determines the brightness of the fluorescence. |
| Stoke's Shift | Generally large, which is beneficial for fluorescence imaging. | Minimizes self-quenching and improves signal-to-noise ratio. |
The characterization of these properties is crucial for designing effective fluorescent probes. Standard techniques include UV-Vis and fluorescence spectroscopy, as well as quantum yield and lifetime measurements.[12][13]
Organic Electronics and Thermoelectric Materials
The electron-deficient nature of the dicyanopyrazine core makes it an excellent building block for n-type organic semiconductors. These materials are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of dicyanopyrazine derivatives through chemical modification allows for the optimization of their performance in these devices. Recent research has also explored the use of dicyanopyrazine-based polymers in organic thermoelectrics, which can convert heat energy into electrical energy.
Experimental Protocols
To facilitate further research and application of this compound, this section provides representative experimental protocols for the synthesis of a pyrazine-based kinase inhibitor and the characterization of its photophysical properties. These protocols are based on established methodologies in the field.[1][2][3]
Synthesis of a Pyrazine-Based Kinase Inhibitor Precursor
This protocol describes a general procedure for the nucleophilic aromatic substitution of the chloro group on the pyrazine ring, a key step in the synthesis of many derivatives.
Materials:
-
This compound
-
A primary or secondary amine (e.g., piperidine)
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 equivalents) and DIPEA (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired product.
Self-Validation: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Photophysical Properties
This protocol outlines the steps for characterizing the basic photophysical properties of a fluorescent dicyanopyrazine derivative.
Materials:
-
Synthesized fluorescent dicyanopyrazine derivative
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the dicyanopyrazine derivative in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions in the desired spectroscopic solvents to obtain concentrations in the micromolar range for analysis.
-
UV-Vis Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the sample in each solvent from approximately 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λmax and record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (the difference between λem and λmax).
-
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorophore with a known quantum yield and similar absorption and emission characteristics (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Self-Validation: The photophysical measurements should be repeated multiple times to ensure reproducibility. The choice of the standard for quantum yield determination is critical for accuracy.
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable building block in both medicinal chemistry and materials science. Its facile synthesis and the presence of multiple reactive sites allow for the creation of a diverse array of functional molecules. In drug discovery, it serves as a privileged scaffold for the development of potent kinase inhibitors and other anticancer agents. In materials science, its unique electronic properties are being harnessed to create novel fluorescent probes and organic electronic materials.
Future research will likely focus on expanding the library of derivatives based on this scaffold to explore new therapeutic targets and to develop materials with enhanced performance characteristics. The continued exploration of the structure-activity and structure-property relationships of these compounds will undoubtedly lead to further innovations in both fields. As our understanding of the biological and material properties of pyrazine derivatives deepens, this compound is poised to remain a key player in the development of next-generation technologies.
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Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121. [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 5-Amino-6-chloro-2,3-dicyanopyrazine
This document provides essential safety and logistical protocols for the proper disposal of 5-Amino-6-chloro-2,3-dicyanopyrazine (CAS RN: 56413-96-8). As a research and drug development professional, your safety and the integrity of our shared laboratory environment are paramount. This guide is designed to provide a clear, step-by-step methodology, grounded in established chemical safety principles, to manage the waste stream of this compound effectively and in full regulatory compliance.
Core Principle: Hazard-Informed Waste Management
The disposal procedure for any chemical is dictated by its inherent hazards. This compound is a multifunctional heterocyclic compound whose structure necessitates a stringent and cautious approach. The presence of chloro, amino, and particularly dicyano groups on a pyrazine ring defines its toxicological profile and potential disposal-related risks.
The primary directive from safety data sheets (SDS) is unambiguous: P501: Dispose of contents/container to an approved waste disposal plant .[1] This compound must never be disposed of via standard laboratory drains or as common refuse. The core logic is to prevent the release of a toxic substance into the environment and to avoid dangerous chemical reactions within the waste collection system.
Hazard Profile Analysis
Understanding the "why" behind the protocol begins with the compound's hazard classification. Its toxic nature is the primary driver for all handling and disposal steps.
| Hazard Identification | Classification & Data | Source(s) |
| GHS Pictogram | [2] | |
| Signal Word | Danger | |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
The molecular structure presents three key areas of concern during disposal:
-
Chlorinated Organic: As a chlorinated hydrocarbon derivative, improper disposal, such as incineration without adequate flue-gas scrubbing, can lead to the formation of hazardous byproducts like hydrogen chloride (HCl).[3]
-
Dicyano Groups (-CN): The presence of nitrile groups introduces the risk of forming highly toxic hydrogen cyanide (HCN) gas if the waste is mixed with strong acids.[4] This dictates a critical waste segregation step.
-
Nitrogen Heterocycle: Thermal decomposition, as would occur during incineration, will inevitably produce various nitrogen oxides (NOx), which are regulated pollutants.[5]
Procedural Workflow: From Benchtop to Final Disposal
This section outlines the mandatory, step-by-step process for handling all waste streams containing this compound.
Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound or its waste, ensure appropriate PPE is worn, as dictated by the precautionary statement P280.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A properly fastened laboratory coat.
In-Lab Waste Collection & Segregation
This is the most critical phase for ensuring safety within the laboratory. Cross-contamination of waste streams can lead to dangerous reactions.
Step 1: Designate a Waste Container
-
Use a dedicated, sealable, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be in good condition, with a secure, leak-proof cap.
Step 2: Label the Container Correctly
-
Properly label the container before adding any waste.
-
The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazard pictograms (e.g., GHS06 Skull and Crossbones).
-
Step 3: Segregate Incompatible Chemicals
-
CRITICAL: Do NOT mix waste containing this compound with acidic waste streams.[4][6] This is to prevent the potential generation of hydrogen cyanide gas.
-
Store the designated waste container in a Satellite Accumulation Area (SAA) away from strong acids, bases, and oxidizing agents.[7]
Disposal of Contaminated Materials
Solid Waste:
-
Any materials grossly contaminated with the solid compound (e.g., weighing paper, gloves, spill pads) must be collected in a separate, clearly labeled solid hazardous waste container.
-
This container should be labeled "Solid Waste Contaminated with this compound ".
Empty Containers:
-
The original product container is not considered "empty" until it has been properly decontaminated.
-
Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).
-
CRITICAL: The solvent rinsate is now considered hazardous waste. Collect all three rinses and add them to the designated liquid hazardous waste container for this compound.
-
Once decontaminated, the container can be managed according to your institution's procedures for non-hazardous lab glass or plastic. Deface the original label to prevent misuse.
Final Disposal Logistics
The ultimate disposal route must be through your institution's Environmental Health & Safety (EHS) office or its designated hazardous waste contractor.
-
Ensure the waste container is securely sealed and the label is legible.
-
Store the container in your lab's designated Satellite Accumulation Area, ensuring it is within secondary containment.[7]
-
Arrange for a waste pickup following your institution's specific EHS procedures.
The diagram below illustrates the decision-making workflow for proper disposal.
Caption: Disposal workflow for this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Prevent the spread of the powder or solution. Do not attempt to clean a large spill without proper training and equipment.
-
Contact EHS: Report the spill to your institution's EHS office immediately. They will manage the cleanup and disposal of the resulting waste.
-
Decontaminate: For minor spills that you are trained to handle, use an appropriate spill kit. All cleanup materials must be disposed of as hazardous solid waste.
By adhering to this structured protocol, you contribute to a safe research environment and ensure that hazardous materials are managed responsibly from the laboratory bench to their final disposition. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
